[4-(Aminomethyl)cyclohexyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDKVICMJWBJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061471 | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-62-0 | |
| Record name | 4-(Aminomethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[4-(Aminomethyl)cyclohexyl]methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of [4-(Aminomethyl)cyclohexyl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclohexane scaffold. This unique structure, combining two highly reactive functional groups, establishes it as a versatile building block in synthetic chemistry. Its utility is particularly pronounced in medicinal chemistry and polymer science, where the distinct properties of the amine and alcohol can be leveraged to construct complex molecular architectures. A critical aspect of its chemistry is the stereoisomerism of the 1,4-disubstituted cyclohexane ring, which gives rise to cis and trans isomers with distinct physical properties and reactivity profiles. This guide provides a comprehensive exploration of the chemical properties, reactivity, analytical characterization, and safe handling of this compound, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The core of the molecule is a cyclohexane ring, which imparts conformational considerations to its structure. The key to its utility lies in the two functional groups: an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group, positioned at the 1 and 4 carbons.
Core Structure and Stereoisomerism
The 1,4-disubstitution on the cyclohexane ring results in cis-trans isomerism, a form of stereoisomerism.[1]
-
cis-isomer: The aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring's plane.[2] In the most stable chair conformation, this forces one bulky substituent into an axial position, leading to higher steric strain.
-
trans-isomer: The two functional groups are on opposite sides of the ring's plane.[2] This arrangement allows both substituents to occupy equatorial positions in the chair conformation, resulting in a more thermodynamically stable molecule.
The distinction between these isomers is crucial, as their different three-dimensional shapes can lead to significant variations in physical properties like melting point and boiling point, as well as influencing their interaction with biological targets in drug development.[1]
Physicochemical Data
The fundamental properties of this compound are summarized below. It is important to note that some properties, like melting and boiling points, can differ between the cis and trans isomers and the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [3] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| CAS Number | 1074-62-0 (unspecified isomer) | [3] |
| 17879-23-1 (trans-isomer) | [3] | |
| 30134-98-6 (cis-isomer) | [5][6] | |
| Estimated Boiling Point | ~252 °C | [3] |
| Estimated Melting Point | ~44 °C | [3] |
| Estimated Density | ~1 g/cm³ | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
The Dual Reactivity of a Bifunctional Scaffold
The chemical behavior of this compound is dictated by the interplay of its primary amine and primary alcohol functional groups.[7] This bifunctionality is both an opportunity for diverse synthetic transformations and a challenge requiring careful reaction design, often involving the use of protecting groups.[8][9]
Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic.[10]
-
Basicity: As a base, the amine readily reacts with acids to form ammonium salts. This property is often exploited for purification, as the water-soluble salt can be separated from non-basic impurities. The parent amine can be regenerated by treatment with a strong base like NaOH.
-
Nucleophilicity: The amine is an excellent nucleophile, significantly more so than the alcohol.[11][12] It readily participates in:
-
Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. This reaction is rapid and typically carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[13]
-
Alkylation: Reaction with alkyl halides via an Sₙ2 mechanism to form secondary and tertiary amines. A significant drawback is the potential for over-alkylation, as the product amine is also nucleophilic, leading to a mixture of products.[12][13]
-
Carbylamine Reaction: When heated with chloroform and alcoholic potassium hydroxide, it forms a foul-smelling isocyanide, a classic test for primary amines.
-
Reactivity of the Primary Alcohol
The primary alcohol group exhibits its own characteristic reactivity, primarily centered on the oxygen atom and the adjacent carbon.
-
Oxidation: Primary alcohols can be oxidized to form aldehydes using mild oxidizing agents (e.g., PCC) or further oxidized to carboxylic acids with strong oxidizing agents (e.g., KMnO₄, CrO₃).
-
Esterification: In the presence of an acid catalyst, it reacts with carboxylic acids to form esters (Fischer esterification). Alternatively, it can react with more reactive acylating agents like acid chlorides.
-
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the adjacent carbon, it must first be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃).
Synergistic and Competitive Reactions: The Role of Protection
When performing a reaction intended for one functional group, the other can interfere. For instance, attempting to tosylate the alcohol group could lead to the amine acting as a nucleophile. To achieve selective transformations, a protection-deprotection strategy is essential.[8] For example, the amine can be selectively protected as a tert-butoxycarbonyl (Boc) carbamate. This protected intermediate allows for reactions to be performed exclusively on the alcohol group. The Boc group can then be cleanly removed under acidic conditions to restore the primary amine.
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and isomeric composition of this compound requires a combination of analytical techniques.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry.[15][16] The chemical shifts and coupling constants are sensitive to the cis/trans orientation of the substituents.
Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) (Note: These are predicted values based on analogous structures. Actual shifts may vary.)[17][18]
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations & Notes |
| -CH₂OH | ~3.4-3.6 (d) | ~68 | Protons are diastereotopic. Signal shifts depending on H-bonding. |
| -CH₂NH₂ | ~2.6-2.8 (d) | ~48 | Signal shifts depending on solvent and concentration. |
| -OH, -NH₂ | 1.0-5.0 (broad s) | - | Highly variable, exchangeable with D₂O. |
| Cyclohexane CH | ~1.0-2.0 (m) | ~30-40 | Complex multiplet region. Trans isomer generally shows broader, more complex signals than the more conformationally mobile cis isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the key functional groups.[15]
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200-3600 | Broad, strong |
| N-H Stretch (Primary Amine) | 3300-3500 | Medium, two bands |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| N-H Bend (Primary Amine) | 1590-1650 | Medium |
| C-O Stretch (Primary Alcohol) | 1000-1080 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the structure.[14]
-
Molecular Ion (M⁺): A peak at m/z = 143 is expected.
-
Key Fragments: Common fragmentation pathways include the loss of water (m/z = 125), loss of the hydroxymethyl radical (•CH₂OH, m/z = 112), and cleavage alpha to the nitrogen atom.
Protocol: Comprehensive Analytical Workflow
A self-validating protocol for the characterization of a newly synthesized batch ensures its identity and purity.
-
Initial Purity Assessment (GC-MS):
-
Inject a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer.
-
The resulting chromatogram will indicate the number of components and their relative abundance, providing a purity assessment.
-
The mass spectrum of the main peak should correspond to the expected molecular weight (143 g/mol ) and fragmentation pattern.[19]
-
-
Structural Elucidation (NMR):
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).[17]
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).
-
Confirm all expected proton and carbon signals are present and that their integrations and multiplicities match the proposed structure. Use 2D NMR to confirm connectivity.
-
-
Functional Group Confirmation (IR):
-
Acquire an IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).
-
Confirm the presence of the characteristic broad O-H and the two N-H stretching bands.[15]
-
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. Information is derived from safety data sheets of structurally similar compounds.[20][21]
GHS Hazard Profile
While a specific GHS classification for this compound may vary by supplier, related amino-alcohols carry the following warnings.
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Source: GHS classifications for similar compounds like [1-(Aminomethyl)cyclohexyl]methanol hydrochloride.[21]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[23]
Storage and Material Compatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] Keep away from incompatible materials such as strong oxidizing agents.[20]
-
Material Compatibility:
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in several fields.
Role as a Synthetic Intermediate
The primary application is as a scaffold in the synthesis of more complex molecules.[26] The cyclohexyl core provides a rigid, non-aromatic spacer, while the two functional groups offer orthogonal handles for further elaboration. This is particularly valuable in drug discovery, where the compound can be used to synthesize libraries of novel compounds for biological screening.[] The amine can be used to introduce amide or sulfonamide functionalities, while the alcohol can be converted into ethers or esters, allowing for systematic exploration of a chemical space.[26]
Potential in Polymer Science
The presence of both an amine and an alcohol group allows this molecule to act as a monomer in step-growth polymerization. It can be used to synthesize:
-
Polyamides: By reacting with dicarboxylic acids.
-
Polyesters: By reacting with dicarboxylic acids (in which case the amine would likely need to be protected).
-
Poly(ester amides): Creating copolymers with unique properties.
A structurally similar compound is noted for its use in synthesizing polyesters and copolymers, suggesting similar potential for this compound.[16]
Conclusion
This compound is a compound of significant synthetic utility, defined by its bifunctional nature and the stereochemical possibilities of its cyclohexane core. A thorough understanding of the distinct reactivity of its amine and alcohol groups, coupled with strategic use of protecting groups, unlocks its full potential as a building block for novel pharmaceuticals and advanced materials. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the laboratory.
References
- Chemistry LibreTexts. (2021). 23.1: Amines Compared with Alcohols. [Link]
- MSU Chemistry. Amine Reactivity. [Link]
- PubChem. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612. [Link]
- Chemchart. This compound (1074-62-0). [Link]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
- The Royal Society of Chemistry.
- NCERT. Amines. [Link]
- Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]
- Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry. [Link]
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486. [Link]
- Pharma Innovation. cis-(4-Amino-cyclohexyl)-methanol. [Link]
- PittCat Library C
- Course Hero. Bifunctional compounds. [Link]
- Wikipedia. Cis–trans isomerism. [Link]
- University at Albany Libraries. Bifunctional compounds. [Link]
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
- Brenntag.
- Cole-Parmer.
- LookChem. Cas 30134-98-6,(cis-4-Aminocyclohexyl)methanol. [Link]
- Methanol Institute. (2025). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [Link]
- Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- YouTube. (2018). Cis and Trans Isomers. [Link]
- Sterlitech Corporation.
- PubChem. 4-Methylcyclohexanemethanol | C8H16O | CID 118193. [Link]
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 8. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 9. search.library.albany.edu [search.library.albany.edu]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. rroij.com [rroij.com]
- 16. benchchem.com [benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. rsc.org [rsc.org]
- 20. fishersci.com [fishersci.com]
- 21. aksci.com [aksci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. methanex.com [methanex.com]
- 24. coleparmer.com [coleparmer.com]
- 25. sterlitech.com [sterlitech.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a cyclohexane ring. This unique structural arrangement provides a versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. The cyclohexane core offers a rigid, three-dimensional framework, while the reactive aminomethyl and methanol moieties allow for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its role in the development of novel therapeutics.
The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of this molecule's utility. Both cis and trans isomers exist, each with distinct spatial orientations of the functional groups that can profoundly influence their interaction with biological targets. Consequently, the stereoselective synthesis and characterization of these isomers are of paramount importance.
CAS Numbers:
-
This compound (isomer mixture): 1074-62-0
-
trans-[4-(Aminomethyl)cyclohexyl]methanol: 17879-23-1[1]
-
cis-[4-(Aminomethyl)cyclohexyl]methanol: 30134-98-6[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [3] |
| Molecular Weight | 143.23 g/mol | [3] |
| Appearance | Solid (trans-isomer) | [4] |
| LogP | 0.52 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis of this compound Isomers
The synthesis of this compound can be achieved through the reduction of corresponding ester or nitrile precursors. The stereochemistry of the final product is dictated by the stereochemistry of the starting material.
Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol
A common route to the trans isomer involves the reduction of trans-4-(aminomethyl)cyclohexanecarboxylic acid or its esters. A patented method describes the synthesis of the hydrochloride salt from a 4-aminobenzoic ester precursor, involving catalytic hydrogenation and subsequent reduction of the ester group[5].
General Synthetic Workflow for the trans-Isomer Hydrochloride
Experimental Protocol: Reduction of methyl trans-4-(aminomethyl)cyclohexanecarboxylate
This protocol outlines a general procedure for the reduction of the ester to the corresponding alcohol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl trans-4-(N-protected-aminomethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension. The amino group should be protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Isolation: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Deprotection: The protecting group is then removed under appropriate conditions (e.g., acidic conditions for Boc) to yield trans-[4-(aminomethyl)cyclohexyl]methanol.
Synthesis of cis-[4-(Aminomethyl)cyclohexyl]methanol
The synthesis of the cis isomer follows a similar strategy, starting from the corresponding cis-substituted precursor. The reduction of cis-4-(aminomethyl)cyclohexanecarboxylic acid or its esters will yield the desired cis alcohol.
Spectroscopic Characterization
Unambiguous characterization of the cis and trans isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key to distinguishing between the cis and trans isomers lies in the analysis of ¹H NMR coupling constants and the chemical shifts of the protons and carbons attached to the cyclohexane ring. In the more stable chair conformation, substituents can be either axial or equatorial, leading to distinct spectral features[6][7].
Distinguishing NMR Features of cis and trans Isomers
¹H NMR Spectroscopy:
-
trans Isomer: In its preferred diequatorial conformation, the protons at C1 and C4 are axial. This leads to large axial-axial coupling constants (Jaa) of approximately 10-13 Hz with the adjacent axial protons. The signals for these protons will appear as multiplets with this characteristic large coupling[7].
-
cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, typically in the range of 2-5 Hz[7]. The signals for the protons at C1 and C4 will therefore exhibit smaller coupling constants.
¹³C NMR Spectroscopy:
The chemical shifts of the ring carbons are also sensitive to the stereochemistry. Generally, an axial substituent will cause a shielding effect (upfield shift) on the carbon it is attached to and the syn-axial carbons, compared to an equatorial substituent.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and carefully analyze the chemical shifts, multiplicities, and coupling constants of the signals corresponding to the cyclohexane ring protons to determine the stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorptions for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending vibrations.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponds to the primary amine. Primary amines often show two bands in this region.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane ring.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ is indicative of the C-O single bond of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is a valuable tool for confirming the molecular weight of the compound and for obtaining structural information through fragmentation analysis. Electron Ionization (EI) mass spectrometry of a related compound, [4-(methylamino)cyclohexyl]methanol, suggests plausible fragmentation pathways including loss of water, loss of the hydroxymethyl radical, and characteristic ring cleavages[8].
Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 126 | [C₈H₁₆N]⁺ | Loss of •OH from M⁺• |
| 112 | [C₇H₁₄N]⁺ | Loss of •CH₂OH from M⁺• |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage |
Applications in Drug Development
The bifunctional nature and defined stereochemistry of this compound make it a valuable building block in drug discovery.
Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)
The trans-isomer of this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[9]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[10][11]. The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and relative orientation of the two binding moieties. The rigid cyclohexane core of this compound provides a well-defined spatial arrangement, which can be critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Mechanism of Action of a PROTAC Incorporating the this compound Linker
Scaffold for Novel Therapeutics
The cyclohexane scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. This compound can serve as a starting point for the synthesis of novel drug candidates. For instance, derivatives of related cyclohexylamine structures are being investigated as Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer[12][13][14][15][16]. The aminomethyl and methanol groups provide convenient handles for the introduction of various pharmacophores to explore structure-activity relationships.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[17][18][19][20].
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[17][18][19][20].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[17].
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention[17][18][19][20].
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its distinct cis and trans isomers offer different three-dimensional arrangements of reactive functional groups, which can be exploited in the design of novel therapeutics. The ability to synthesize and characterize these isomers with high fidelity is crucial for their successful application. The use of the trans-isomer as a rigid linker in PROTACs highlights the growing importance of this scaffold in targeted protein degradation. As the field of drug discovery continues to evolve, the utility of well-defined bifunctional building blocks like this compound is expected to expand, offering new opportunities for the development of innovative medicines.
References
Click to expand
- [4-(Methylamino)cyclohexyl]methanol | 400898-77-3 | Benchchem. (URL not available)
- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy - Benchchem. (URL not available)
- US3574721A - Preparation of antifibrinolytically active isomer of 4-aminomethyl-cyclohexane carboxylic acid - Google P
- Tranexamic acid derivatives with enhanced absorption - PubMed. [Link]
- WO2023275394A1 - Anti-protac antibodies and complexes - Google P
- Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (URL not available)
- WO 2010/020905 A1 - Googleapis.com.
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
- trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans - PubMed. [Link]
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed. [Link]
- WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google P
- Novel Compounds For Inhibition Of Janus Kinase 1 - Quick Company. [Link]
- ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0015942 A1 - Googleapis.com. [Link]
- Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxyl
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google P
- Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction | Request PDF - ResearchG
- Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy - Benchchem. (URL not available)
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed. [Link]
- 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent) : r/OrganicChemistry - Reddit. [Link]
- trans-1,4-Bis(aminomethyl)cyclohexane - the NIST WebBook. [Link]
- Copy of 1H NMR and 13C NMR spectra - The Royal Society of Chemistry. [Link]
- (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem. [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)
- comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes - Benchchem. (URL not available)
- Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis - Benchchem. (URL not available)
- Cyclohexanemethanol, 4-(1-methylethyl)-, trans- - the NIST WebBook. [Link]
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875) [hmdb.ca]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hit2Lead | [trans-4-(aminomethyl)cyclohexyl]methanol | CAS# 17879-23-1 | MFCD14702919 | BB-4041121 [hit2lead.com]
- 5. benchchem.com [benchchem.com]
- 6. thno.org [thno.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2023275394A1 - Anti-protac antibodies and complexes - Google Patents [patents.google.com]
- 11. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Compounds For Inhibition Of Janus Kinase 1 [quickcompany.in]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Structure of [4-(Aminomethyl)cyclohexyl]methanol
Abstract
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional alicyclic compound featuring both a primary amine and a primary alcohol. This unique structural arrangement, centered on a cyclohexane scaffold, makes it a valuable and versatile building block in synthetic organic chemistry. Its significance is particularly pronounced in the development of pharmaceuticals and advanced polymers. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to distinct cis and trans stereoisomers, the control and characterization of which are paramount for its application. This guide provides a comprehensive analysis of the molecule's structure, the conformational dynamics of its stereoisomers, methods for its spectroscopic characterization, and its role as a key synthetic intermediate.
Fundamental Molecular Architecture
At its core, this compound is composed of three key structural elements:
-
Cyclohexane Scaffold: A six-carbon saturated ring that provides a rigid, three-dimensional framework.
-
Aminomethyl Group (-CH₂NH₂): A primary amine functionality that serves as a nucleophile, a base, and a reactive site for amide bond formation.
-
Hydroxymethyl Group (-CH₂OH): A primary alcohol functionality that can undergo oxidation, esterification, and etherification, making it a versatile handle for molecular elaboration.
The strategic placement of these two functional groups at opposite ends (the 1 and 4 positions) of the cyclohexane ring allows this molecule to act as a non-aromatic linker, imparting specific conformational properties to larger molecules.
Caption: General structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number (Mixture) | 1074-62-0 | [1] |
| CAS Number (trans) | 17879-23-1 | [1][2] |
| CAS Number (cis) | 30134-98-6 | [3][4] |
| Boiling Point (Est.) | 251.99 °C | [1] |
| Density (Est.) | 1 g/cm³ | [1] |
| SMILES | NCC1CCC(CO)CC1 | [1] |
| InChIKey | WWDKVICMJWBJKJ-UHFFFAOYSA-N | [1] |
The Critical Role of Stereoisomerism
The 1,4-disubstitution on the cyclohexane ring results in two diastereomers: cis and trans. The spatial orientation of the aminomethyl and hydroxymethyl groups dictates the molecule's overall shape, reactivity, and suitability for specific applications, particularly in drug development where precise three-dimensional structure is essential for biological activity.
Conformational Analysis: The Basis of Isomer Stability
The cyclohexane ring predominantly exists in a low-energy chair conformation. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).
-
trans-isomer: In its most stable chair conformation, both the aminomethyl and hydroxymethyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur between axial substituents. This thermodynamic stability often makes the trans isomer the preferred target in synthetic applications.[5]
-
cis-isomer: In any chair conformation, the cis isomer must have one substituent in an axial position and the other in an equatorial position. The ring can flip between two chair forms, but one bulky group will always be in a sterically hindered axial position.
This conformational difference is not merely academic; it directly influences the physical properties (e.g., melting point, solubility) and the biological activity of derivatives synthesized from these isomers.
Caption: Equatorial-equatorial (trans) vs. axial-equatorial (cis) conformations.
Spectroscopic Elucidation of Structure
Confirming the structure and stereochemistry of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.[6][7]
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~1.0-2.2 ppm: Complex multiplets from cyclohexane ring protons (CH, CH₂). The width and splitting patterns of the signals for protons at C1 and C4 are diagnostic for cis/trans isomers. ~2.5-2.8 ppm: Signal for the methylene protons adjacent to the amine (-CH₂NH₂). ~3.4-3.7 ppm: Signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH). Variable: Broad singlets for -NH₂ and -OH protons, which can exchange with D₂O. | Chemical shifts are determined by the local electronic environment. Coupling constants (J-values) between vicinal protons on the ring differ significantly for axial-axial, axial-equatorial, and equatorial-equatorial relationships, allowing for stereochemical assignment.[5][8] |
| ¹³C NMR | ~30-45 ppm: Signals for the cyclohexane ring carbons. ~45-50 ppm: Signal for the carbon of the aminomethyl group (-CH₂NH₂). ~65-70 ppm: Signal for the carbon of the hydroxymethyl group (-CH₂OH). | The number of unique carbon signals reflects the molecule's symmetry. The more symmetric trans-isomer may show fewer signals than the cis-isomer.[9] |
| IR Spectroscopy | 3200-3500 cm⁻¹: Broad peak (O-H stretch) overlapping with medium peaks (N-H stretch of primary amine). 2850-2950 cm⁻¹: Strong, sharp peaks (aliphatic C-H stretch). ~1050 cm⁻¹: Strong peak (C-O stretch of primary alcohol). | Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a "fingerprint" of the functional groups present.[10] |
| Mass Spectrometry (MS) | m/z = 143: Molecular ion peak (M⁺). Key Fragments: Loss of H₂O (m/z = 125), loss of NH₃ (m/z = 126), loss of ·CH₂OH (m/z = 112), and loss of ·CH₂NH₂ (m/z = 113). | Mass spectrometry provides the molecular weight of the compound and reveals its fragmentation pattern upon ionization, which helps confirm the connectivity of atoms.[6] |
Synthetic Pathways and Methodologies
This compound is typically synthesized as an intermediate for more complex target molecules. A common and illustrative synthetic strategy involves the selective functionalization of a related, commercially available starting material like 1,4-cyclohexanedimethanol. This approach highlights the importance of controlling reactivity between two identical functional groups. A patented method provides the basis for such a transformation.[11][12]
Experimental Protocol: Synthesis from 1,4-Cyclohexanedimethanol
This protocol is a conceptual representation based on established chemical transformations.[12]
Objective: To selectively convert one hydroxymethyl group of 1,4-cyclohexanedimethanol into an aminomethyl group.
-
Step 1: Monohalogenation.
-
Dissolve 1,4-cyclohexanedimethanol (1.0 eq) in a suitable solvent (e.g., toluene).
-
Cool the solution to 0°C.
-
Slowly add a halogenating agent (e.g., thionyl chloride or an HX acid, 1.0-1.1 eq) to selectively convert one alcohol to a halide (e.g., a chloromethyl group). The stoichiometry is critical to minimize the formation of the di-halogenated byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC.
-
Quench the reaction with an aqueous base, separate the organic layer, and purify the resulting 4-(halomethyl)cyclohexyl]methanol intermediate by distillation or chromatography.
-
-
Step 2: Ammonolysis.
-
Transfer the purified intermediate into a high-pressure reactor.
-
Add a significant excess of aqueous or liquid ammonia.
-
Seal the reactor and heat to a temperature sufficient to drive the nucleophilic substitution reaction (e.g., 80-120°C).
-
After the reaction is complete, cool the reactor, vent the excess ammonia, and extract the aqueous solution with an organic solvent to isolate the final product.
-
Purify the crude this compound by crystallization or distillation.
-
-
Step 3: Characterization and Isomer Separation.
-
Confirm the structure of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
-
If a mixture of cis and trans isomers is obtained, they can be separated by fractional crystallization of the free base or a suitable salt derivative, or by column chromatography.
-
Caption: Synthetic workflow from 1,4-cyclohexanedimethanol.
Applications in Medicinal Chemistry and Materials Science
The true value of this compound's structure is realized in its application as a synthetic precursor.
-
Pharmaceutical Intermediates: The molecule's stereoisomers are critical building blocks for pharmacologically active compounds. Its most notable application is in the synthesis of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an important antifibrinolytic agent used to treat or prevent excessive blood loss.[13][14][15] The synthesis requires the trans isomer of the precursor to ensure the correct stereochemistry in the final drug, demonstrating a clear structure-activity relationship. The general cyclohexyl scaffold is also found in other drugs, such as the anti-malarial Atovaquone, underscoring its utility in medicinal chemistry.[16]
-
Polymer and Materials Science: As a bifunctional monomer, this compound can participate in polymerization reactions. The amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the alcohol group can react to form polyesters or polyethers. The rigid cyclohexane unit can impart thermal stability and mechanical strength to the resulting polymers.
Conclusion
The structure of this compound is a masterful example of functional simplicity. Its cyclohexane core provides a defined three-dimensional geometry, while the strategically placed amine and alcohol groups offer dual reactivity. The distinction between the thermodynamically stable trans isomer and the cis isomer is the most critical structural aspect, profoundly influencing the properties and applications of its derivatives. Through precise spectroscopic analysis and controlled synthesis, researchers can harness this versatile building block to construct complex molecules with significant utility in drug discovery and materials science.
References
- Benchchem. (n.d.). [4-(Methylamino)cyclohexyl]methanol.
- PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. National Center for Biotechnology Information.
- Chemchart. (n.d.). This compound (1074-62-0).
- Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- LookChem. (2015). An improved and practical synthesis of tranexamic acid.
- PubChem. (n.d.). [(4-Methoxycyclohexyl)amino]methanol. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid.
- Google Patents. (n.d.). CN110156620B - Preparation method of tranexamic acid.
- LookChem. (n.d.). Cas 30134-98-6, (cis-4-Aminocyclohexyl)methanol.
- PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information.
- Pharma Innovation. (n.d.). cis-(4-Amino-cyclohexyl)-methanol.
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-Methylcyclohexanemethanol.
- Pearson. (n.d.). Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep.
- Purosolv. (2025, April 21). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.
- Benchchem. (n.d.). Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- Pearson. (n.d.). Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep.
Sources
- 1. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Hit2Lead | [trans-4-(aminomethyl)cyclohexyl]methanol | CAS# 17879-23-1 | MFCD14702919 | BB-4041121 [hit2lead.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. lehigh.edu [lehigh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. youtube.com [youtube.com]
- 10. Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 11. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]
- 12. CN110156620B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
[4-(Aminomethyl)cyclohexyl]methanol synthesis pathway
An In-Depth Technical Guide to the Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial bifunctional molecule widely employed as a building block in the synthesis of pharmaceuticals and advanced polymers. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, allows for versatile chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the reduction of bifunctional precursors. We will delve into the mechanistic details, experimental protocols, and comparative analysis of key methodologies, including catalytic hydrogenation and metal hydride reductions. This document is intended to serve as a technical resource for researchers and professionals in organic synthesis and drug development, offering insights into the selection and optimization of synthetic routes based on efficiency, stereochemical control, and scalability.
Introduction: The Significance of this compound
The cyclohexane ring is a prevalent motif in medicinal chemistry, offering a three-dimensional scaffold that can enhance metabolic stability and binding affinity. This compound, possessing both a nucleophilic amine and a hydroxyl group, is a valuable intermediate for introducing this scaffold into more complex molecules. Its applications range from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel polyamides and polyurethanes. The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as cis and trans isomers, can significantly influence the biological activity and material properties of its derivatives. Consequently, stereoselective synthesis or efficient separation of these isomers is a critical aspect of its chemistry.
This guide will primarily focus on the most prevalent and practical synthetic strategies, which commence from readily available starting materials and involve the simultaneous or sequential reduction of two key functional groups: a nitrile and an ester or carboxylic acid.
Primary Synthetic Pathway: Concurrent Reduction of a Dinitrile-Ester Precursor
A highly efficient and convergent approach to this compound involves the simultaneous reduction of a precursor containing both a cyano and an ester functional group. The common starting material for this pathway is a dialkyl 4-cyanocyclohexane-1-carboxylate, such as methyl 4-cyanocyclohexanecarboxylate. This strategy is attractive due to its atom economy and the reduction of synthetic steps.
Mechanistic Overview
The core of this pathway lies in the selection of a reducing agent potent enough to concurrently reduce the ester to a primary alcohol and the nitrile to a primary amine. The general transformation is depicted below:
Figure 1: General scheme for the reduction of methyl 4-cyanocyclohexanecarboxylate.
The choice of reducing agent is critical and dictates the reaction conditions and outcomes. Two major classes of reagents are commonly employed: metal hydrides and catalytic hydrogenation systems.
Pathway A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters and nitriles.[1][2][3] This makes it an excellent candidate for the one-pot synthesis of this compound from its cyano-ester precursor.
-
Reagent Potency: The Al-H bond in LiAlH₄ is highly polarized, rendering the hydride ion (H⁻) exceptionally nucleophilic.[2] This high reactivity is necessary to reduce the relatively stable ester and nitrile functionalities. Sodium borohydride (NaBH₄), a milder reducing agent, is generally not sufficient for this transformation.[2][3]
-
Solvent Selection: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[1] Therefore, anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory to ensure a safe and effective reaction. THF is often preferred due to its higher boiling point, allowing for reactions at elevated temperatures if necessary, and its better solvating capacity for LiAlH₄.
-
Reaction Workup: The workup procedure is critical for quenching the excess LiAlH₄ and hydrolyzing the resulting aluminum alkoxide and aluminate-amine complexes to liberate the desired amino alcohol. A carefully controlled sequential addition of water and a sodium hydroxide solution (Fieser workup) is a standard and effective method to produce a granular, easily filterable aluminum salt precipitate.
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 2-3 molar equivalents) in anhydrous THF.
-
Addition of Substrate: A solution of methyl 4-cyanocyclohexanecarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction of both functional groups. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup (Fieser Method): The flask is cooled in an ice bath, and the reaction is cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product, which is a mixture of cis and trans isomers, can be purified by vacuum distillation or column chromatography.
Pathway B: Borane (BH₃) Complex Reduction
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS), are also effective reagents for the reduction of esters and nitriles.[4][5][6] They are generally considered milder and more selective than LiAlH₄, offering a different profile of functional group tolerance.
-
Mechanism: The reduction with borane proceeds through the coordination of the Lewis acidic boron atom to the oxygen of the ester carbonyl and the nitrogen of the nitrile, followed by intramolecular hydride transfer.[6] The high affinity of boron for oxygen drives the reaction to completion.
-
Safety and Handling: Borane complexes are often preferred over LiAlH₄ for larger-scale syntheses due to their improved safety profile and easier handling.[4][7] Continuous-flow processes utilizing neat BH₃·DMS have been developed to enhance productivity and safety.[4][7]
-
Workup: The workup typically involves the addition of an alcohol, such as methanol, to quench excess borane and decompose the borate-amine complexes, followed by an acidic workup to ensure the protonation of the amine.
-
Preparation: A solution of methyl 4-cyanocyclohexanecarboxylate in anhydrous THF is placed in a dry flask under an inert atmosphere.
-
Addition of Reagent: A solution of BH₃·THF (typically 2-3 molar equivalents) is added dropwise to the substrate solution at 0 °C.
-
Reaction: The mixture is then heated to reflux for several hours until the reaction is complete, as determined by TLC or GC-MS.
-
Workup: The reaction is cooled, and excess borane is quenched by the slow addition of methanol. The solvent is evaporated, and the residue is co-evaporated with methanol several times to remove borate esters. The residue is then treated with aqueous hydrochloric acid and stirred.
-
Isolation: The aqueous solution is basified with a strong base (e.g., NaOH) to a high pH and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried and concentrated to afford the product.
Pathway C: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines.[8][9] While the hydrogenation of esters to alcohols typically requires harsher conditions (high pressure and temperature) and specific catalysts, it is a feasible route.[10][11] A common strategy involves the use of Raney® Nickel as the catalyst.
-
Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[8][9][12] Its high surface area and adsorbed hydrogen are key to its efficacy. Doping Raney Nickel with other metals like chromium or molybdenum can sometimes improve selectivity and prevent the formation of secondary and tertiary amine byproducts.[8]
-
Reaction Conditions: The hydrogenation of nitriles is often carried out in the presence of ammonia to suppress the formation of secondary amines. High hydrogen pressure and elevated temperatures are generally required to achieve a reasonable reaction rate and to facilitate the more difficult reduction of the ester group.
-
Solvent: Alcoholic solvents like ethanol or methanol are common media for these hydrogenations.
Figure 2: Catalytic hydrogenation pathway.
-
Preparation: A high-pressure autoclave is charged with methyl 4-cyanocyclohexanecarboxylate, a suitable solvent (e.g., ethanol saturated with ammonia), and Raney Nickel catalyst (typically 5-10% by weight).
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar). The mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Isolation: After cooling and venting the autoclave, the catalyst is carefully removed by filtration through a pad of celite (Note: Raney Nickel can be pyrophoric and should be handled with care). The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification: The product can be purified by vacuum distillation.
Stereochemical Considerations: cis and trans Isomers
The synthesis of this compound from achiral precursors will generally result in a mixture of cis and trans isomers. The ratio of these isomers can depend on the synthetic route and reaction conditions. For many applications, particularly in pharmaceuticals, a single stereoisomer is required.
-
Separation: The cis and trans isomers often have different physical properties (e.g., boiling point, polarity, crystallinity), which can be exploited for their separation by techniques such as fractional distillation, crystallization, or column chromatography.
-
Stereoselective Synthesis: A stereocontrolled synthesis can be achieved by starting from a material with defined stereochemistry. For example, a patent describes a route starting from 4-aminobenzoic acid, where catalytic hydrogenation of the aromatic ring followed by separation of the resulting cis and trans 4-aminocyclohexanecarboxylic acid isomers allows for the subsequent reduction of the desired isomer to the final product.[13] This approach provides excellent control over the final stereochemistry.
Data Summary and Comparison of Pathways
| Pathway | Reducing Agent/Catalyst | Advantages | Disadvantages | Scalability |
| Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | High reactivity, good yields, effective for both functional groups.[1][3] | Pyrophoric, reacts violently with water, requires strict anhydrous conditions, generates significant waste.[1][14] | Moderate |
| Borane Complex | Borane-DMS (BH₃·DMS) or Borane-THF (BH₃·THF) | Milder than LiAlH₄, good functional group tolerance, amenable to flow chemistry.[4][7] | Can be more expensive, workup can be tedious. | High |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Cost-effective, environmentally friendly (water is the only byproduct), highly scalable.[9] | Requires high pressure and temperature, potential for side reactions (secondary amine formation), catalyst can be pyrophoric.[9] | Very High |
Conclusion
The synthesis of this compound can be effectively achieved through several robust pathways, primarily involving the reduction of a 4-cyanocyclohexanecarboxylate precursor. The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, available equipment, cost considerations, and safety protocols.
-
Lithium aluminum hydride reduction is a reliable lab-scale method that offers high yields but presents handling challenges.
-
Borane complexes offer a safer alternative, particularly for larger scales, and are compatible with modern techniques like continuous-flow synthesis.
-
Catalytic hydrogenation with Raney Nickel is the most industrially viable method, offering excellent scalability and environmental benefits, though it requires specialized high-pressure equipment.
For applications requiring stereochemical purity, a multi-step synthesis starting from a precursor where the cis and trans isomers can be separated early in the sequence is the most logical and effective approach. This guide provides the foundational knowledge for researchers to select and tailor a synthesis strategy that best fits their specific needs.
References
- Kappe, C. O., et al. (2018). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal.
- Gemoets, H. P. L., et al. (2018). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Angewandte Chemie International Edition.
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
- Wu, B., et al. (2011). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
- Bailey, C., Joh, A. Y., & Singaram, B. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry.
- Ferreira, P., et al. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts.
- Accelerated amide and ester reductions with amine boranes and additives. (2009). Google Patents.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. (2005). ResearchGate.
- Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies.
- Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
- Reductions using NaBH₄, LiAlH₄. (2020). Chemistry LibreTexts.
- Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Carbonyl Reduction using LiAlH4 - Lithium Aluminum Hydride. (2016). YouTube.
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019). ResearchGate.
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. (2013). Google Patents.
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021). WIPO Patentscope.
- Process for the preparation of trans-4-aminocyclohexanol. (2003). Google Patents.
- (4-(Methylamino)cyclohexyl)methanol. (n.d.). PubChem.
- (cis-4-Aminocyclohexyl)methanol. (n.d.). LookChem.
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021). Google Patents.
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2019). ResearchGate.
- Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. (2018). Chemical Science.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1962). WMU's ScholarWorks.
- Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. (2007). Macmillan Group - Princeton University.
- Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. (2018). ResearchGate.
- Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). PubMed.
- Total (Bio)Synthesis: Strategies of Nature and of Chemists. (2014). PubMed Central.
- Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. (2014). PubMed.
- Key Component for Industrial Synthesis of Methanol Identified. (2021). Forschungszentrum Jülich.
- Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane. (2020). Google Patents.
- Pathway for the biosynthesis of 4-methyl-1-hexanol volatilized from petal tissue of Nicotiana sylvestris. (2011). PubMed.
- Methyl 4-cyanocyclohexanecarboxylate. (n.d.). PubChem.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives - Google Patents [patents.google.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
[4-(Aminomethyl)cyclohexyl]methanol safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of [4-(Aminomethyl)cyclohexyl]methanol
Introduction: A Proactive Approach to Chemical Safety
The core directive of this document is to move beyond simple compliance and foster a deep, mechanistic understanding of potential hazards. In the absence of a complete, standardized Safety Data Sheet (SDS), we will synthesize a conservative safety profile by extrapolating data from structurally similar compounds and applying first principles of chemical toxicology and industrial hygiene. This proactive and evidence-based approach ensures that laboratory personnel can manage risk effectively, protecting both themselves and the integrity of their research.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These parameters influence its behavior in the laboratory, including potential for aerosolization, solubility in various solvents, and appropriate storage conditions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 1074-62-0 (cis/trans mixture) | Chemchart[2] |
| 17879-23-1 (trans-isomer) | Chemchart[2] | |
| Molecular Formula | C₈H₁₇NO | Chemchart[2] |
| Molecular Weight | 143.23 g/mol | Chemchart[2] |
| Canonical SMILES | C1CC(CCC1CN)CO | Chemchart[2] |
| InChIKey | WWDKVICMJWBJKJ-UHFFFAOYSA-N | Chemchart[2] |
Table 2: Predicted Physicochemical Properties
Note: The following properties are computationally predicted and should be used as estimates for risk assessment. Experimental verification is recommended.
| Property | Predicted Value | Source |
| Boiling Point | 251.99 °C | EPA T.E.S.T.[2] |
| Melting Point | 43.99 °C | EPI Suite[2] |
| Flash Point | 122.72 °C | EPA T.E.S.T.[2] |
| Water Solubility | 4991.95 mg/L (Slightly Soluble) | EPA T.E.S.T.[2] |
| Density | ~1 g/cm³ | EPA T.E.S.T.[2] |
The predicted melting point suggests this compound may be a low-melting solid or a viscous liquid at room temperature. Its relatively high boiling point and flash point indicate it is not highly flammable, but it is a combustible liquid.[3] The key takeaway is that while it doesn't pose a severe fire risk under standard lab conditions, it can burn if exposed to an ignition source at elevated temperatures.
Section 2: Hazard Evaluation - An Evidence-Based, Inferred Profile
Given the lack of specific toxicological studies on this compound, we must infer its potential hazards from its chemical structure and data from analogous compounds. The molecule contains a primary amine and a primary alcohol. Aliphatic amines are frequently skin and respiratory irritants, and can be corrosive.
An SDS for a closely related isomer, [1-(Aminomethyl)cyclohexyl]methanol hydrochloride, provides the most direct hazard information available, classifying it as a skin, eye, and respiratory irritant.[4] This aligns with the expected reactivity of the functional groups. Furthermore, studies on 4-Methyl-1-cyclohexanemethanol (4-MCHM), another structural analog, have suggested that its metabolites could be more toxic than the parent compound and may exhibit genotoxicity.[5][6]
Therefore, a conservative approach dictates that we handle this compound as, at minimum, a significant irritant with unknown potential for long-term or metabolic toxicity.
Inferred GHS Classification
Based on available data, the following Globally Harmonized System (GHS) classifications should be assumed:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
Signal Word: Warning
The diagram below illustrates the GHS pictograms that correspond to these inferred hazards.
Caption: Inferred GHS Hazard Profile.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The primary goal of exposure control is to use a combination of engineering controls and PPE to create a barrier between the researcher and the chemical. The rationale is based on the "Hierarchy of Controls," prioritizing the most effective measures first.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7] This is the most critical engineering control as it contains vapors and potential aerosols at the source, preventing inhalation, which is a primary route of exposure for irritant compounds.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]
-
Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent skin and eye contact. The following workflow should guide PPE selection and use.
Caption: PPE Selection and Donning Workflow.
-
Eye and Face Protection: ANSI-approved, tight-sealing chemical splash goggles are mandatory.[3] A face shield should be worn over the goggles during procedures with a high risk of splashing.
-
Skin and Body Protection: A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes are required.[7] For transfers of significant quantities, a chemically resistant apron is also necessary.[3]
-
Hand Protection: Double-gloving is essential. Use two pairs of nitrile gloves or an inner nitrile glove with an outer neoprene or butyl rubber glove.[10] Gloves must be inspected for defects before use and changed immediately if contamination is suspected. The rationale for double-gloving is to provide a secondary barrier in case of a tear or rapid permeation through the outer glove.
Section 4: Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to preventing accidental exposures and maintaining chemical stability.
Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment.
-
Weighing: If the compound is a solid, weigh it directly into a container within the fume hood to minimize dust generation. Use a spatula to gently transfer the material.
-
Transfers: When transferring liquids or making solutions, perform all operations in the fume hood. Use a pipette or a funnel to avoid splashes.
-
Housekeeping: Clean up any minor drips or residues immediately using an appropriate absorbent material.
-
Post-Handling: After completion, decontaminate all surfaces and equipment. Remove PPE in the correct order (outer gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water.[7]
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, perchlorates).[3] The amine and alcohol functional groups can react exothermically or even explosively with strong oxidizers.
Section 5: Emergency Procedures - A Self-Validating System
A self-validating emergency plan ensures that responses are rapid, correct, and minimize harm. All laboratory personnel must be trained on these procedures before working with the compound.
Exposure Response Workflow
Caption: Decision tree for first aid response to exposure.
Accidental Release Measures (Spill Response)
-
Assess the Spill:
-
Small Spill (<50 mL or 50 g): If you are trained and have the correct PPE and materials, proceed with cleanup.
-
Large Spill (>50 mL or 50 g): Evacuate the area immediately. Alert laboratory personnel and notify the institutional safety office.
-
-
Containment (Small Spill):
-
Alert others in the immediate area.
-
Wearing the full PPE described in Section 3, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
-
Cleanup:
-
Once the material is fully absorbed, carefully scoop the mixture into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Disposal:
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[3]
-
Section 6: Disposal Considerations
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal Path: The waste must be disposed of through a licensed hazardous waste disposal company, in full compliance with all local, state, and federal environmental regulations.[3] Never discharge this chemical into drains or the environment.[11]
Conclusion
While this compound is a valuable synthetic building block, the current lack of comprehensive safety data necessitates a cautious and informed approach to its handling. By inferring hazards from analogous structures and adhering to the rigorous engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The foundational principle is to treat this compound as a significant irritant with unknown long-term toxicological properties, ensuring that all manipulations are guided by a culture of safety, preparedness, and scientific diligence.
References
- Chemchart. This compound (1074-62-0).
- Ori-McKenney Lab. Methanol Safety Data Sheet.
- PubChem. [(4-Methoxycyclohexyl)amino]methanol. National Center for Biotechnology Information.
- Carl ROTH. Safety Data Sheet - Methanol.
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- UCLA EH&S. Methanol - Standard Operating Procedure. (2012).
- PubChem. (4-Methoxycyclohexyl)methanol. National Center for Biotechnology Information.
- Methanex Corporation. Methanol Safety Data Sheet. (2020).
- Dräger VOICE. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment.
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information.
- Wang, Y., et al. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. (2015). National Institutes of Health.
- PubMed. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. (2015).
- GOV.UK. Methanol: toxicological overview. (2024).
- Anesthesia Key. Personal Protective Equipment. (2016).
- CDC. Methyl alcohol - IDLH. NIOSH.
- Wikipedia. Methanol toxicity.
- GOV.UK. Incident management: methanol.
Sources
- 1. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. methanex.com [methanex.com]
- 9. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 10. Personal Protective Equipment | Anesthesia Key [aneskey.com]
- 11. enamine.enamine.net [enamine.enamine.net]
The Solubility Profile of [4-(Aminomethyl)cyclohexyl]methanol in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide
Executive Summary
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional molecule of significant interest in pharmaceutical and materials science due to its unique structural features: a primary amine, a primary alcohol, and a non-polar cyclohexyl backbone. This combination imparts an amphiphilic character that dictates its behavior in various solvent systems. A comprehensive understanding of its solubility is paramount for its application in drug development, synthetic chemistry, and formulation science, where solvent selection governs reaction kinetics, purification efficiency, and bioavailability.[1][2][3]
This technical guide provides a robust framework for understanding and determining the solubility of this compound. In the absence of extensive published experimental data, this document leverages fundamental chemical principles to predict solubility across different solvent classes. Furthermore, it presents a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring researchers can generate reliable and reproducible data.
Physicochemical Characterization and Theoretical Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[4] The molecular structure of this compound provides clear indicators of its expected solubility behavior.
-
Molecular Formula: C₈H₁₇NO[5]
-
Key Functional Groups:
-
Primary Amine (-NH₂): A polar, basic group capable of both donating and accepting hydrogen bonds. This group significantly enhances solubility in protic and acidic solutions.
-
Primary Alcohol (-CH₂OH): A polar, neutral group that is an excellent hydrogen bond donor and acceptor, promoting solubility in polar solvents.[7]
-
Cyclohexane Ring: A non-polar, hydrophobic aliphatic scaffold that contributes to solubility in non-polar organic solvents via van der Waals interactions.
-
This structural duality suggests a nuanced solubility profile. The polar amine and alcohol groups will dominate interactions in polar solvents, while the non-polar ring will influence solubility in non-polar media. The interplay between these features determines the overall solubility in a given solvent.
Predicted Solubility in Common Organic Solvents
Based on the molecule's physicochemical properties, a predictive solubility profile can be established. This serves as a foundational guide for solvent screening in research and development.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Medium | The primary amine and alcohol groups can form strong hydrogen bonds with protic solvents.[7] The non-polar cyclohexane backbone may limit miscibility, particularly in water. EPA T.E.S.T. models predict a high water solubility of approximately 4991.95 mg/L.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the amine and alcohol groups of the solute.[8] |
| Non-polar | Hexane, Toluene, Diethyl Ether | Low | The energetic cost of disrupting the solvent-solvent interactions to accommodate the polar amine and alcohol groups is high. Solubility will be primarily driven by weaker van der Waals forces with the cyclohexane ring.[8] |
Methodologies for Empirical Solubility Determination
While theoretical predictions are invaluable, empirical determination is essential for accurate quantitative data. The shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound in a given solvent.[4] It is a robust and reliable protocol that forms the basis of many regulatory guidelines.
Experimental Workflow: Shake-Flask Equilibrium Method
The logical workflow for determining solubility via the shake-flask method is outlined below. This process ensures the creation of a saturated solution at equilibrium, followed by accurate quantification.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol
Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated pipettes and volumetric flasks
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is achieved and that solid remains at equilibrium.[9]
-
Solvent Addition: Record the exact mass of the solid, then add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to prevent adsorption effects.
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dissolved solid is achieved. The final mass represents the amount of solute in the aliquot.
-
Alternatively, and for higher accuracy, dilute the filtered solution with a suitable mobile phase and quantify the concentration using a pre-validated HPLC or GC method against a calibration curve.[2]
-
-
Calculation: Express the solubility in the desired units, such as mg/mL, g/100 g solvent, or mol/L.
The Role of Solubility in Drug Development
The solubility of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical parameter in the drug discovery and development pipeline.[3][10]
-
Synthetic Chemistry: Solvent selection is vital for controlling reaction rates, yields, and impurity profiles. A solvent in which reactants are highly soluble can lead to more efficient and homogeneous reactions.[11]
-
Purification: Crystallization, a common purification technique, relies on differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[12]
-
Formulation: For a drug to be effective, it must be formulated in a dosage form that allows for its dissolution and absorption. Poor aqueous solubility is a major hurdle in drug development, and understanding a molecule's behavior in both aqueous and organic media is key to designing effective delivery systems.[13]
The diagram below illustrates the central role of solubility in bridging a molecule's fundamental properties to its practical application in pharmaceuticals.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. chem.ws [chem.ws]
- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Elucidating the Structure of a Versatile Bifunctional Building Block
An In-depth Technical Guide to the Spectroscopic Characterization of [4-(Aminomethyl)cyclohexyl]methanol
This compound is a bifunctional molecule incorporating a primary amine and a primary alcohol, tethered to a cyclohexane core. This structure makes it a valuable building block in polymer chemistry and the synthesis of specialty chemicals and pharmaceutical intermediates. The cyclohexane ring is 1,4-disubstituted, meaning the molecule exists as two distinct diastereomers: cis and trans. The spatial arrangement of the aminomethyl and hydroxymethyl groups profoundly influences the molecule's physical properties and reactivity. Therefore, unambiguous structural confirmation and isomeric purity assessment are critical for its application in research and development.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the principles behind each method, provide field-proven experimental protocols, and interpret the resulting data to construct a complete analytical picture of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy maps the environments of hydrogen atoms. The chemical shift of a proton is highly sensitive to its electronic surroundings and, in cyclic systems like this one, its axial or equatorial position.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will cause the O-H and N-H protons to exchange with deuterium, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.
-
Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to a known standard, such as the residual solvent peak or tetramethylsilane (TMS).
The spectrum is a mixture of broad multiplets from the cyclohexane ring protons and more distinct signals from the CH₂OH and CH₂NH₂ groups. The stereochemistry (cis vs. trans) significantly impacts the chemical shifts and coupling constants of the ring protons. In the trans isomer, the chair conformation can place substituents in a diaxial or diequatorial arrangement, leading to more complex splitting patterns than the cis isomer.[1]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂-OH | ~3.4 - 3.6 | Doublet (d) | Coupled to the adjacent methine proton (H1). |
| -CH₂-NH₂ | ~2.5 - 2.7 | Doublet (d) | Coupled to the adjacent methine proton (H4). |
| Cyclohexane Ring (CH) | ~0.9 - 2.0 | Multiplets (m) | A complex region of overlapping signals from axial and equatorial protons. |
| -OH, -NH₂ | Variable | Broad Singlet (br s) | Chemical shift is concentration and temperature dependent. Signal disappears in D₂O. |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides a count of the unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.[2]
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is recommended. The same deuterated solvents as for ¹H NMR can be used.
-
Instrument Setup: Performed on the same spectrometer as ¹H NMR, but tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Data Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard, which results in a spectrum of singlets for each unique carbon. A sufficient number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
The number of signals reveals the molecule's symmetry. For both cis and trans isomers, five distinct signals are expected due to the plane of symmetry that can bisect the ring in certain conformations. The chemical shifts are indicative of the carbon type.[3]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -C H₂-OH | ~65 - 70 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| -C H₂-NH₂ | ~45 - 50 | The carbon attached to the nitrogen atom. |
| C 1 (Ring, -CH-CH₂OH) | ~40 - 45 | Methine carbon attached to the hydroxymethyl group. |
| C 4 (Ring, -CH-CH₂NH₂) | ~38 - 43 | Methine carbon attached to the aminomethyl group. |
| C 2, C3, C5, C6 (Ring) | ~25 - 35 | Methylene carbons of the cyclohexane ring. May appear as one or two distinct signals depending on symmetry. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
-
Sample Preparation: As this compound is often a liquid or low-melting solid, the simplest method is to place a single drop of the neat compound between two salt plates (NaCl or KBr) to create a thin liquid film.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded first. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
The IR spectrum provides a distinct "fingerprint" of the molecule, with characteristic bands confirming the presence of the alcohol and amine functionalities.[5][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. Confirms the hydroxyl group.[7] |
| N-H Stretch (Amine) | 3250 - 3400 | Medium, Doublet | Primary amines (-NH₂) typically show two bands in this region for symmetric and asymmetric stretching. |
| C-H Stretch (Alkane) | 2850 - 2950 | Strong, Sharp | Characteristic of the C-H bonds in the cyclohexane ring and methylene groups. |
| N-H Bend (Amine) | 1590 - 1650 | Medium | Scissoring vibration of the primary amine group. |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | Stretching vibration of the primary alcohol C-O bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS) for mixture analysis.[8]
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).
-
Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals. This fragmentation is highly reproducible and characteristic of the molecule's structure.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative ion abundance versus m/z.
The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol .[9] The mass spectrum should show a molecular ion peak at m/z = 143. Key fragmentation pathways for cyclic amino alcohols include alpha-cleavage and the loss of small neutral molecules.[10]
Caption: Plausible fragmentation pathways for this compound in EI-MS.
| m/z Value | Proposed Fragment | Formation Mechanism |
| 143 | [C₈H₁₇NO]⁺˙ | Molecular Ion ([M]⁺˙) |
| 125 | [C₈H₁₅N]⁺˙ | Loss of water (H₂O) from the molecular ion. |
| 112 | [C₇H₁₄N]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical (•CH₂OH). |
| 100 | [C₆H₁₄N]⁺ | Cleavage of the aminomethyl group with rearrangement. |
| 30 | [CH₄N]⁺ | Alpha-cleavage resulting in the stable [CH₂=NH₂]⁺ ion. A base peak is common for primary amines. |
Conclusion
The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework and are essential for distinguishing between cis and trans isomers. IR spectroscopy offers rapid confirmation of the critical amine and alcohol functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry confirms the molecular weight and provides further structural validation through predictable and reproducible fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity, purity, and stereochemical integrity of this versatile chemical intermediate, empowering researchers to use it with confidence in their synthetic applications.
References
- The Royal Society of Chemistry. Supporting information.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).
- NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704).
- The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
- National Center for Biotechnology Information. Table 2. Experimental analytical conditions used for GC-MS and LC-MS analyses.
- PhytoBank. 1H NMR Spectrum (PHY0080412).
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. [1-(aminomethyl)-4-methylcyclohexyl]methanol.
- NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane.
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol.
- NIST WebBook. Cyclohexanemethanol.
- NIST WebBook. Cyclohexanemethanol, 4-(1-methylethyl)-, cis-.
- PubMed. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
- PubChem. 4-(Methoxymethyl)cyclohexanemethanol.
- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy.
- Wikipedia. Cyclohexylmethanol.
- Doc Brown's Chemistry. CH3OH infrared spectrum of methanol.
- Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol.
- CABI Digital Library. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.
- VPL. Methanol (CH3OH).
- NIST WebBook. Cyclohexanemethanol, 4-(1-methylethyl)-, trans-.
- NIST WebBook. Cyclohexanemethanol Mass Spectrum.
- RSC Publishing. A rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol.
- European Journal of Chemistry. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach.
- Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids.
- Malaysian Journal of Analytical Sciences. PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES.
Sources
- 1. preprints.org [preprints.org]
- 2. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pasteur.epa.gov [pasteur.epa.gov]
- 9. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
potential applications of [4-(Aminomethyl)cyclohexyl]methanol in polymer chemistry
An In-depth Technical Guide on the Potential Applications of [4-(Aminomethyl)cyclohexyl]methanol in Polymer Chemistry
Abstract
This compound is a bifunctional cycloaliphatic monomer featuring both a primary amine and a primary alcohol functional group. This distinct molecular architecture, combining a rigid alicyclic backbone with two different reactive sites, positions it as a highly versatile building block for the synthesis of advanced polymers. Although it is a lesser-known contemporary to molecules like 1,4-bis(aminomethyl)cyclohexane, its unique structure suggests significant potential in creating polymers with tailored properties. This technical guide explores the prospective applications of this compound in the synthesis of high-performance polyamides, polyurethanes, and as a curing agent for epoxy resins, drawing parallels with structurally related and well-documented monomers.
Introduction: A Monomer of Unique Potential
The field of polymer chemistry is in constant pursuit of novel monomers that can impart superior properties to materials. Cycloaliphatic monomers are of particular interest due to the rigidity and thermal stability conferred by their ring structures. This compound, with its combination of an amine and a hydroxyl group, offers a unique platform for creating polymers with a desirable balance of mechanical strength, thermal resistance, and chemical stability. The cyclohexane ring provides a robust, non-aromatic core that can lead to polymers with good UV stability, a critical attribute for coatings and outdoor applications.
Molecular Structure and Isomerism
The properties of polymers derived from this compound are intrinsically linked to its molecular structure and the stereochemistry of its functional groups.
-
Chemical Identity:
-
Stereoisomers: cis and trans The spatial arrangement of the aminomethyl and hydroxymethyl groups on the cyclohexane ring gives rise to cis and trans isomers. This isomerism is a critical factor in determining the final polymer architecture and properties.
-
trans Isomer: The functional groups are on opposite sides of the ring, leading to a more linear and regular polymer chain. This regularity facilitates chain packing and crystallinity, which can result in polymers with higher melting points, enhanced mechanical strength, and greater thermal stability.[2]
-
cis Isomer: The functional groups are on the same side of the ring, introducing a kink in the polymer backbone. This irregularity disrupts chain packing, leading to more amorphous polymers with lower crystallinity, lower melting points, and potentially greater flexibility.
-
Caption: The chemical structures of the trans and cis isomers of this compound.
Potential in Polyamide Synthesis
The primary amine functionality of this compound makes it an excellent candidate for polycondensation reactions with dicarboxylic acids (or their acyl chloride or ester derivatives) to form novel polyamides. The resulting polymers would possess a unique combination of aliphatic and cycloaliphatic segments.
-
Anticipated Polymer Characteristics:
-
Elevated Thermal Properties: The incorporation of the rigid cyclohexane ring is expected to significantly increase the glass transition temperature (Tg) and melting point (Tm) of the polyamides, making them suitable for high-temperature applications.
-
Superior Mechanical Performance: The cycloaliphatic structure would likely enhance the tensile strength, modulus, and dimensional stability of the resulting polyamides.
-
Functionalizability: The pendant hydroxyl groups along the polyamide backbone would offer sites for post-polymerization modifications, such as grafting other polymer chains or introducing crosslinking agents to create thermoset materials.
-
Hypothetical Experimental Protocol: Synthesis of a Polyamide
-
Reactants: Equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid or terephthalic acid).
-
Polycondensation: The monomers are charged into a reactor with a suitable catalyst (e.g., a phosphite) and a solvent like N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: The mixture is heated under a nitrogen atmosphere to initiate polymerization, with the continuous removal of water as a byproduct.
-
Isolation and Purification: The resulting polyamide is precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
Caption: A conceptual workflow for the synthesis of novel polyamides.
Prospective Role in Polyurethane Chemistry
The dual functionality of this compound allows it to act as a chain extender or curative in polyurethane systems. The amine group reacts significantly faster with isocyanates than the hydroxyl group, leading to the formation of urea and urethane linkages, respectively. This differential reactivity can be harnessed to control the polymer architecture.
-
Expected Contributions to Polyurethane Properties:
-
Enhanced Hard Segment Rigidity: The rigid cycloaliphatic core would become part of the hard segment of the polyurethane, leading to materials with increased hardness, modulus, and thermal stability.
-
Improved Thermomechanical Performance: The strong hydrogen bonding associated with the urea linkages, combined with the rigid ring structure, would result in polyurethanes with excellent mechanical properties over a wide temperature range.
-
Crosslinking Potential: The hydroxyl group can be used as a site for further reactions, allowing for the creation of crosslinked polyurethane networks with enhanced chemical resistance and durability.
-
Table of Anticipated Polyurethane Properties
| Property | Anticipated Impact of this compound | Rationale |
| Hardness (Shore) | Increased | The rigid cyclohexane ring contributes to the hard segment of the polymer. |
| Tensile Strength | Enhanced | Strong intermolecular hydrogen bonding from urea and urethane groups. |
| Thermal Stability | Improved | The stable alicyclic structure provides higher degradation temperatures. |
| UV Resistance | Good | The absence of aromatic structures leads to better color stability upon UV exposure. |
Utility as an Epoxy Resin Curing Agent
The primary amine group in this compound makes it a potent curing agent for epoxy resins. Cycloaliphatic amines are well-established as curatives that impart a desirable set of properties to epoxy thermosets.[3][4]
-
Curing Characteristics and Final Properties:
-
Low Viscosity and Good Handling: As a relatively small molecule, it would likely have a low viscosity, facilitating easier mixing and processing of epoxy formulations.
-
High Reactivity: The primary amine allows for efficient curing at ambient or slightly elevated temperatures.
-
High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure restricts the mobility of the crosslinked network, resulting in a high Tg and excellent performance at elevated temperatures.[5]
-
Superior Mechanical Properties: The resulting epoxy thermoset is expected to exhibit high strength, stiffness, and good chemical resistance.[6]
-
Excellent Weatherability: Similar to other cycloaliphatic amine curing agents, it is anticipated to provide good resistance to yellowing and degradation upon exposure to UV light.[6]
-
Caption: The process of using this compound as an epoxy curing agent.
Conclusion and Future Outlook
This compound stands out as a monomer with significant, yet largely untapped, potential in polymer chemistry. Its unique bifunctional nature, combined with a rigid cycloaliphatic core, makes it a promising candidate for the development of a new generation of high-performance polyamides, polyurethanes, and epoxy systems. The ability to control polymer architecture through the selection of cis or trans isomers further adds to its versatility. For researchers and professionals in drug development and materials science, exploring the synthesis and polymerization of this monomer could pave the way for innovative materials with superior thermal, mechanical, and weathering properties, suitable for a wide range of demanding applications.
References
- MySkinRecipes. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane.
- Polysil. (n.d.). 1,4-Bis(aminomethyl)cyclohexane.
- Google Patents. (n.d.). EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane.
- Google Patents. (n.d.). WO2008064115A1 - Epoxy resins comprising a cycloaliphatic diamine curing agent.
- Hsiao, S.-H. (2016). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate.
- PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol.
- Chemchart. (n.d.). This compound (1074-62-0).
- European Patent Office. (2023). EP 4215560 A1 - EPOXY RESIN CURING AGENT, EPOXY RESIN COMPOSITION, AND USE OF AMINE COMPOSITION.
- Google Patents. (n.d.). JP2015093948A - Epoxy resin curing agent using bis(aminomethyl)cyclohexane, epoxy resin composition and cured product.
- PubChem. (n.d.). [(4-Methoxycyclohexyl)amino]methanol.
- Prince, F. R., & Fredericks, R. J. (1984). Cis-Trans Isomorphism in 1,4-Bis(aminomethyl)cyclohexane Polyamides. Macromolecules.
- PCI Magazine. (2012). A New Epoxy Curing Agent with Long Pot Life and Fast Cure.
Sources
- 1. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents [patents.google.com]
- 3. trans-1,4-Bis(aminomethyl)cyclohexane [myskinrecipes.com]
- 4. pcimag.com [pcimag.com]
- 5. data.epo.org [data.epo.org]
- 6. JP2015093948A - Epoxy resin curing agent using bis(aminomethyl)cyclohexane, epoxy resin composition and cured product - Google Patents [patents.google.com]
[4-(Aminomethyl)cyclohexyl]methanol: A Conformationally-Rigid Scaffold for Stereospecific Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate world of drug discovery, the three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks, molecules with non-superimposable mirror images, offer a powerful tool for sculpting pharmacologically active agents with enhanced potency and reduced side effects. Among these, [4-(Aminomethyl)cyclohexyl]methanol stands out as a versatile and conformationally restricted scaffold. Its rigid cyclohexane core, adorned with primary amine and alcohol functionalities, provides a well-defined spatial arrangement that is crucial for precise interactions with biological targets. This guide delves into the core principles of utilizing this compound as a chiral building block, exploring its stereoisomers, synthesis, and applications in modern medicinal chemistry.
The Significance of Stereoisomerism: Cis vs. Trans
This compound exists as two primary diastereomers: cis and trans. The relative orientation of the aminomethyl and hydroxymethyl groups on the cyclohexane ring dictates their distinct three-dimensional shapes and, consequently, their physical and biological properties.[1][2]
-
Trans-isomer: The aminomethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring (axial-axial or equatorial-equatorial in the chair conformation). This arrangement generally results in a more linear and extended conformation.
-
Cis-isomer: The aminomethyl and hydroxymethyl groups are on the same side of the ring (axial-equatorial). This leads to a more compact, bent structure.
The choice between the cis and trans isomer is a critical design element in drug development. These isomers can exhibit different binding affinities for their biological targets, leading to variations in efficacy and toxicity.[3][4] For instance, the differing spatial arrangement of functional groups can dramatically alter how a molecule fits into the binding pocket of an enzyme or receptor.
Diagram: Stereoisomers of this compound
Caption: Conformational differences between cis and trans isomers.
Stereoselective Synthesis: Accessing Isomerically Pure Building Blocks
The synthesis of isomerically pure cis or trans-[4-(Aminomethyl)cyclohexyl]methanol is a key challenge and a critical step in its application. Several strategies have been developed to achieve high diastereoselectivity and enantioselectivity.
2.1. Diastereoselective Synthesis
Achieving a high diastereomeric ratio is often accomplished through substrate control or catalyst-based strategies during the reduction of a suitable precursor.[1] A common approach involves the catalytic hydrogenation of 4-cyanocyclohexanecarboxylic acid derivatives.[5][6][7] The choice of catalyst (e.g., Pt/C, Rh/C) and reaction conditions can significantly influence the cis/trans ratio of the final product.[8]
Table 1: Comparison of Physicochemical Properties of cis and trans Isomers of a Related Compound, (4-Methylcyclohexyl)methanol.
| Property | cis-isomer | trans-isomer | Significance in Drug Development |
| Water Solubility | Higher | Lower | Affects bioavailability and formulation. |
| KOW (Octanol-Water Partition Coefficient) | Lower (log KOW = 2.35) | Higher (log KOW = 2.46) | Influences membrane permeability and distribution.[3] |
| Dipole Moment | Different from trans | Different from cis | Impacts intermolecular interactions and binding affinity.[4] |
Note: Data for (4-Methylcyclohexyl)methanol is presented as a close analog to illustrate the property differences between cis and trans isomers.[3]
2.2. Enantioselective Synthesis and Resolution
For applications requiring a single enantiomer, more advanced synthetic methods are necessary. These can include:
-
Chiral Resolution: This classical method involves separating a racemic mixture (a 50:50 mixture of enantiomers) by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[9][10]
-
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. Enzymatic and chemo-catalytic methods have shown promise in selectively producing specific stereoisomers.[1] For example, ketoreductases (KREDs) and aminotransferases (ATAs) can be used in one-pot or cascade reactions to achieve high enantioselectivity.[1]
Diagram: General Workflow for Chiral Resolution
Caption: A typical process for separating enantiomers.
Applications in Drug Discovery: A Scaffold for Innovation
The rigid cyclohexane core of this compound makes it an attractive scaffold for positioning pharmacophoric groups in a defined orientation. This is particularly valuable in the design of ligands for targets where precise spatial arrangement is key to activity.
3.1. G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are a large family of transmembrane proteins that are important drug targets.[11] The design of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising strategy for achieving greater selectivity and fine-tuning receptor activity.[11][12][13] The conformational rigidity of the this compound scaffold can be exploited to develop such modulators, where the specific cis or trans geometry can influence the selectivity for different G-protein subtypes, leading to biased signaling.[12][14][15]
3.2. Enzyme Inhibitors
The defined distance and orientation between the amine and alcohol functionalities can be leveraged to design potent and selective enzyme inhibitors. For example, in the synthesis of Janus Kinase (JAK) inhibitors, the trans-isomer has been used to correctly position a key pharmacophore within the enzyme's active site.
3.3. Other Therapeutic Areas
The versatility of this building block extends to various other therapeutic areas. For instance, it is a key intermediate in the synthesis of certain antiviral and anticancer agents.[16] Its use is also explored in the development of agrochemicals and surfactants.[17]
Experimental Protocol: A Representative Synthesis of trans-4-(Aminomethyl)cyclohexyl]methanol Hydrochloride
This protocol is adapted from a patented procedure and illustrates a common synthetic route.[8]
Objective: To synthesize trans-4-(aminomethyl)cyclohexyl]methanol hydrochloride from a protected intermediate.
Materials:
-
Compound IV (a protected form of 4-aminocyclohexanecarboxylic acid)
-
Methanol
-
Chloroform
-
Hydrazine hydrate (50%)
-
Aqueous sodium hydroxide solution (3-4%)
-
Anhydrous sodium sulfate
Procedure:
-
In a 2L three-necked flask, add 120g of Compound IV, 360g of methanol, and 600g of chloroform.
-
Stir the mixture at room temperature (25-30 °C).
-
Add 152g of hydrazine hydrate (50%) and continue stirring at 30-40 °C for 4-12 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Add 720g of 3-4% aqueous sodium hydroxide solution to the reaction mixture.
-
Separate the lower organic phase.
-
Wash the organic phase, separate it again, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the product as a colorless viscous liquid.
-
Further purification can be achieved by conversion to the hydrochloride salt.
Self-Validation:
-
Purity Assessment: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: The structure of the synthesized compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Future Perspectives
The demand for enantiomerically pure and conformationally defined building blocks in drug discovery is ever-increasing. This compound, with its well-defined stereochemistry and versatile functional groups, is poised to remain a valuable tool for medicinal chemists. Future research will likely focus on the development of more efficient and scalable stereoselective synthetic routes, as well as the exploration of this scaffold in new therapeutic areas and in the design of novel chemical probes to investigate biological systems. Its application may also extend into materials science, for example, in the synthesis of specialty polymers.[18][19]
References
- Benchchem. (n.d.). [4-(Methylamino)cyclohexyl]methanol | 400898-77-3.
- Lookchem. (n.d.). Cas 30134-98-6,(cis-4-Aminocyclohexyl)methanol.
- Google Patents. (2013). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Vibrant Pharma Inc. (n.d.). (Cis-4-aminocyclohexyl)methanol.
- ResearchGate. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
- ChemScene. (n.d.). 400898-77-3 | ((1R,4r)-4-(methylamino)cyclohexyl)methanol.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol.
- PubMed. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
- Wikipedia. (n.d.). Chiral resolution.
- National Institutes of Health. (2016). Drug Design Strategies for GPCR Allosteric Modulators.
- National Institutes of Health. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications.
- National Institutes of Health. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
- BOC Sciences. (n.d.). CAS 5691-15-6 ((1R,2R)-2-AMINO-CYCLOHEXYL)-METHANOL.
- PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol.
- Biosynth. (n.d.). [(1R,4R)-4-Methylcyclohexyl]methanol | 3937-49-3.
- PubChem. (n.d.). (4-(Prop-1-en-2-yl)cyclohexyl)methanol.
- ResearchGate. (n.d.). Catalytic Hydrogenation and Chemical Manufacturing.
- The Chemical Backbone. (n.d.). Cyclohexylmethanol in Pharmaceutical Synthesis.
- PubMed. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- Benchchem. (n.d.). Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol.
- Googleapis.com. (2010). WO 2010/020905 A1.
- Wikipedia. (n.d.). 4-Methylcyclohexanemethanol.
- Springer Nature. (2024). The use of methanol as a C1 building block.
- PubMed. (2004). Applications of high-throughput ADME in drug discovery.
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- National Institutes of Health. (2023). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers.
- ResearchGate. (n.d.). 31229 PDFs | Review articles in CATALYTIC HYDROGENATION.
- University of Glasgow. (n.d.). A Thesis entitled ”An Investigation of Enantiomer Resolution by Gas Chromatography. Application in Drug Metabolism Studies.”.
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- ResearchGate. (n.d.). Role of polymer–methanol attractive interactions in....
- Benchchem. (n.d.). Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol in Polymer Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Cas 30134-98-6,(cis-4-Aminocyclohexyl)methanol | lookchem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Stability and Storage of [4-(Aminomethyl)cyclohexyl]methanol
Introduction: The Pivotal Role of [4-(Aminomethyl)cyclohexyl]methanol in Advanced Synthesis
This compound is a bifunctional cycloaliphatic molecule featuring a primary amine and a primary alcohol. This unique structure makes it a valuable building block in pharmaceutical and materials science, enabling the synthesis of a diverse range of complex molecules, from active pharmaceutical ingredients (APIs) to specialized polymers. The presence of two reactive centers, the nucleophilic amine and the versatile alcohol, allows for orthogonal chemical modifications, providing a scaffold for intricate molecular architectures.
However, this dual reactivity also presents inherent stability challenges. Understanding the chemical liabilities of [4-aminomethyl)cyclohexyl]methanol is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials, the reproducibility of their synthetic processes, and the quality of their final products. This in-depth technical guide provides a framework for understanding the stability profile of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment.
I. The Chemical Landscape: Understanding Inherent Stability and Reactivity
The stability of this compound is dictated by the interplay of its two functional groups: the aminomethyl group (-CH₂NH₂) and the hydroxymethyl group (-CH₂OH). While the cyclohexane ring itself is chemically robust under typical storage conditions, the amine and alcohol moieties are susceptible to various degradation pathways.
The Bifunctional Nature: A Double-Edged Sword
The primary amine is a potent nucleophile and a weak base, while the primary alcohol is a weaker nucleophile that can undergo oxidation. The proximity of these two groups on a flexible cyclohexane ring does not suggest significant intramolecular interactions that would drastically alter their individual reactivities under standard conditions. However, their combined presence makes the molecule susceptible to a broader range of environmental factors.
Postulated Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can postulate the most probable degradation pathways based on the known chemistry of primary amines and alcohols. These pathways are critical to consider when designing storage conditions and analytical methods.[1][2]
-
Oxidative Degradation: This is a primary concern for both functional groups.
-
Amine Oxidation: The primary amine can be oxidized by atmospheric oxygen, a process that can be catalyzed by light or trace metal impurities. This can lead to the formation of imines, nitroso compounds, or further degradation products.
-
Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid. This can alter the molecule's polarity, reactivity, and impurity profile.
-
-
Reaction with Atmospheric Carbon Dioxide: The basic nature of the amine group makes it susceptible to reaction with atmospheric CO₂ to form a carbamate salt. This is often a reversible process but can affect the perceived purity and pH of the material.
-
Thermal Stress: High temperatures can provide the activation energy for various decomposition reactions. While the cyclohexane core is thermally stable to a certain degree, prolonged exposure to heat can accelerate oxidation and other degradation processes.
-
Photostability: Exposure to UV or visible light can promote the formation of radical species, initiating and accelerating oxidative degradation pathways.[3]
The following diagram illustrates the potential degradation pathways originating from the core molecule.
Caption: Postulated degradation pathways for this compound.
II. Best Practices for Storage and Handling: A Proactive Approach to Stability
Based on the chemical liabilities of this compound, a stringent set of storage and handling protocols is essential to maintain its purity and integrity over time.
Recommended Storage Conditions
The primary goal of storage is to mitigate the impact of atmospheric oxygen, moisture, light, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C). | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and carbon dioxide, thus preventing oxidative degradation and carbamate formation. |
| Container | Use a tightly sealed, opaque container. Amber glass bottles are recommended. | Prevents exposure to light and moisture, and minimizes air ingress. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. | Prevents absorption of moisture and avoids accidental contact with reactive substances. |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should be stored away from:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and chlorates, which can violently react with both the amine and alcohol functional groups.
-
Strong Acids and Acid Chlorides: The amine group will react exothermically with strong acids. Acid chlorides will react with both the amine and alcohol groups.
-
Aldehydes and Ketones: The primary amine can react to form imines.
Handling Protocol: From Receipt to Reaction
Proper handling is crucial from the moment the compound is received. The following workflow outlines the key steps to maintain compound integrity.
Caption: Logical workflow for a forced degradation stability study.
IV. Conclusion: Ensuring Quality Through Scientific Rigor
The stability and proper storage of this compound are not trivial logistical concerns; they are fundamental to the success of research and development activities that rely on this versatile chemical intermediate. By understanding its inherent chemical reactivities, implementing robust storage and handling protocols, and, when necessary, performing rigorous stability studies, scientists can ensure the quality and reliability of their work. This guide provides the foundational knowledge and practical frameworks to achieve these critical objectives, ultimately contributing to the integrity and success of the scientific endeavor.
References
- Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- LibreTexts. (2023, January 22). Reactivity of Amines. Chemistry LibreTexts.
- Michigan State University Department of Chemistry. Amine Reactivity.
- National Council of Educational Research and Training. Amines. In Chemistry Part II Textbook for Class XII.
- Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry).
- Patil, A. S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
- BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT.org.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. LCGC North America, 32(8), 540-551.
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR.
- Hilaris Publisher. (2025, July 31). Long Term Stability Study: Significance and symbolism. Hilaris Publisher.
- Wikipedia. (2023, December 1). 4-Methylcyclohexanemethanol. In Wikipedia.
- Ye, H., et al. (2016). Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. Journal of Hazardous Materials, 306, 230-237.
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Sörgel, F., et al. (2021). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 76(11), 539-547.
- O'Shea, K. E., et al. (2017). Kinetic, product, and computational studies of the ultrasonic induced degradation of 4-methylcyclohexanemethanol (MCHM). Water Research, 126, 327-334.
- Hilaris Publisher. (2024, March 29). The Crucial Function of Stability Research in Drug Development. Hilaris Publisher.
Sources
commercial suppliers of [4-(Aminomethyl)cyclohexyl]methanol
An In-depth Technical Guide to Sourcing and Utilizing [4-(Aminomethyl)cyclohexyl]methanol for Advanced Research
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to success. This compound, a disubstituted cyclohexane derivative, represents a key intermediate prized for its unique structural attributes. It incorporates a primary amine and a primary alcohol, separated by a rigid, non-aromatic cyclohexyl scaffold. This bifunctional nature allows for orthogonal chemical modifications, making it an invaluable linker, spacer, and core scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This guide serves as a technical resource for researchers, chemists, and procurement specialists. It provides a comprehensive overview of the commercial landscape for this compound, delves into critical quality control considerations, and outlines its applications, ensuring that scientific professionals can source and utilize this vital reagent with confidence and precision.
Physicochemical Properties and Stereoisomerism
A critical consideration when sourcing this compound is its stereochemistry. The 1,4-disubstituted cyclohexane ring exists as two distinct geometric isomers: cis and trans. The spatial orientation of the aminomethyl and hydroxymethyl groups significantly influences the three-dimensional shape, reactivity, and biological activity of the final compound. Commercial suppliers often provide the specific isomer, the mixture, or the unspecified form. It is crucial to verify the correct isomer for the intended application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | |
| CAS Number (Isomer Unspecified) | 1074-62-0 | |
| CAS Number (trans-isomer) | 17879-23-1 | [1] |
| CAS Number (cis-isomer) | 30134-98-6 | [2][3] |
| Typical Appearance | Solid or Liquid | [1][4] |
| Boiling Point | ~181 °C | [4] |
| Solubility | Soluble in methanol and water. | [5][6] |
Commercial Landscape: Sourcing and Procurement
Navigating the supplier landscape requires careful evaluation of purity, scale, and documentation. The compound is available from large chemical suppliers, specialized building block providers, and online marketplaces.
Major Commercial Suppliers
The following table summarizes prominent suppliers of this compound, highlighting the typical scales and forms available. This is not an exhaustive list but represents a cross-section of the market.
| Supplier | Isomer(s) Offered | Typical Scale | Notes |
| Sigma-Aldrich (Merck) | Unspecified, trans | MG to G | A reliable source for research-grade quantities, often with detailed specifications. |
| ChemBridge | trans | MG to G | Specializes in building blocks for drug discovery and screening libraries.[1] |
| Vibrant Pharma Inc. | cis | G | A supplier focusing on pharmaceutical intermediates and amino-alcohols.[2] |
| BOC Sciences | cis, trans (as related chiral amines) | Custom | Offers chiral synthesis and can be a source for specific, less common isomers.[] |
| Chemspace | Unspecified, cis, trans | MG to G | A marketplace platform connecting buyers with numerous global suppliers.[8][9] |
| Echemi | Unspecified, trans | G to KG | A B2B platform that includes manufacturers and traders, often for larger quantities.[10][11] |
Key Procurement Considerations
-
Isomeric Purity: For applications where three-dimensional structure is critical (e.g., binding to a specific protein pocket), sourcing the correct, high-purity isomer (cis or trans) is non-negotiable. Always request the isomer ratio from the supplier's Certificate of Analysis (CoA).
-
Chemical Purity: Purity requirements vary. Early-stage discovery may tolerate >95% purity, while later-stage development, especially pre-GMP (Good Manufacturing Practice) synthesis, demands >98% or even >99% purity.
-
Certificate of Analysis (CoA): Always demand a lot-specific CoA before purchase. This document is the primary guarantee of quality and should include identity verification (e.g., ¹H NMR, IR) and a purity assessment by a chromatographic method like HPLC or GC.
-
Supplier Qualification: For long-term projects or large-scale synthesis, consider the supplier's track record, quality management systems (e.g., ISO 9001 certification), and ability to scale up production.
Quality Control and Analytical Validation
Ensuring the identity and purity of this compound upon receipt is a cornerstone of good laboratory practice. A robust QC workflow validates the supplier's CoA and prevents the introduction of impurities into subsequent synthetic steps.
Recommended Analytical Methods
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the desired information.[12]
-
HPLC: Ideal for non-volatile compounds. Since this compound lacks a strong UV chromophore, detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) are more suitable than standard UV detectors for purity analysis.
-
GC: Well-suited for volatile or semi-volatile compounds. Derivatization may be required to improve the volatility and peak shape of the polar amine and alcohol groups. GC coupled with Mass Spectrometry (GC-MS) is excellent for both purity determination and impurity identification.[13]
Example Protocol: Purity Determination by GC-MS
This protocol provides a general framework for assessing the purity of this compound.
Objective: To determine the purity and identify potential volatile impurities.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or isopropanol.[6][13] This yields a 1 mg/mL stock solution.
-
Prepare a series of dilutions for linearity assessment if quantitative analysis is required.
-
-
Sample Preparation:
-
Prepare the incoming material sample at the same concentration (1 mg/mL) in the same diluent.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.[13]
-
Column: A mid-polarity column like a DB-624 or equivalent is a good starting point (30 m x 0.25 mm ID, 1.40 µm film thickness).[13]
-
Inlet: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Detector:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI), Full Scan (m/z 35-400).
-
-
-
Data Analysis:
-
Identity: Confirm the retention time and mass spectrum of the main peak in the sample chromatogram match that of the reference standard.
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: Tentatively identify any significant impurities by comparing their mass spectra against a library (e.g., NIST).
-
Applications in Research and Drug Development
The utility of this compound stems from its ability to serve as a versatile scaffold. The amine and alcohol functionalities can be selectively addressed to introduce different molecular fragments.
-
As a Linker in PROTACs and ADCs: The linear separation and conformational rigidity of the cyclohexane ring make it an attractive linker component in targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs).
-
In Scaffolds for Biologically Active Molecules: Its structure is incorporated into various compounds explored for therapeutic potential. For instance, related structures have been investigated as Janus Kinase (JAK) inhibitors for treating autoimmune diseases.[14]
-
In Polymer and Materials Science: The diamine or diol derivatives, which can be synthesized from this compound, are used as monomers in the production of specialty polyamides and polyesters.[15]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety. Information is derived from typical Safety Data Sheets (SDS).[4][16][17]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors if heated.[4][17]
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8 °C.[2] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]
-
Stability: The compound is generally stable under recommended storage conditions. However, primary amines can slowly absorb CO₂ from the air.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its true value is realized when its distinct stereoisomers are carefully selected, its purity is rigorously verified, and its bifunctional reactivity is strategically exploited. For researchers and developers, a thorough understanding of the supplier landscape, coupled with stringent in-house quality control, is the foundation for reproducible and successful scientific outcomes. By following the principles outlined in this guide, professionals can confidently source and integrate this versatile building block into their research and development pipelines.
References
- Chemspace. This compound - C8H17NO.
- Chemicals.co.uk. Methanol USA Suppliers & Bulk Distributors.
- Chemchart. This compound (1074-62-0).
- Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Chemspace. [(1r,4r)-4-aminocyclohexyl]methanol - C7H15NO.
- LookChem. Cas 30134-98-6,(cis-4-Aminocyclohexyl)methanol.
- U.S. Environmental Protection Agency. BASE Analytical Method No. 09209.
- Food and Agriculture Organization of the United Nations. METHANOL.
- Pharma Innovation. CAS 30134-98-6 cis-(4-Amino-cyclohexyl)-methanol.
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Ekart. (1-amino-4-methylcyclohexyl)methanol hydrochloride.
- PubChem. (4-(Methylamino)cyclohexyl)methanol.
- Purosolv. How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.
- Google Patents. WO 2010/020905 A1 - PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.
- National Institutes of Health (NIH). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography.
- Agilent Technologies. Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography.
Sources
- 1. Hit2Lead | [trans-4-(aminomethyl)cyclohexyl]methanol | CAS# 17879-23-1 | MFCD14702919 | BB-4041121 [hit2lead.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fao.org [fao.org]
- 6. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 8. This compound - C8H17NO | CSSB00012017124 [chem-space.com]
- 9. [(1r,4r)-4-aminocyclohexyl]methanol - C7H15NO | CSSB00009821084 [chem-space.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
The Versatile Building Block: A Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclohexane Scaffold
The cyclohexane ring is a prevalent motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional diversity, which allows for precise spatial orientation of functional groups. [4-(Aminomethyl)cyclohexyl]methanol, with its primary amine and primary alcohol functionalities positioned on a cyclohexane core, represents a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. The stereochemistry of the substituents, being either cis or trans, plays a crucial role in determining the pharmacological and physical properties of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes, primarily focusing on the reduction of bifunctionalized cyclohexane precursors. The choice of starting material and reaction conditions dictates the stereochemical outcome, yielding either the cis or trans isomer.
Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol
A common and industrially applicable route to the trans isomer involves a multi-step process starting from a readily available 4-aminobenzoic acid ester.[1] This method leverages catalytic hydrogenation to reduce the aromatic ring, followed by a series of functional group manipulations.
Synthetic Scheme: trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride from a 4-Aminobenzoic Acid Ester
Caption: Chemoenzymatic approach to cis-amino alcohol synthesis.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is crucial for its application in research and development. Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number (trans) | 400898-77-3 | [2] |
| Purity (typical) | >95% | [2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. Distinct signals would be observed for the methylene protons of the aminomethyl and hydroxymethyl groups, as well as a broad singlet for the amine and hydroxyl protons, which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the cyclohexane ring, the aminomethyl carbon, and the hydroxymethyl carbon. The chemical shifts would be influenced by the electronegativity of the attached nitrogen and oxygen atoms.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the cyclohexane and methylene groups (around 2850-2950 cm⁻¹), and C-O and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of functional groups.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Kinase Inhibitors
The scaffold of this compound can be incorporated into the design of kinase inhibitors, a significant class of drugs used in oncology and immunology. [3]The amino and hydroxyl groups provide anchor points for building molecules that can interact with the ATP-binding site of kinases. For instance, derivatives of 4-aminoquinolines have been synthesized and evaluated as potent inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling. [4][5] Conceptual Design of a Kinase Inhibitor
Caption: Conceptual design of a kinase inhibitor.
Central Nervous System (CNS) Active Agents
The lipophilic nature of the cyclohexane ring allows for potential penetration of the blood-brain barrier, making this scaffold interesting for the development of CNS-active drugs. The amine functionality is a common feature in many neurotransmitters and their analogs, suggesting that derivatives of this compound could be designed to interact with various CNS receptors.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound core is a key strategy in lead optimization. [6][7][8]Key areas for modification include:
-
Amine Substitution: Alkylation or acylation of the primary amine can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, influencing its interaction with biological targets.
-
Alcohol Modification: The primary alcohol can be converted into ethers, esters, or other functional groups to explore different binding interactions and improve pharmacokinetic properties.
-
Stereochemistry: The relative orientation of the aminomethyl and hydroxymethyl groups (cis vs. trans) can significantly impact the binding affinity and efficacy of the final compound due to the rigid conformational constraints of the cyclohexane ring.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. In general, it is advisable to work in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation, ingestion, or skin contact.
Conclusion
This compound is a fundamentally important and versatile building block in modern organic and medicinal chemistry. Its robust and adaptable structure provides a foundation for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for harnessing its full potential in the development of next-generation pharmaceuticals and advanced materials. This guide serves as a foundational resource to aid researchers in leveraging the unique properties of this valuable compound.
References
- Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., Manideep, K. V., Merdivan, S., ... & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. (n.d.).
- ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... Retrieved from https://www.researchgate.net/figure/1-H-and-13-C-NMR-Spectroscopic-Data-for-4-5-and-7-in-Methanol-d-4-d-H-multiplicity_tbl2_273142279
- Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design.
- Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1846–1856.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel covalent inhibitors targeting focal adhesion kinase. Bioorganic & Medicinal Chemistry Letters, 54, 128433.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830).
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0080412).
- US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester - Google Patents. (n.d.).
- Lather, V., & Chowdary, P. V. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(1), 125-128.
- Barreiro, E. J., & Fraga, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.
- Barreiro, E. J., & Fraga, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors.
- WO 2010/020905 A1 - Googleapis.com. (n.d.).
- Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of medicinal chemistry, 59(9), 4171–4179.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors.
- Szelejewska-Woźniakowska, A., et al. (2006). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica, 63(4), 265-272.
- Roskoski, R., Jr (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 64(20), 14791–14829.
- Fan, T., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. trans-[4-(methylamino)cyclohexyl]methanol 95% | CAS: 400898-77-3 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of [4-(Aminomethyl)cyclohexyl]methanol from cyclohexanedimethanol
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of [4-(Aminomethyl)cyclohexyl]methanol via Direct Catalytic Amination of 1,4-Cyclohexanedimethanol
For: Researchers, scientists, and drug development professionals
Abstract and Significance
This compound is a valuable bifunctional molecule featuring both a primary amine and a primary alcohol separated by a cyclohexane scaffold. This unique structure makes it a critical building block in the synthesis of pharmaceuticals, specialty polymers, and high-performance materials. The control over its synthesis, particularly achieving high selectivity and yield, is of paramount importance. This document provides a comprehensive guide to the synthesis of this compound from commercially available 1,4-cyclohexanedimethanol (CHDM). We focus on a modern, atom-economical approach using direct catalytic amination, often proceeding through a "borrowing hydrogen" mechanism. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and offers insights into process optimization and characterization.
Synthetic Strategy: The Rationale for Direct Catalytic Amination
The conversion of a diol to an amino alcohol presents a challenge of selectivity—how to functionalize one hydroxyl group while leaving the other intact. While multi-step classical approaches (e.g., protection, oxidation, reductive amination, deprotection) are possible, they generate significant waste and are labor-intensive. Direct catalytic amination has emerged as a superior strategy for its efficiency and sustainability.[1]
The most elegant and widely adopted mechanism for this transformation is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalytic cycle.[2][3] This process avoids the need for pre-oxidation of the alcohol and the use of stoichiometric reducing agents.
The catalytic cycle can be visualized as follows:
-
Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from one of the primary alcohol groups of 1,4-cyclohexanedimethanol, forming a transient metal-hydride species and releasing the corresponding aldehyde, 4-(hydroxymethyl)cyclohexanecarbaldehyde.
-
Condensation: The in situ-generated aldehyde reacts with an amine source, typically ammonia, to form a hemiaminal, which then dehydrates to an imine intermediate.
-
Hydrogenation: The metal-hydride species returns the "borrowed" hydrogen atoms to the imine, reducing it to the desired primary amine and regenerating the active catalyst for the next cycle.
This one-pot process is highly atom-economical, with water being the only stoichiometric byproduct.[3]
Caption: Experimental workflow for catalytic amination.
-
Reactor Preparation: In a fume hood, charge the high-pressure reactor vessel with 1,4-cyclohexanedimethanol (1.0 mol, 144.2 g), the chosen catalyst (e.g., CuNiAlOx, 2.5 g), sodium hydroxide (0.05 mol, 2.0 g, optional), and anhydrous toluene (200 mL).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with inert gas (N₂) to ~10 bar and venting three times, followed by a similar purge cycle with hydrogen if it will be used in the reaction.
-
Introduction of Ammonia: Cool the sealed reactor in a dry ice/acetone bath. Connect a lecture bottle of anhydrous ammonia and condense the desired amount into the reactor (e.g., 2.5 mol, ~43 g). Alternatively, introduce ammonia gas to a target pressure at a specific temperature.
-
Reaction Execution: Place the reactor in its heating mantle. If required by the catalyst system, pressurize with hydrogen to the desired pressure (e.g., 10-40 bar). Begin stirring and heat the reactor to the target temperature (e.g., 180 °C). [4]Maintain these conditions for 24-48 hours, monitoring the pressure for any significant changes.
-
Cooldown and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to ambient temperature (< 30 °C). Carefully and slowly vent the excess pressure through a scrubbing system (e.g., a bubbler containing dilute acid) in a well-ventilated fume hood.
-
Workup: Open the reactor. Dilute the reaction mixture with ethanol (100 mL). Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the catalyst on the filter pad with additional ethanol (2 x 50 mL).
-
Isolation: Combine the filtrate and washings. Remove the toluene and ethanol using a rotary evaporator. The remaining crude oil contains the product, unreacted starting material, and potential byproducts.
-
Purification: Purify the crude product by vacuum distillation to isolate this compound. The product is a colorless oil or low-melting solid.
Expected Results & Characterization
-
Yield: Isolated yields can range from 60-85%, depending on the catalyst and reaction time. [4]* Purity: Purity should be assessed by GC-MS and ¹H/¹³C NMR.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the -CH₂OH group (δ ~3.5 ppm), the -CH₂NH₂ group (δ ~2.6 ppm), a broad singlet for the -NH₂ protons (variable, ~1.4 ppm), and complex multiplets for the cyclohexane ring protons (δ ~0.8-1.9 ppm).
-
Byproducts: The main potential byproduct is the diamine, 1,4-cyclohexanedimethanamine, resulting from the amination of both alcohol groups. Its formation can be minimized by using the diol in excess relative to the ammonia. [4]
Safety and Process Considerations
-
High-Pressure Operations: All high-pressure reactions must be conducted behind a certified safety shield. The operator must be fully trained in the use of the specific autoclave reactor. Never exceed the maximum rated pressure or temperature of the vessel. [5]* Chemical Hazards: Anhydrous ammonia is corrosive and toxic. Hydrogen is extremely flammable. All gas handling should be performed in a well-ventilated fume hood with appropriate monitoring.
-
Catalyst Handling: Some hydrogenation catalysts (especially reduced forms of Ni or Ru) can be pyrophoric. Handle under an inert atmosphere.
-
Isomer Control: The starting 1,4-cyclohexanedimethanol is typically a mixture of cis and trans isomers (often ~30:70). [6]The reaction conditions described are unlikely to cause significant isomerization at the C1 and C4 positions of the ring. The product will therefore be a corresponding mixture of cis and trans isomers. Separation of these isomers, if required, typically involves fractional crystallization of a suitable derivative.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient reaction time/temperature. 3. Presence of catalyst poisons (e.g., sulfur). | 1. Use fresh or properly activated catalyst. 2. Increase reaction time or temperature incrementally. 3. Ensure high purity of starting materials and solvents. |
| High Diamine Formation | 1. Molar ratio of ammonia to diol is too high. | 1. Decrease the amount of ammonia used; run the reaction with the diol as the limiting reagent. |
| Formation of Byproducts | 1. Side reactions at high temperatures. | 1. Screen different catalysts that may operate at lower temperatures. 2. Optimize reaction time to minimize byproduct formation. |
References
- Wu, Y., Yuan, H., & Shi, F. (2017). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination. ACS Sustainable Chemistry & Engineering, 5(12), 11360–11367. [Link]
- Fichet, J., & Eysseric, C. (2022). Proposed catalytic pathway for double amination of diols.
- Wu, Y., Yuan, H., & Shi, F. (2017). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination.
- Dumesic, J. A., et al. (2009). Cyclohexanedimethanamine by direct amination of cyclohexanedimethanol.
- Wang, Z., et al. (2024).
- Dumesic, J. A., et al. (2010). Cyclohexanedimethanamine by direct amination of cyclohexanedimethanol.
- Afanasyev, A., et al. (2019). Typical catalysts used for diol amination.
- Wikipedia. (2023).
- Dumesic, J. A., et al. (2011). Production of cyclohexanedimethylamine by direct amination of cyclohexanedimethanol.
- Dumesic, J. A., et al. (2014). Cyclohexanedimethanamine by direct amination of cyclohexanedimethanol.
- Wikipedia. (2023). Cyclohexanedimethanol. [Link]
- Asymmetric Reductive Amination. (n.d.). Master Organic Chemistry. [Link]
- National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexanedimethanol, trans-. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.). 1,4-Cyclohexanedimethanol. PubChem Compound Summary. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2009114438A2 - Cyclohexanedimethanamine by direct amination of cyclohexanedimethanol - Google Patents [patents.google.com]
- 6. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
A Detailed Experimental Protocol for the Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of [4-(Aminomethyl)cyclohexyl]methanol, a valuable bifunctional building block for pharmaceutical and materials science applications. The described method employs the robust and efficient simultaneous reduction of the ester and nitrile functionalities of methyl 4-cyanocyclohexanecarboxylate using lithium aluminum hydride (LiAlH₄). This guide offers in-depth explanations of the underlying chemical principles, detailed safety procedures for handling hazardous reagents, and a complete methodology for the synthesis, purification, and analytical characterization of the target compound. The protocol is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes for researchers in drug development and chemical synthesis.
Introduction
This compound is a saturated carbocyclic molecule featuring both a primary amine and a primary alcohol. These functional groups are situated at the 1 and 4 positions of the cyclohexane ring, providing a spatially defined and conformationally rigid scaffold. This unique structure makes it an important linker and building block in medicinal chemistry for the synthesis of complex molecules, including active pharmaceutical ingredients where the cyclohexane core can act as a bioisostere for a phenyl ring. The molecule exists as two geometric isomers, cis and trans, and the specific stereochemistry can significantly influence the biological activity of its derivatives.
The synthetic strategy detailed herein is a direct and highly effective one-pot reduction of a commercially available precursor, methyl 4-cyanocyclohexanecarboxylate. This approach leverages the power of a strong reducing agent to convert both the ester and nitrile groups to the desired primary alcohol and primary amine functionalities, respectively.
Principles and Rationale
Reaction Mechanism
The core of this synthesis is the reduction of two distinct functional groups using lithium aluminum hydride (LiAlH₄), a potent source of hydride ions (H⁻).
-
Ester Reduction: The reduction of the methyl ester to a primary alcohol proceeds via two successive nucleophilic additions of hydride. The first hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release a methoxide leaving group, yielding an intermediate aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxyaluminate salt.
-
Nitrile Reduction: The nitrile group is also reduced by successive hydride additions. The first hydride attacks the electrophilic carbon of the C≡N triple bond, forming an intermediate imine salt.[1] A second hydride equivalent then attacks the imine, resulting in a dialumino-amine salt.[1]
Upon aqueous work-up, these aluminum salts are hydrolyzed to furnish the final primary alcohol and primary amine products. LiAlH₄ is the reagent of choice due to its capacity to reduce both functional groups under the same reaction conditions, a feat not achievable with milder reducing agents like sodium borohydride.[2]
Stereochemical Considerations
The starting material, methyl 4-cyanocyclohexanecarboxylate, is typically available as a mixture of cis and trans isomers. The reduction with LiAlH₄ does not affect the stereocenters on the cyclohexane ring. Therefore, the resulting this compound will be a mixture of cis and trans isomers, reflecting the ratio present in the starting material. For applications requiring a specific isomer, separation can be achieved via column chromatography or crystallization techniques on the final product or a protected intermediate.[3][4]
Rationale for Reagent Selection
-
Starting Material: Methyl 4-cyanocyclohexanecarboxylate is an ideal precursor as it contains both necessary carbon atoms for the final functional groups in the correct oxidation states for reduction.[5]
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent essential for the simultaneous conversion of the chemically stable ester and nitrile groups.[6][7]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is an aprotic ether that readily dissolves the starting material and is stable to the highly reactive LiAlH₄. Its boiling point (66 °C) is suitable for conducting the reaction at reflux to ensure completion.
-
Work-up Procedure: The Fieser work-up is a widely adopted method for safely quenching LiAlH₄ reactions.[2] It involves the sequential, controlled addition of water, aqueous sodium hydroxide, and then a final portion of water. This procedure results in the formation of granular, inorganic aluminum salts that are easily removed by filtration, simplifying the product isolation compared to an acidic quench which can lead to difficult emulsions.
Detailed Experimental Protocol
Materials and Equipment
Materials:
-
Methyl 4-cyanocyclohexanecarboxylate (mixture of isomers) (CAS: 32529-82-1)
-
Lithium aluminum hydride (LiAlH₄), powder (CAS: 16853-85-3)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Sodium hydroxide (NaOH)
-
Deionized Water
-
Ethyl acetate (for extraction/washing)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (for filtration)
-
TLC plates (silica gel 60 F₂₅₄)
-
Staining solution (e.g., ninhydrin or permanganate)
Equipment:
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser and dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Ice-water bath
-
Heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Methyl 4-cyanocyclohexanecarboxylate | 167.20 | 1.0 | 50.0 | 8.36 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.0 | 150.0 | 5.69 g |
| Anhydrous THF | - | - | - | 250 mL |
| Water (for quench) | 18.02 | - | - | 5.7 mL |
| 15% (w/v) NaOH (aq) | 40.00 | - | - | 5.7 mL |
| Water (for quench) | 18.02 | - | - | 17.1 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a flame-dried three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Preparation of LiAlH₄ Suspension: To the reaction flask, carefully add lithium aluminum hydride powder (5.69 g, 150.0 mmol) followed by anhydrous THF (150 mL) via cannula or syringe. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve methyl 4-cyanocyclohexanecarboxylate (8.36 g, 50.0 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and may evolve gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65-70 °C) for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC. Take a small aliquot, quench it carefully with a few drops of ethyl acetate and then water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material (visualized with a permanganate stain) indicates completion.
-
Quenching the Reaction (Fieser Work-up): Cool the reaction flask back down to 0 °C in an ice-water bath. Perform the following steps with extreme caution behind a blast shield. Quench the reaction by the slow, sequential dropwise addition of:
-
i. Water (5.7 mL)
-
ii. 15% aqueous NaOH solution (5.7 mL)
-
iii. Water (17.1 mL)
-
-
Isolation: After the final addition of water, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature. A granular white precipitate of aluminum salts should form.
-
Filtration: Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 50 mL) to ensure all product is recovered.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil or waxy solid. The expected yield is typically in the range of 70-85%.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, high-vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Ammonia 90:9:1) can be employed.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely water-reactive and can ignite spontaneously upon contact with moisture. It is corrosive and can cause severe burns. Always handle LiAlH₄ powder in an inert atmosphere glovebox or under a steady stream of inert gas. All glassware must be rigorously dried.
-
Reaction Quench: The quenching of excess LiAlH₄ is highly exothermic and releases flammable hydrogen gas. The addition of water must be done slowly, at 0 °C, and behind a safety shield in a well-ventilated fume hood.
-
Anhydrous THF: Tetrahydrofuran is highly flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or after purification, and always work in a fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile) are mandatory at all times.
Characterization of this compound
-
Appearance: Colorless oil or low-melting solid.
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol
-
¹H NMR (400 MHz, CDCl₃, representative data for trans-isomer): δ 3.45 (d, J = 6.4 Hz, 2H, -CH ₂OH), 2.60 (d, J = 6.8 Hz, 2H, -CH ₂NH₂), 1.80-1.95 (m, 4H), 1.40-1.60 (m, 3H), 1.00-1.20 (m, 4H). Note: Broad singlet for -OH and -NH₂ protons is often observed and may exchange with D₂O.
-
¹³C NMR (101 MHz, CDCl₃, representative data for trans-isomer): δ 68.5 (-C H₂OH), 46.5 (-C H₂NH₂), 40.5, 38.0, 30.0.
-
FT-IR (neat, cm⁻¹): 3350-3200 (broad, O-H and N-H stretch), 2920, 2850 (C-H stretch), 1590 (N-H bend), 1030 (C-O stretch). Note the absence of C≡N (~2250 cm⁻¹) and C=O (~1735 cm⁻¹) stretches from the starting material.
-
Mass Spectrometry (ESI+): m/z = 144.14 [(M+H)⁺].
Visualized Schemes and Workflow
Overall Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- Wikipedia. (n.d.). Nitrile reduction.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
- NCERT. (n.d.). Amines.
- ACS Publications. (n.d.). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride.
- Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- ResearchGate. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Google Patents. (n.d.).
- PubMed Central. (2024).
- PubChem. (n.d.).
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. Methyl 4-cyanocyclohexanecarboxylate | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
using [4-(Aminomethyl)cyclohexyl]methanol in solid-phase peptide synthesis
Application Note & Protocol
Topic: Strategic C-Terminal Modification of Peptides using [4-(Aminomethyl)cyclohexyl]methanol in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile.[][2] Standard solid-phase peptide synthesis (SPPS) typically yields peptides with a C-terminal carboxylic acid or a simple amide. However, the introduction of non-native moieties can significantly enhance therapeutic potential by, for instance, conferring resistance to degradation by endogenous carboxypeptidases.[] This application note details a comprehensive strategy and protocol for the synthesis of peptides with a C-terminal [4-(hydroxymethyl)cyclohexyl]methylamide modification. This is achieved by employing this compound as a bifunctional linker, which is first immobilized on a solid support and then serves as the starting point for peptide chain elongation using standard Fmoc/tBu chemistry.[3][4] We provide detailed, step-by-step protocols from the initial functionalization of the resin to the final cleavage and purification of the modified peptide, explain the chemical rationale behind each step, and discuss the applications of this powerful modification strategy.
Principle and Rationale: The Strategic Advantage of a Cycloaliphatic C-Terminus
The chemical synthesis of peptides on a solid support, a technique pioneered by Bruce Merrifield, offers unparalleled efficiency through the simple filtration-based removal of excess reagents and by-products.[5] The choice of the linker, the molecular entity connecting the nascent peptide chain to the insoluble resin, is fundamental as it dictates the C-terminal functionality of the final product.[6][7]
This compound is a unique bifunctional molecule featuring a primary amine and a primary alcohol separated by a rigid cyclohexyl scaffold. This structure allows it to be used as a specialized linker in SPPS.
-
Mechanism of Action: The hydroxyl group (-CH₂OH) provides a handle for covalent attachment to an appropriate solid support, such as 2-chlorotrityl chloride resin. The amine group (-CH₂NH₂), after being suitably protected (e.g., with an Fmoc group), serves as the initiation site for the stepwise assembly of the peptide chain from C-terminus to N-terminus.
-
Causality of Improved Properties: Upon cleavage from the resin, the peptide is released with a C-terminal [4-(hydroxymethyl)cyclohexyl]methylamide. The introduction of this bulky, non-natural cycloaliphatic group offers several distinct advantages in drug design:
-
Enhanced Metabolic Stability: The amide bond is sterically shielded, providing significant protection against enzymatic degradation by carboxypeptidases, which can prolong the in-vivo half-life of the peptide.[]
-
Modified Physicochemical Profile: The cyclohexyl ring alters the hydrophobicity and conformational flexibility of the C-terminus, which can influence receptor binding affinity, solubility, and membrane permeability.[2]
-
Scaffolding Potential: The free hydroxyl group on the cleaved peptide serves as a potential site for further post-synthetic modifications, such as PEGylation or conjugation to other molecules.
-
This strategy provides a robust and versatile method for creating novel peptide therapeutics with improved pharmacological properties.
Overall Synthesis Workflow
Caption: High-level workflow for SPPS using the custom linker.
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendation |
| This compound | ≥98% Purity | Standard chemical supplier |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Synthesis Grade | Peptide synthesis supplier |
| 2-Chlorotrityl chloride resin (100-200 mesh) | 1.0-1.6 mmol/g | Peptide synthesis supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard chemical supplier |
| Dichloromethane (DCM) | ACS Grade | Standard chemical supplier |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Standard chemical supplier |
| Piperidine | Peptide Synthesis Grade | Standard chemical supplier |
| Fmoc-protected Amino Acids | Synthesis Grade | Peptide synthesis supplier |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Peptide synthesis supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard chemical supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard chemical supplier |
| Diethyl ether | Anhydrous | Standard chemical supplier |
Detailed Protocols
Phase 1: Preparation of Linker-Functionalized Resin
The foundational step is the covalent attachment of the bifunctional linker to the solid support. This requires prior protection of the linker's amino group to prevent self-reaction and to ensure it is available for subsequent peptide elongation.
Protocol 1.1: N-α-Fmoc Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Add Sodium Bicarbonate (NaHCO₃) (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via TLC.
-
Once complete, acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Fmoc-[4-(aminomethyl)cyclohexyl]methanol, which can be purified by column chromatography.
Protocol 1.2: Attachment of Linker to 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl linker is chosen for its extreme acid sensitivity, allowing the final peptide to be cleaved under very mild conditions that preserve many sensitive side-chain protecting groups if needed.[8]
Caption: Covalent attachment of the protected linker to the resin.
-
Swell the 2-chlorotrityl chloride resin (1.0 eq, based on substitution) in anhydrous DCM for 30 minutes in a reaction vessel.[4]
-
Drain the DCM.
-
Dissolve Fmoc-[4-(aminomethyl)cyclohexyl]methanol (1.5 eq) in anhydrous DCM and add it to the swollen resin.
-
Add DIEA (3.0 eq) to the mixture. The DIEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.[9] This prevents undesired side reactions in subsequent steps.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Dry the resin under high vacuum overnight. The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[10]
Phase 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This phase involves the sequential addition of Fmoc-protected amino acids according to the desired peptide sequence. The following protocol describes a single coupling cycle, which is repeated for each amino acid.[11]
Protocol 2.1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 30 minutes. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The use of a secondary amine base like piperidine is crucial for the β-elimination mechanism that removes the Fmoc group.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the cleaved dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq relative to resin loading) by dissolving it in DMF with a coupling agent like HATU (0.95 eq relative to the amino acid) and a base like DIEA (2 eq relative to the amino acid).
-
Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-90 minutes at room temperature. For sterically hindered amino acids, coupling times may be extended or double coupling may be necessary.[13]
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Phase 3: Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) must be removed simultaneously.
Protocol 3.1: Cleavage from Resin
-
After the final SPPS cycle (including the final deprotection of the N-terminal Fmoc group), wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin completely under high vacuum for at least 4 hours.[8]
-
Prepare the cleavage cocktail. A standard, effective cocktail for most peptides is Reagent B : TFA/Water/TIS (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours. During this process, the highly acidic TFA cleaves the ether bond linking the peptide to the trityl resin and removes the side-chain protecting groups. The TIS and water act as scavengers to trap the highly reactive carbocations generated from these protecting groups, preventing them from modifying sensitive residues like Tryptophan or Methionine.[14]
| Scavenger | Target Residues / Protecting Groups | Rationale |
| Triisopropylsilane (TIS) | Trityl (Trt), Pbf, t-Butyl (tBu) carbocations | Reduces carbocations via hydride transfer, preventing alkylation of Trp/Met. |
| Water (H₂O) | t-Butyl carbocations | Traps t-butyl cations to form t-butanol. |
| 1,2-Ethanedithiol (EDT) | Trityl (Trt), specifically for Cys(Trt) | Facilitates removal of the Trt group from Cysteine. |
| Thioanisole | Mtr group from Arginine | Promotes cleavage of more resilient protecting groups via an Sₙ2 mechanism. |
Table: Common scavengers used in TFA cleavage cocktails and their functions.[14]
Phase 4: Peptide Isolation and Purification
-
Filter the resin from the cleavage mixture using a polypropylene syringe or filtration vessel, collecting the filtrate into a clean conical tube.
-
Wash the resin twice with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete initial loading of linker to resin. Incomplete coupling at one or more steps. Premature cleavage of peptide from resin. | Quantify resin loading before synthesis. Use double coupling or more potent coupling agents (e.g., HATU) for difficult sequences. Ensure capping step is performed correctly. |
| Deletion Sequences | Incomplete coupling or deprotection. | Increase coupling/deprotection times. Use a different coupling reagent. Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains. |
| Modified Residues | Insufficient or incorrect scavengers during cleavage. | Use a more robust scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) if sensitive residues like Cys, Met, or Trp are present.[14] |
| Racemization | Over-activation of amino acid; excessive base during coupling. | Minimize pre-activation time. Use a weaker base or stoichiometric amounts of base (DIEA). |
Applications and Future Perspectives
The ability to synthesize peptides with a C-terminal [4-(hydroxymethyl)cyclohexyl]methylamide modification opens new avenues in peptide-based drug discovery and biomaterial science.[15] These modified peptides are excellent candidates for:
-
Developing orally available or long-acting peptide therapeutics due to their enhanced stability against enzymatic degradation.
-
Creating novel peptide hydrogels and biomaterials , where the modified C-terminus can alter self-assembly properties.[15]
-
Probing peptide-receptor interactions , as the rigid cycloaliphatic group can lock the C-terminus into a specific conformation.
This protocol provides a reliable and reproducible method for incorporating this valuable non-canonical feature, empowering researchers to expand the chemical diversity and therapeutic potential of synthetic peptides.
References
- Ruthe, A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9).
- The Raj Group. (2018). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- The Raj Group. (2018). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety (Supporting Information). Chemical Communications.
- Pícha, J., & Main, E. R. G. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(24), 5993.
- GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
- Bardsley, B., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1).
- Nzimande, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Zahariev, S., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(51), 7679-7682.
- Biomatik. (2022, September 14). 7 Applications Of Peptide Synthesis.
- P. M. D. E. M. van der Klein, et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3737-3742.
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Nzimande, S., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
- Medina-Enríquez, M. M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(2).
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Hossain, A., & Williams, L. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3695-3701.
- Meienhofer, J., et al. (1970). Solid-phase Synthesis With Attachment of Peptide to Resin Through an Amino Acid Side Chain: (8-lysine)-vasopressin. Proceedings of the National Academy of Sciences of the United States of America, 67(2), 1006-1009.
- Vapourtec. (2024, June). Benefits of Fast Flow Solid Phase Peptide Synthesis (FF-SPPS) vs traditional batch methods.
- Medina-Enríquez, M. M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(2).
- Gopi, H., et al. (2004). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Bioorganic & Medicinal Chemistry Letters, 14(12), 3299-3302.
- Mahto, S. K., et al. (2011). A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters, 13(6), 1278-1281.
- André, S., et al. (2004). Enzymatic synthesis of peptides on a solid support. Organic & Biomolecular Chemistry, 2(5), 665-669.
- Bardsley, B., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1).
- Meienhofer, J., et al. (1970). Solid-Phase Synthesis with Attachment of Peptide to Resin through an Amino Acid Side Chain: [8-Lysine]-Vasopressin. Proceedings of the National Academy of Sciences of the United States of America, 67(2), 1006-1009.
- Rathod, G. K., et al. (2023). Advances in Peptide Synthesis. In Recent Advances in Pharmaceutical Innovation and Research (pp. 193-213). Springer Nature Singapore.
Sources
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. genscript.com [genscript.com]
Application Notes and Protocols for [4-(Aminomethyl)cyclohexyl]methanol as a Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugate (ADC) Design
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2][3] The linker, a chemical bridge connecting these two components, is a pivotal element that dictates the overall efficacy, stability, and safety of the ADC.[4][] An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then facilitate the efficient release of the cytotoxic agent once the ADC has reached its target tumor cell.[4][][] Linkers are broadly categorized as either cleavable or non-cleavable, distinguished by their payload release mechanisms.[4]
This document provides a detailed technical guide on the application of [4-(aminomethyl)cyclohexyl]methanol as a non-cleavable linker in the development of ADCs. We will explore its chemical rationale, potential advantages, and provide detailed protocols for its incorporation into an ADC construct.
This compound: A Hydrophilic, Non-Cleavable Linker Candidate
This compound is a bifunctional molecule featuring a primary amine and a primary hydroxyl group attached to a cyclohexane ring. This structure presents an attractive scaffold for a non-cleavable linker in ADC development.
Chemical Rationale:
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome of the target cell to release the payload.[7][8][9][] This mechanism offers enhanced plasma stability compared to many cleavable linkers, which can be susceptible to premature cleavage in the bloodstream.[][11] The resulting active metabolite consists of the drug, the linker, and a single amino acid residue from the antibody.[4][8]
The cyclohexane core of this compound is analogous to the cyclohexane ring found in the widely used Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[11][12][13][14][15] This ring structure provides steric hindrance and rigidity, which can contribute to the stability of the overall conjugate and reduce the rate of hydrolysis.[][11][14]
Potential Advantages:
-
Enhanced Hydrophilicity: The presence of the hydroxyl group in this compound can impart hydrophilicity to the linker-payload complex. This is a crucial attribute, as many cytotoxic payloads are hydrophobic, and increasing the hydrophilicity of the ADC can mitigate issues with aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles.[1]
-
Improved Stability: As a non-cleavable linker, it is expected to exhibit high stability in circulation, minimizing off-target toxicity and potentially widening the therapeutic window.[11][16]
-
Controlled Drug Release: The reliance on lysosomal degradation for payload release ensures that the cytotoxic agent is primarily liberated inside the target cell, enhancing the specificity of the treatment.[7][8]
Workflow for ADC Synthesis using this compound
The synthesis of an ADC using this compound as a linker can be envisioned as a multi-step process. The general workflow involves the synthesis of the drug-linker conjugate followed by its conjugation to the antibody. The primary amine of this compound can be readily coupled to a carboxyl group on a cytotoxic payload to form a stable amide bond. The hydroxyl group can then be activated for reaction with primary amines (lysine residues) on the antibody.
Sources
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synmedchem.com [synmedchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 9. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SMCC Crosslinker 100 mg (CAS 64987-85-5) - Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - ProteoChem [proteochem.com]
- 14. medkoo.com [medkoo.com]
- 15. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Application Note and Protocols for the Polymerization of [4-(Aminomethyl)cyclohexyl]methanol with Diacids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The synthesis of advanced polymers with tailored thermal and mechanical properties is a cornerstone of modern materials science, with significant implications for the pharmaceutical and drug delivery fields. Polyamides and poly(ester-amide)s derived from cycloaliphatic monomers are of particular interest due to the unique combination of rigidity, thermal stability, and processability imparted by the non-planar ring structures within the polymer backbone. This application note provides a detailed guide to the synthesis and characterization of polymers derived from the versatile monomer, [4-(Aminomethyl)cyclohexyl]methanol, upon reaction with various diacids.
The monomer, this compound, possesses both a primary amine and a primary hydroxyl group. This dual functionality allows for the formation of polyamides through reaction with dicarboxylic acids, or more complex poly(ester-amide)s where both functional groups participate in the polymerization. The presence of the cyclohexane ring in the monomer backbone is expected to enhance the glass transition temperature (Tg) and thermal stability of the resulting polymers compared to their linear aliphatic counterparts.[1][2] This guide will explore both melt and solution polymerization techniques, offering detailed protocols and insights into the causality behind experimental choices.
Underlying Polymerization Chemistry
The formation of polyamides from a diamine and a diacid is a classic example of step-growth polymerization, also known as condensation polymerization.[3] In this reaction, the amine group of one monomer reacts with the carboxylic acid group of another to form an amide bond, with the elimination of a small molecule, typically water.[3][4] When this compound is reacted with a dicarboxylic acid, the primary amine functionality readily participates in amide bond formation. The hydroxyl group may or may not react depending on the reaction conditions, leading to either a polyamide with pendant hydroxyl groups or a poly(ester-amide).
High temperatures in melt polymerization can facilitate the reaction of both amine and hydroxyl groups, leading to the formation of poly(ester-amide)s. Conversely, lower temperature solution polymerization, especially when using more reactive diacid chlorides, can favor the selective reaction of the more nucleophilic amine group.
Reaction Mechanism: Amide Bond Formation
The fundamental reaction is the nucleophilic acyl substitution of the carboxylic acid by the amine. This process is typically acid-catalyzed or driven by high temperatures to remove the water byproduct and shift the equilibrium towards polymer formation.
Caption: General mechanism of polyamide formation.
Experimental Protocols
Two primary methods for the synthesis of polyamides from this compound and diacids are presented: melt polymerization and solution polymerization. The choice of method depends on the desired polymer properties, the reactivity of the monomers, and the available equipment.
Melt Polymerization Protocol
Melt polymerization is a solvent-free method that is often preferred for its simplicity and reduced environmental impact.[5] It is particularly suitable for producing high molecular weight polymers.
Materials and Equipment:
-
This compound (high purity)
-
Adipic acid (or other suitable diacid)
-
Antioxidant (e.g., Irganox® 1010)
-
High-temperature, stirred glass reactor or a dedicated polymer synthesis reactor
-
Nitrogen or Argon inlet and outlet
-
High-vacuum pump
-
Heating mantle with temperature controller
-
Mechanical stirrer with a high-torque motor
-
Collection flask for distillate
Step-by-Step Methodology:
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and adipic acid into the reactor. A slight excess of the diacid can be used to compensate for any potential loss due to sublimation. Add a small amount of antioxidant (e.g., 0.1 wt%).
-
Inert Atmosphere: Assemble the reactor and purge thoroughly with dry nitrogen or argon for at least 30 minutes to remove any oxygen, which can cause oxidative degradation at high temperatures.
-
Heating and Melting: Begin stirring and gradually heat the mixture under a slow stream of inert gas. The temperature should be raised to a point where both monomers melt and form a homogeneous mixture, typically in the range of 150-180°C.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 220-240°C. Water will begin to distill from the reaction mixture as the polycondensation reaction proceeds. Continue this stage for 1-2 hours, or until the rate of water distillation slows significantly.[5]
-
Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.[5] This is a critical step to remove the remaining water and drive the polymerization to completion, thereby increasing the molecular weight of the polymer. Increase the temperature to 250-270°C. The viscosity of the melt will increase noticeably during this stage. Continue the reaction under vacuum for 2-4 hours.
-
Polymer Extrusion and Cooling: Once the desired viscosity is achieved, stop the reaction by removing the heat source. Extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
-
Granulation: The cooled, brittle polymer strand can be granulated or pelletized for further analysis and processing.
Experimental Workflow: Melt Polymerization
Caption: Step-by-step workflow for melt polymerization.
Solution Polymerization Protocol
Solution polymerization is conducted in a solvent and is often used for monomers that are thermally sensitive or when a diacid chloride is used as the diacid source. This method allows for better temperature control but requires solvent removal and purification steps.
Materials and Equipment:
-
This compound (high purity)
-
Sebacoyl chloride (or other suitable diacid chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen or Argon inlet and outlet
-
Ice bath
-
Precipitation vessel with a non-solvent (e.g., methanol or water)
-
Filtration apparatus
-
Vacuum oven
Step-by-Step Methodology:
-
Monomer Solution Preparation: In the three-necked flask, dissolve a known amount of this compound in anhydrous NMP under a nitrogen atmosphere. Add an equimolar amount of anhydrous pyridine to the solution. Cool the flask to 0-5°C using an ice bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of sebacoyl chloride in a small amount of anhydrous NMP in the dropping funnel. Add the diacid chloride solution dropwise to the stirred amino alcohol solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C. A precipitate of pyridine hydrochloride will form.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution into a vigorously stirred non-solvent, such as methanol or water, to precipitate the polymer. Use a volume of non-solvent that is at least 10 times the volume of the reaction mixture.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers, pyridine hydrochloride, and residual solvent. Further purification can be achieved by redissolving the polymer in a suitable solvent and re-precipitating it.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization of the Resulting Polymer
Thorough characterization of the synthesized polymer is essential to determine its structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the polyamide. Look for the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands.[6]
Functional Group Characteristic Absorption (cm⁻¹) N-H Stretch (Amide) 3300 - 3500 C-H Stretch (Aliphatic) 2850 - 2960 C=O Stretch (Amide I) 1630 - 1680 N-H Bend (Amide II) 1510 - 1570 O-H Stretch (if present) 3200 - 3600 (broad) -
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the polymer repeating unit and confirm the successful incorporation of both monomers.[7][8] The chemical shifts of the protons and carbons adjacent to the amide and ester linkages provide definitive structural information.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the most common method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.[9] A suitable solvent system, such as DMAc with LiCl, may be required to dissolve the polyamide for analysis.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.[10][11] The Tg is a critical parameter that indicates the onset of segmental motion in the polymer chains and is often elevated by the presence of cycloaliphatic rings.[1]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for determining the polymer's degradation temperature and its suitability for high-temperature applications.
Expected Polymer Properties
The properties of the resulting polymer will depend on the specific diacid used and the polymerization method. The following table provides a range of expected properties based on literature for similar cycloaliphatic polyamides.[1][2][12][13][14]
| Property | Expected Range/Value |
| Molecular Weight (Mw) | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 120 - 180 °C |
| Melting Temperature (Tm) | 240 - 290 °C (if semi-crystalline) |
| Decomposition Temp. (TGA, 5% loss) | > 400 °C |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impure monomers- Non-stoichiometric monomer ratio- Incomplete removal of water byproduct (melt polymerization)- Presence of monofunctional impurities | - Purify monomers before use.- Ensure accurate weighing of monomers.- Increase vacuum and/or reaction time in the final stage of melt polymerization.- Use high-purity monomers. |
| Polymer Discoloration | - Oxidative degradation at high temperatures- Side reactions | - Ensure a thoroughly inert atmosphere during polymerization.- Add an antioxidant.- Optimize reaction temperature and time to avoid prolonged exposure to high heat. |
| Poor Solubility | - High crystallinity- Strong intermolecular hydrogen bonding | - Use a co-monomer to disrupt chain regularity.- For analysis, try heating the polymer in a solvent like DMAc with added LiCl. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. When handling hot molten polymer, use heat-resistant gloves and a face shield.[9]
-
Ventilation: Conduct all polymerization reactions in a well-ventilated fume hood to avoid inhalation of any volatile monomers or byproducts.[9]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidative degradation and potential fire hazards at high temperatures.
-
Handling of Reagents: Diacid chlorides are corrosive and react with moisture; handle them with care in a dry environment. Pyridine and other amine-based acid scavengers are toxic and should be handled in a fume hood.
-
Thermal Hazards: Melt polymerization involves high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
Conclusion
The polymerization of this compound with diacids offers a versatile route to advanced polyamides and poly(ester-amide)s with enhanced thermal and mechanical properties. The protocols and characterization techniques outlined in this application note provide a comprehensive framework for researchers and scientists to successfully synthesize and evaluate these promising materials. Careful control over monomer purity, stoichiometry, and reaction conditions is paramount to achieving high molecular weight polymers with desirable properties for a range of applications, including in the field of drug development.
References
- Aage Vestergaard Larsen A/S. (n.d.). Safety Data Sheet: Polyamide.
- Kolon Plastics. (n.d.). Material Safety Data Sheet (MSDS).
- Carl ROTH. (n.d.). Safety Data Sheet: Polyamide.
- Nylatech. (n.d.). Nylon Material Safety Data Sheet.
- Devaraju, S., Rangaraj, V. M., & Alagar, M. (2011). 13C-NMR spectrum of ether linked cyclohexyl diamine (ELCD). ResearchGate.
- Gaina, C., Gaina, V., & Stanciu, A. (2005). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. Journal of Applied Polymer Science, 95(2), 362-368.
- Li, Y., et al. (2022). Synthesis and Chemical Recovery of Castor Oil-Based Poly(ester amides) with PE-Like Performance. ACS Sustainable Chemistry & Engineering, 10(35), 11525–11534.
- Puiggalí, J., & Muñoz-Guerra, S. (2007). Biodegradable Poly(ester amide)s: Synthesis and Applications. UPCommons.
- Chemistry For Everyone. (2024, October 22). How Do You Ensure Safety During Polymerization Processes? YouTube.
- ResearchGate. (n.d.). Thermal properties of polyamides. ResearchGate.
- Keul, H., & Höcker, H. (2001). Ring-Opening Polymerization of the Cyclic Ester Amide Derived from Adipic Anhydride and 1-Amino-6-hexanol in Melt and in Solution. Macromolecular Chemistry and Physics, 202(13), 2735-2742.
- OnlyTRAININGS. (n.d.). Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators.
- ResearchGate. (n.d.). FTIR spectrum of the polyamide. ResearchGate.
- ResearchGate. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate.
- Singh, R., et al. (2018). 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene.
- de la Campa, J. G., et al. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793.
- BIT Mesra. (n.d.). POLYAMIDE.
- Krause, W. (2019, November 20). Quick Review of Polyamide Synthesis. YouTube.
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Lozano, Á. E. (2017).
- ResearchGate. (n.d.). Polyamide Syntheses. ResearchGate.
- de la Campa, J. G., et al. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI.
- ResearchGate. (n.d.). Poly(ester amide)s incorporating -amino acids prepared by melt polycondensation of a diamide-diester monomer. ResearchGate.
- de la Campa, J. G., et al. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. PubMed.
- ResearchGate. (n.d.). Synthesis of polyamides. ResearchGate.
- Greenchemicals. (n.d.). Polyamides: synthesis and properties.
- Syntech Innovation. (n.d.). Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bitmesra.ac.in [bitmesra.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avl.dk [avl.dk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nylon Material Safety Data Sheet [nylatech.com]
Application Notes and Protocols for [4-(Aminomethyl)cyclohexyl]methanol in Agrochemical Synthesis
Introduction: The Strategic Value of a Bifunctional Cyclohexane Scaffold in Agrochemical Design
In the competitive landscape of agrochemical research and development, the identification of versatile and strategically functionalized building blocks is paramount to the discovery of novel active ingredients. [4-(Aminomethyl)cyclohexyl]methanol emerges as a molecule of significant interest due to its unique bifunctional nature. Possessing both a primary amine and a primary alcohol separated by a conformationally flexible cyclohexane ring, this intermediate offers synthetic chemists a powerful tool to explore diverse chemical spaces. The cyclohexane core provides a non-aromatic, lipophilic scaffold that can influence the molecule's transport and binding properties, while the amine and alcohol functionalities serve as reactive handles for the introduction of various pharmacophores. This guide provides a comprehensive overview of the application of this compound in the synthesis of agrochemicals, with a particular focus on the creation of advanced carboxamide fungicides.
Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
A prominent and economically significant class of fungicides are the succinate dehydrogenase inhibitors (SDHIs).[1] These compounds act by inhibiting the fungal mitochondrial respiration chain at complex II, leading to a disruption of the pathogen's energy supply.[2][3] A common structural feature of many SDHI fungicides is a carboxamide linkage, where the amine component often plays a crucial role in the molecule's interaction with the target enzyme.[4][5] The this compound scaffold is an ideal candidate for incorporation into novel SDHI fungicides, where the aminomethyl group can be acylated to form the critical carboxamide bond.
Rationale for Employing this compound in SDHI Synthesis
The rationale for utilizing this compound in the design of new SDHI fungicides is multifaceted:
-
Introduction of a Lipophilic, Flexible Spacer: The cyclohexane ring acts as a three-dimensional, non-planar linker between the carboxamide head and the hydroxymethyl tail. This flexibility can allow the molecule to adopt an optimal conformation within the enzyme's binding pocket, potentially enhancing its inhibitory activity. The lipophilicity of the cyclohexane moiety can also contribute to the molecule's ability to penetrate fungal cell membranes.
-
Creation of N-cycloalkylmethyl Carboxamides: The aminomethyl group allows for the formation of an N-substituted carboxamide, a key structural feature in many modern agrochemicals.[6] This specific substitution pattern can influence the molecule's metabolic stability and its binding affinity to the target protein.
-
Potential for Further Derivatization: The primary alcohol at the other end of the cyclohexane ring provides a secondary point for chemical modification. This allows for the introduction of additional functional groups that could fine-tune the molecule's physicochemical properties, such as solubility and systemic movement within the plant, or introduce a secondary mode of action.
Experimental Protocol: Synthesis of a Novel Pyrazole-Carboxamide SDHI Fungicide
This protocol details a representative synthesis of a potential SDHI fungicide utilizing this compound and a substituted pyrazole-4-carboxylic acid, a common "warhead" in this class of fungicides.[7][8]
Overall Synthetic Workflow
The synthesis is a straightforward two-step process: first, the activation of the carboxylic acid, followed by its coupling with this compound.
Caption: General workflow for the synthesis of N-(cyclohexylmethyl) pyrazole-carboxamide fungicides.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This initial step involves the activation of the carboxylic acid to facilitate the subsequent amidation.
-
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which is typically used in the next step without further purification.
-
Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier intermediate.
Step 2: Amide Coupling to Synthesize N-((4-(hydroxymethyl)cyclohexyl)methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This is the key step where the this compound is incorporated.
-
Materials:
-
Crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (from Step 1)
-
This compound (1.0 eq)
-
Triethylamine (TEA) or another non-nucleophilic base (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude pyrazole-4-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure target compound.
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC. The workup procedure is designed to remove unreacted starting materials, the base, and by-products. The final purification by column chromatography ensures the isolation of the target compound with high purity, which can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.
Data Summary
| Parameter | Description | Expected Value |
| Reactants | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, this compound | |
| Key Reagents | Thionyl chloride, Triethylamine | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Time | Step 1: 2-4 hours; Step 2: 12-18 hours | |
| Temperature | 0 °C to Room Temperature | |
| Yield | Overall yield for the two steps | 60-80% (expected) |
| Purity | After column chromatography | >95% (expected) |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The synthesized N-((4-(hydroxymethyl)cyclohexyl)methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a potential SDHI fungicide.
Mode of Action
Caption: Simplified mode of action of SDHI fungicides.
The carboxamide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme.[4][5] The pyrazole ring and its substituents interact with specific amino acid residues in the active site, while the N-linked cycloalkylmethyl group occupies a hydrophobic pocket. This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to fungal cell death.[2]
Structure-Activity Relationship (SAR) Insights
-
The Carboxamide Linker: The amide bond is a critical pharmacophore, often forming hydrogen bonds with amino acid residues in the enzyme's active site.[4]
-
The Pyrazole "Warhead": The substituted pyrazole ring is a common feature in many potent SDHI fungicides. The trifluoromethyl group, in particular, is known to enhance the biological activity of many agrochemicals.
-
The N-Cyclohexylmethyl Moiety: The nature of the substituent on the amide nitrogen significantly influences the fungicide's potency and spectrum of activity. The this compound provides a cyclohexylmethyl group, which is expected to fit well into the hydrophobic binding pocket of the SDH enzyme. The conformational flexibility of the cyclohexane ring may allow for an induced fit, optimizing the interactions with the enzyme. The hydroxymethyl group offers a site for potential hydrogen bonding or further derivatization to modulate the compound's properties.[9]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its bifunctional nature, combining a reactive amine with a modifiable alcohol on a flexible cyclohexane scaffold, makes it particularly well-suited for the development of advanced carboxamide fungicides, such as SDHIs. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists in the agrochemical industry to explore the potential of this promising intermediate in their discovery and development programs.
References
- A. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- B. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules. [Link]
- C. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. [Link]
- D. (2024). Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. Journal of Agricultural and Food Chemistry. [Link]
- E. (2023). Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- F. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide.
- G. (2017). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
- H. (2018). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. [Link]
- I. (2013). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide.
- J. (2020). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates.
- K. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]
- M. (2015). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates.
- N. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
- O. (2013). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PubMed. [Link]
- P. (2023). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. [Link]
- Q. (2009). Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans. PubMed. [Link]
- R. (2015). NEWER ROUTE FOR THE SYNTHESIS OF N-PYRAZOLYLCARBOXA-SULFONAMIDES. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- S. (2019). SDHI fungicides and turfgrass disease control: An overview. University of Georgia. [Link]
- T. (2020). Synthetic route for substituted pyrazole carboxamide derivatives.
- U. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers University. [Link]
- V. (2011).
Sources
- 1. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of [4-(Aminomethyl)cyclohexyl]methanol
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of [4-(aminomethyl)cyclohexyl]methanol (AMCM). AMCM is a critical bifunctional molecule utilized as a building block in pharmaceutical and polymer synthesis. Its high polarity, conferred by primary amine and primary alcohol functional groups, presents significant analytical challenges, including poor retention in traditional reversed-phase chromatography and low volatility. This document outlines two robust, validated methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC) . The causality behind experimental choices, step-by-step protocols, and method validation according to ICH Q2(R1) guidelines are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Analytical Challenges
This compound is a cycloaliphatic diamine alcohol existing as cis and trans isomers. The precise quantification of AMCM is paramount for ensuring reaction completion, determining purity in final products, and for pharmacokinetic studies. However, the inherent chemical properties of AMCM pose distinct analytical hurdles:
-
High Polarity: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) makes the molecule highly polar and hydrophilic. This leads to minimal retention on conventional nonpolar stationary phases (like C18) used in reversed-phase HPLC.[1]
-
Lack of a Strong Chromophore: AMCM does not possess a significant UV-absorbing chromophore, rendering direct UV detection in HPLC insensitive and impractical for trace-level quantification.
-
Low Volatility: Despite its relatively low molecular weight, strong intermolecular hydrogen bonding reduces its volatility, making direct analysis by gas chromatography challenging without chemical modification.[2]
-
Potential for Isomeric Co-elution: The cis and trans isomers may exhibit different physical properties and biological activities, necessitating analytical methods capable of their separation or inclusive quantification.
To overcome these challenges, two primary strategies are employed: chemical derivatization to enhance volatility for GC analysis, or alternative chromatographic modes like HILIC that are designed to retain polar compounds.[1][3]
Method Selection Philosophy
The choice of analytical technique depends on the available instrumentation, the sample matrix, and the required sensitivity. This guide presents two orthogonal and reliable methods to provide flexibility for different laboratory settings.
dot graph TD { A[Start: Quantify AMCM] --> B{Need Isomer Separation?}; B -->|Yes| C{GC or HPLC?}; B -->|No| C; C -->|GC Available| D[Method 1: GC-MS (High Specificity, Volatility Required)]; D --> E[Derivatization Required:Silylation (BSTFA)]; E --> F[Analysis on GC-MS]; C -->|HPLC Available| G[Method 2: HPLC (Direct Analysis, No Derivatization)]; G --> H{Detector?}; H -->|MS or CAD| I[HILIC Method (Good for Polar Analytes)]; H -->|UV/FLD| J[Derivatization Required(e.g., Dansyl Chloride)]; I --> K[Analysis on LC-MS/CAD]; J --> L[RP-HPLC Analysis]; } enddot Caption: Decision workflow for selecting an analytical method for AMCM.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is highly specific and sensitive, leveraging the separating power of gas chromatography and the definitive identification capabilities of mass spectrometry. The core principle is to chemically modify the polar functional groups of AMCM to create a more volatile and thermally stable derivative suitable for GC.[4]
Causality of Experimental Design: Silylation is the chosen derivatization technique, where active hydrogens in the amine and alcohol groups are replaced by a nonpolar trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is an aggressive and effective silylating agent for both primary amines and alcohols.[5] The resulting di-TMS-AMCM derivative is significantly more volatile and exhibits excellent chromatographic behavior.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample containing AMCM"]; B [label="Evaporate to Dryness"]; C [label="Add Anhydrous Solvent\n(Pyridine or Acetonitrile)"]; D [label="Add Derivatizing Agent\n(BSTFA + 1% TMCS)"]; E [label="Heat Reaction Vial\n(e.g., 70°C for 45 min)"]; F [label="Cool to Room Temp."]; G [label="Inject into GC-MS"]; H [label="Data Acquisition & Quantification"];
} enddot Caption: Experimental workflow for GC-MS analysis of AMCM via silylation.
Protocol 1.1: Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Prepare the unknown sample to have an expected AMCM concentration within the calibration range.
-
Derivatization: a. Aliquot 100 µL of each standard or sample into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for a successful silylation reaction.[6] c. Add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to reconstitute the residue. d. Add 100 µL of BSTFA (with 1% TMCS).[5] The derivatizing agent should be in significant excess. e. Tightly cap the vial and vortex for 30 seconds. f. Heat the vial in a heating block or oven at 70°C for 45 minutes to ensure complete derivatization of both the amine and sterically hindered alcohol groups.[5][7] g. Allow the vial to cool to room temperature before placing it in the GC autosampler.
Protocol 1.2: GC-MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible temperature and flow control. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Offers high sensitivity and specificity for quantification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis or a split injection for higher concentration samples to prevent column overload. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing, while the ramp effectively separates the derivatized AMCM from other components. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and quantification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, monitor characteristic ions of the di-TMS-AMCM derivative to maximize sensitivity and selectivity. A full scan can be used for initial identification. |
Data Analysis and Validation
-
Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the derivatized standards. Apply linear regression to determine the concentration of AMCM in unknown samples.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[4][6][7][8]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD%) | ≤ 5.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Method 2: Quantification by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for analyzing highly polar compounds without derivatization.[3][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[3] This method is ideal for high-throughput analysis and is compatible with mass spectrometry.
Causality of Experimental Design: The primary challenge with AMCM in HPLC is its lack of retention on C18 columns. HILIC reverses this selectivity, strongly retaining polar compounds.[1] An amide-based stationary phase is chosen for its excellent ability to retain polar compounds through hydrogen bonding. The mobile phase consists of a high percentage of acetonitrile (a weak solvent in HILIC) and a small amount of aqueous buffer like ammonium formate. The buffer provides ionic strength to improve peak shape and a source of protons for efficient ionization in a mass spectrometer.[3]
Protocol 2.1: Sample and Mobile Phase Preparation
-
Standard Preparation: Prepare a stock solution and calibration standards as described in Protocol 1.1, using the mobile phase's weak solvent (e.g., 90:10 Acetonitrile:Water) as the diluent to avoid peak distortion.
-
Sample Preparation: Dilute the unknown sample in the mobile phase's weak solvent to a concentration within the calibration range.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to ~3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
Protocol 2.2: HILIC Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC H-Class or equivalent | A high-pressure system capable of precise gradient delivery. |
| Detector | Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) or Charged Aerosol Detector (CAD) | MS provides the highest specificity and sensitivity. CAD is a universal detector suitable if MS is unavailable. |
| Column | Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or equivalent | Amide phase provides robust retention for polar analytes like AMCM. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 2 µL | Small volume is crucial in HILIC to minimize injection solvent effects. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 95% B to 60% B over 5 minutes | The gradient starts with high organic content for strong retention and gradually increases the aqueous portion (strong solvent) to elute the analyte.[3] |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The primary amine on AMCM will readily protonate to form [M+H]⁺ for sensitive detection. |
| MS Parameters | Optimize capillary voltage, source temperature, and gas flows for the specific instrument and analyte. | Instrument-specific optimization is required for maximum sensitivity. |
Data Analysis and Validation
-
Quantification: Using MS, monitor the [M+H]⁺ transition for AMCM. Generate a calibration curve and perform linear regression as described for the GC-MS method.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, with performance criteria similar to those listed in the GC-MS section.
Conclusion
The quantification of this compound can be successfully achieved using tailored analytical strategies that address its inherent polarity. The GC-MS with silylation method offers exceptional specificity and is a gold standard for structural confirmation and quantification, albeit requiring a sample derivatization step. The HILIC method provides a rapid, direct analysis without derivatization, making it highly suitable for high-throughput screening in drug development and quality control environments, especially when coupled with mass spectrometry. The selection between these methods should be based on the specific analytical need, sample matrix complexity, and available instrumentation. Both protocols, when properly validated, provide an accurate and reliable system for the quantification of this important chemical building block.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
- Derivatization steps prior to GC–MS analysis.
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]
- Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity.
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
- A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrog
- Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS.
- Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. hplc.eu [hplc.eu]
Application Note: High-Resolution GC-MS Analysis of [4-(Aminomethyl)cyclohexyl]methanol Isomers
Abstract
This application note presents a robust and detailed protocol for the separation and identification of cis- and trans- isomers of [4-(aminomethyl)cyclohexyl]methanol using gas chromatography-mass spectrometry (GC-MS). Due to the high polarity and low volatility of these isomers, a chemical derivatization step is essential for successful analysis. This guide provides a comprehensive workflow, from sample preparation and silylation to optimized GC-MS parameters and data interpretation, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. The spatial arrangement of these functional groups around the cyclohexane ring results in cis and trans stereoisomers. The isomeric purity of this compound is critical in various applications, including as a monomer in polymer synthesis and as a precursor in pharmaceutical manufacturing, where different isomers can lead to products with distinct physical and pharmacological properties.
The direct analysis of these isomers by gas chromatography is challenging due to their high polarity, which leads to poor peak shape, low volatility, and strong interactions with the stationary phase. Furthermore, the structural similarity of the cis and trans isomers results in nearly identical mass spectra, making chromatographic separation the definitive method for their differentiation[1]. This application note details a reliable method to overcome these challenges through chemical derivatization followed by high-resolution GC-MS analysis.
The Strategic Imperative: Derivatization
To render this compound amenable to GC analysis, derivatization is employed to mask the polar functional groups (-NH₂ and -OH). This process replaces the active hydrogen atoms with nonpolar groups, thereby increasing the volatility and thermal stability of the analyte.[2] Silylation is a widely used and effective derivatization technique for compounds containing hydroxyl and amino groups.[3]
In this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent that reacts with both the alcohol and amine groups to form stable trimethylsilyl (TMS) ethers and amines, respectively. The resulting di-TMS derivatives exhibit excellent chromatographic behavior.[3][4]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, outlining the critical steps from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
Materials and Reagents
-
This compound isomer mixture (or individual standards)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Methanol (for rinsing glassware)
-
Autosampler vials with inserts and PTFE-lined caps
Protocol for Derivatization
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a 2 mL autosampler vial.
-
Dissolution: Add 200 µL of anhydrous pyridine or acetonitrile to the vial. Vortex briefly to dissolve the sample. The use of an anhydrous solvent is critical as silylation reagents are moisture-sensitive.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven. This ensures the complete derivatization of both the sterically accessible primary alcohol and the primary amine.
-
Cooling and Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Instrumentation and Optimized Parameters
The following parameters have been optimized for the separation and detection of the derivatized isomers. A mid-polarity column is recommended for good separation. For challenging separations or potential enantiomeric analysis, a chiral stationary phase could be explored.[5][6][7]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Expected Results and Data Interpretation
Chromatographic Separation
Under the specified GC conditions, baseline or near-baseline separation of the di-TMS derivatives of cis- and trans-[4-(aminomethyl)cyclohexyl]methanol is expected. Generally, the trans isomer, having a more linear and symmetrical structure, may elute slightly earlier than the more sterically hindered cis isomer. However, the exact elution order should be confirmed with pure standards.
Mass Spectral Fragmentation
The electron ionization mass spectra of the cis and trans isomers will be virtually identical. The derivatized molecule has a molecular weight of 287 g/mol . Key expected fragments for the di-TMS derivative of this compound are outlined below.
Caption: Predicted fragmentation of di-TMS-[4-(aminomethyl)cyclohexyl]methanol.
-
Molecular Ion ([M]⁺·): A peak at m/z 287, although it may be of low intensity.
-
[M-15]⁺: A prominent peak at m/z 272, resulting from the loss of a methyl radical (•CH₃) from one of the TMS groups. This is a characteristic fragmentation for TMS derivatives.[8]
-
α-Cleavage: The C-C bond adjacent to the nitrogen or oxygen atom can cleave. Alpha-cleavage next to the silylated amine can produce a characteristic ion at m/z 100 ([CH₂=NHTMS]⁺). Cleavage adjacent to the silylated alcohol can produce an ion at m/z 174 by loss of the aminomethyl group.
-
TMS Cation: A base peak at m/z 73 corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) is expected, which is characteristic of silylated compounds.[9]
Quantitative Data Summary
The following table summarizes the expected analytical data for the two isomers. Retention times are illustrative and may vary based on the specific instrument and column conditions.
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| trans-[4-(aminomethyl)cyclohexyl]methanol (di-TMS) | ~14.2 | 287 | 272, 174, 100, 73 |
| cis-[4-(aminomethyl)cyclohexyl]methanol (di-TMS) | ~14.5 | 287 | 272, 174, 100, 73 |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the GC-MS analysis of cis- and trans-[4-(aminomethyl)cyclohexyl]methanol isomers. The key to this analysis is a robust silylation derivatization step that enhances the volatility and chromatographic performance of these polar analytes. The optimized GC parameters allow for the successful chromatographic separation of the isomers, and the mass spectrometric data provides definitive confirmation of their identity. This method is suitable for quality control, purity assessment, and isomeric ratio determination in research and industrial settings.
References
- ResearchGate. (n.d.). Mass spectrum of compound 1 Analysis of the fragmentation...
- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Tranexamic Acid.
- LCGC International. (2023). Agilent Column for Analysis of Polar Compounds.
- Scholars@UK. (n.d.). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography.
- Agilent Technologies. (n.d.). Agilent 5977B GC/MSD Application Compendium.
- Taylor & Francis Online. (n.d.). BSTFA – Knowledge and References.
- Scribd. (n.d.). Tranexamic Acid.
- University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- USP. (2011). Tranexamic Acid.
- Agilent Technologies. (n.d.). WAX Columns | Polar Compound Analysis.
- Agilent Technologies. (2020). Excellent, Reproducible Results for Difficult Samples.
- USAID. (n.d.). TRANEXAMIC ACID.
- SciSpace. (n.d.). BSTFA.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium.
- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Phenomenex. (n.d.). The Chiral Notebook.
- PubMed. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules.
- YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
- Whitman College. (n.d.). Lab Chapter 7.3.2.
Sources
- 1. Lab Chapter 7.3.2 [people.whitman.edu]
- 2. BSTFA | 330 Publications | 4238 Citations | Top Authors | Related Topics [scispace.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of [4-(aminomethyl)cyclohexyl]methanol, a critical bifunctional building block in pharmaceutical and materials science. We delve into the prevalent synthetic strategies, emphasizing the catalytic hydrogenation of 4-cyanocyclohexanecarboxylates, and present a detailed, field-proven protocol for its industrial-scale production. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, process optimization, and safety considerations. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the synthesis of a high-purity final product.
Introduction: The Significance of this compound
This compound is a valuable organic compound featuring both a primary amine and a primary alcohol functional group attached to a cyclohexane ring. This unique structure, with its potential for both cis and trans diastereomers, makes it a versatile intermediate in the synthesis of a wide array of complex molecules. Its applications span from the production of specialty polymers and polyamides to its use as a key structural motif in active pharmaceutical ingredients (APIs). The cyclohexane core imparts rigidity and specific conformational properties to the target molecules, which can be crucial for biological activity or material properties.
The industrial demand for high-purity this compound necessitates robust and scalable synthetic routes. Key challenges in its large-scale production include achieving high yields, controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring, and ensuring a cost-effective and environmentally benign process. This guide will focus on addressing these challenges through a detailed exploration of a well-established and optimized synthetic pathway.
Strategic Overview of Synthetic Routes
Several synthetic pathways to this compound have been reported. The choice of a particular route for large-scale production is dictated by factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety.
Catalytic Hydrogenation of 4-Cyanocyclohexanecarboxylates
This is one of the most industrially viable routes due to the relatively low cost of the starting materials and the efficiency of the catalytic reduction steps. The general strategy involves the simultaneous reduction of a nitrile (cyano) group to a primary amine and an ester group to a primary alcohol.
Alternative Synthetic Approaches
Other reported methods include the reduction of 4-formylcyclohexanecarboxamide or the amination of [4-(hydroxymethyl)cyclohexyl]methanol derivatives. While these methods can be effective at a laboratory scale, they often present challenges for large-scale implementation, such as the use of expensive or hazardous reagents and more complex purification procedures. A Chinese patent describes a method starting from 4-aminobenzoic ester, involving multiple steps including catalytic hydrogenation, protection, reduction, and deprotection to yield the trans isomer.[1]
The focus of this guide will be on the catalytic hydrogenation of a suitable 4-cyanocyclohexanecarboxylate precursor, as it represents a balance of efficiency, scalability, and economic viability.
In-Depth Technical Guide: Synthesis via Catalytic Hydrogenation
This section provides a detailed protocol for the large-scale synthesis of this compound, starting from dimethyl 1,4-cyclohexanedicarboxylate. The process is divided into key stages, with explanations for the critical process parameters at each step.
Synthesis Workflow Overview
The overall synthetic strategy can be visualized as a multi-step process, beginning with the selective transformation of one of the ester groups of the starting material into a nitrile, followed by a one-pot reduction of both the nitrile and the remaining ester functionality.
Sources
protecting group strategies for [4-(Aminomethyl)cyclohexyl]methanol
An Application Guide to Protecting Group Strategies for [4-(Aminomethyl)cyclohexyl]methanol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating the Bifunctionality of this compound
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, offers synthetic versatility. However, this same bifunctionality presents a significant challenge: the nucleophilic nature of both the amine and the alcohol necessitates a robust protecting group strategy to achieve selective modification at one site without unintended reactions at the other.
This guide provides a detailed overview of protecting group strategies for this compound. We will explore the selective protection of the amine and alcohol functionalities, introduce orthogonal strategies for independent control over both groups, and provide detailed, field-tested protocols. The emphasis is on the "why"—the chemical reasoning behind the choice of protecting groups and reaction conditions—to empower researchers to adapt these methods to their unique synthetic challenges.
Part 1: Selective Protection of the Primary Amine
The primary amine in this compound is typically the more nucleophilic of the two functional groups. Its protection is often the first step in a synthetic sequence. The choice of the protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal. The most common and reliable protecting groups for the amine are carbamates, such as Boc, Cbz, and Fmoc.
The tert-Butoxycarbonyl (Boc) Group: A Workhorse for Amine Protection
The Boc group is arguably the most widely used amine protecting group due to its ease of installation and its clean, acid-labile removal.
Why choose Boc?
-
Stability: It is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.
-
Mild Removal: Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) that are often compatible with other functional groups.
Protocol 1: Boc Protection of this compound
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of 1,4-dioxane and water.
-
Base: Add a base, typically a tertiary amine like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution to neutralize the acid generated during the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting Boc-protected product can often be used without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Boc Deprotection
-
Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt can be used directly or neutralized with a base.
The Carboxybenzyl (Cbz) Group: Robust and Removable by Hydrogenolysis
The Cbz group offers an alternative to the Boc group, with a distinct deprotection method.
Why choose Cbz?
-
Robustness: The Cbz group is stable to acidic and basic conditions.
-
Orthogonal Removal: It is readily cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to acid-labile (e.g., Boc, silyl ethers) and base-labile (e.g., Fmoc, esters) protecting groups.
Protocol 3: Cbz Protection of this compound
-
Setup: Dissolve this compound (1.0 eq) in a mixture of water and a solvent like 1,4-dioxane or THF.
-
Base: Add sodium carbonate (Na₂CO₃, 2.0 eq) or another suitable inorganic base.
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up and Purification: Follow a similar extractive work-up procedure as described for the Boc protection. Purify by column chromatography if necessary.
Part 2: Selective Protection of the Primary Alcohol
Once the amine is protected, the primary alcohol can be functionalized or protected. Common protecting groups for alcohols include silyl ethers and benzyl ethers.
Silyl Ethers (TBDMS and TIPS): Tunable Stability
Silyl ethers are a versatile class of alcohol protecting groups. Their stability is dependent on the steric bulk of the silicon substituents.
Why choose a silyl ether?
-
Tunable Stability: The stability of silyl ethers to acidic and basic conditions can be tuned. For example, tert-butyldimethylsilyl (TBDMS) is more acid-labile than triisopropylsilyl (TIPS).
-
Mild Removal: Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Protocol 4: TBDMS Protection of Boc-[4-(aminomethyl)cyclohexyl]methanol
-
Setup: Dissolve the Boc-protected starting material (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base and Reagent: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Perform an aqueous work-up and purify by column chromatography to yield the fully protected compound.
Part 3: Orthogonal Protecting Group Strategies
The true synthetic power of this compound is unlocked through orthogonal protection, allowing for the selective deprotection and modification of one functional group in the presence of the other.
Visualizing an Orthogonal Strategy
The following diagram illustrates a common orthogonal strategy employing Boc for the amine and a TBDMS group for the alcohol. This allows for selective deprotection of either group.
Caption: Orthogonal protection and deprotection of this compound.
Comparative Stability of Protecting Groups
The choice of an orthogonal strategy hinges on the differential stability of the protecting groups.
| Protecting Group | Stable to | Labile to |
| Boc | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl) |
| Cbz | Acid, Base | H₂/Pd-C |
| TBDMS | Base, H₂ | Acid, Fluoride (TBAF) |
| Benzyl (Bn) | Acid, Base | H₂/Pd-C |
This table clearly shows potential orthogonal pairs. For instance, a Boc-protected amine is compatible with a Cbz-protected alcohol, and vice-versa. A Boc/TBDMS combination is also a powerful and commonly used orthogonal pair.
Part 4: Experimental Protocols in Detail
Protocol 5: Orthogonal Protection of this compound with Boc and TBDMS
This protocol describes the two-step protection of this compound, first at the amine with Boc and then at the alcohol with TBDMS.
Step A: Boc Protection of the Amine
-
Materials: this compound, (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of this compound (1.0 g, 1.0 eq) in DCM (20 mL) at 0 °C, add TEA (1.5 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate, which is often used directly in the next step.
-
Step B: TBDMS Protection of the Alcohol
-
Materials: tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate, TBDMS-Cl, Imidazole, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the product from Step A (1.0 eq) in anhydrous DMF (15 mL).
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the fully protected product.
-
Protocol 6: Selective Deprotection
A. Selective Removal of the TBDMS Group
-
Materials: Fully protected compound, Tetrabutylammonium fluoride (TBAF) (1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in THF (10 mL).
-
Add TBAF solution (1.2 eq) at room temperature.
-
Stir for 2-4 hours and monitor by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the Boc-protected amino alcohol.
-
B. Selective Removal of the Boc Group
-
Materials: Fully protected compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the fully protected compound (1.0 eq) in DCM (10 mL).
-
Add TFA (10 eq) at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure. The resulting TFA salt of the silyl-protected amino alcohol can be used as is or neutralized.
-
Conclusion
A well-designed protecting group strategy is essential for the successful synthetic application of this compound. By understanding the stability and reactivity of common protecting groups like Boc, Cbz, and TBDMS, researchers can create orthogonal systems that allow for the selective modification of this versatile bifunctional building block. The protocols and strategies outlined in this guide provide a robust starting point for the development of complex molecules in drug discovery and materials science.
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[Link]
- Organic Chemistry Portal. "Protection of Amines."[Link]
- Organic Chemistry Portal. "Protection of Alcohols."[Link]
Application Notes & Protocols: Selective Functionalization of [4-(Aminomethyl)cyclohexyl]methanol at the Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Bifunctional Landscape
[4-Aminomethyl)cyclohexyl]methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a primary alcohol separated by a cyclohexane scaffold, offers two distinct points for chemical modification. However, this duality presents a significant challenge: how to selectively functionalize the hydroxyl group while leaving the more nucleophilic amine untouched. This guide provides a detailed technical overview and actionable protocols for achieving this selectivity, a critical step for incorporating this moiety into more complex molecular architectures. The key to success lies in a protection-deprotection strategy, temporarily masking the amine to direct reactivity exclusively to the hydroxyl group.
The Strategic Imperative: Amine Protection
Direct functionalization of the hydroxyl group is often thwarted by the higher nucleophilicity of the primary amine, which would preferentially react with most electrophilic reagents. Therefore, the first and most critical step is the selective protection of the aminomethyl group. The choice of protecting group is governed by its stability to the conditions required for the subsequent hydroxyl functionalization and the mildness of the conditions required for its eventual removal. Two carbamate-based protecting groups, Boc and Fmoc, are particularly well-suited for this purpose.[1]
-
tert-Butoxycarbonyl (Boc) Group: Installed by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. It is stable to a wide range of non-acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][2]
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group: Introduced using reagents like Fmoc-Cl or Fmoc-OSu.[3] A key advantage of the Fmoc group is its stability in acidic conditions and its lability towards bases, typically secondary amines like piperidine.[3][4][5] This orthogonality to the acid-labile Boc group offers significant flexibility in complex syntheses.
The overall synthetic strategy is visualized below:
Caption: General workflow for selective hydroxyl functionalization.
Part 1: Amine Protection Protocols
Protocol 1.1: N-Boc Protection
This protocol describes the protection of the primary amine with the tert-butoxycarbonyl (Boc) group. Alcoholic solvents can enhance the rate of Boc protection.[6]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl ((4-(hydroxymethyl)cyclohexyl)methyl)carbamate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| (Boc)₂O | 1.1 | Boc Group Source |
| Triethylamine (TEA) | 1.2 | Base to neutralize acid byproduct |
Protocol 1.2: N-Fmoc Protection
The Fmoc group provides an alternative that is stable to acid but cleaved by base.[3][7]
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield (9H-fluoren-9-yl)methyl ((4-(hydroxymethyl)cyclohexyl)methyl)carbamate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Fmoc-Cl or Fmoc-OSu | 1.1 | Fmoc Group Source |
| Sodium Bicarbonate | 2.5 | Base |
Part 2: Hydroxyl Group Functionalization Protocols
With the amine group protected, the hydroxyl group is now available for a variety of transformations.
Caption: Key reaction types for modifying the hydroxyl group.
Protocol 2.1: Steglich Esterification
The Steglich esterification is a mild method for forming esters from alcohols and carboxylic acids, ideal for substrates with sensitive functional groups.[8][9][10] It uses a carbodiimide (like DCC or EDC) for activation and a catalyst (DMAP).[9][11]
Materials:
-
N-Protected this compound (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected alcohol (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add DCC or EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrate and washings. Wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Protocol 2.2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration, though this is not relevant for the achiral starting material.[12][13][14] It is effective for sterically hindered alcohols and proceeds under mild, neutral conditions.[12][15]
Materials:
-
N-Protected this compound (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected alcohol (1.0 eq), carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change (typically to a yellow/orange) may be observed.
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2.3: Williamson Ether Synthesis
This classic method forms an ether by reacting an alkoxide with an alkyl halide. It is best suited for primary alkyl halides to avoid elimination side reactions.
Materials:
-
N-Protected this compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Anhydrous THF or DMF
Procedure:
-
Wash NaH (1.2 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of N₂ or Ar.
-
Suspend the NaH in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of the N-protected alcohol (1.0 eq) in the same solvent dropwise. (Caution: H₂ gas evolution).
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-60 °C) and stir for 4-24 hours.
-
Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl or water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 2.4: Oxidation to an Aldehyde
Mild oxidation of the primary alcohol yields the corresponding aldehyde, a versatile intermediate for further reactions like reductive amination.
Materials:
-
N-Protected this compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Celite®
Procedure (using PCC):
-
Suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of the N-protected alcohol (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the mixture vigorously at room temperature for 2-4 hours. The mixture will become a dark, tarry brown.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite® to remove chromium salts.
-
Wash the pad thoroughly with additional diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude aldehyde is often used directly in the next step, but can be purified by column chromatography if necessary.
Part 3: Amine Deprotection Protocols
The final step is the removal of the amine protecting group to unveil the desired bifunctional product. The choice of method is dictated by the protecting group used.
Protocol 3.1: Boc Group Removal (Acidolysis)
The Boc group is efficiently removed under acidic conditions.[2][16]
Materials:
-
N-Boc protected, O-functionalized compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1-0.2 M).
-
Add TFA (5-10 equivalents, or use a 20-50% TFA/DCM solution).
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be isolated as a free base or converted to a salt (e.g., HCl salt) for improved stability and handling.
Protocol 3.2: Fmoc Group Removal (Base-Mediated)
The Fmoc group is cleaved using a secondary amine base in an organic solvent.[4][5][17]
Materials:
-
N-Fmoc protected, O-functionalized compound
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF or acetonitrile.
-
Stir the reaction at room temperature. The reaction is often very fast, typically complete within 30-60 minutes.[4] Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and most of the piperidine.
-
The crude product can be purified by column chromatography or by an acid-base extraction to remove the dibenzofulvene-piperidine adduct.
Conclusion
The selective functionalization of the hydroxyl group in this compound is a readily achievable process through a well-planned synthetic sequence. By employing robust and orthogonal amine protecting groups like Boc and Fmoc, chemists can unlock the full potential of this versatile building block. The protocols detailed herein provide a reliable foundation for synthesizing a wide array of derivatives, empowering researchers in drug discovery and materials science to construct novel molecules with precision and control.
References
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Grokipedia. (n.d.). Steglich esterification.
- KATEKA, K., et al. (2008). Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. Journal of the Chemical Society of Pakistan, 30(4), 610-614.
- Wikipedia. (2023, November 26). Fluorenylmethyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Appiah-padi, W. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234.
- JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
- Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(23), 9575-9577.
- Wikipedia. (2023, April 20). Steglich esterification.
- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.
- Stahl, S. S. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
- Wikipedia. (2023, October 29). Mitsunobu reaction.
- Bobbitt, J. M., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of Organic Chemistry, 87(24), 16374-16380.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2011, June). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
- Synthetic Communications. (1978).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Synthesis Workshop. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. YouTube.
- ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- ACS Publications. (1980). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives.
- ACS Publications. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
- Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations.
- ResearchGate. (2020, March 18). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?.
- ResearchGate. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- Chemguide. (n.d.). oxidation of alcohols.
- ACS Fall 2025. (n.d.). Bifunctional macrocyclic catalysts for selective hydroxyl functionalization.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Lokey Lab Protocols - Wikidot. (2017, March 16). Fmoc.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
- PubMed. (2018, December 12). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives.
- PubMed. (2024, November 15). Selective Oxyfunctionalization of Benzylic C-H with No Solvent.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. genscript.com [genscript.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Strona domeny infona.pl [infona.pl]
- 17. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of [4-(Aminomethyl)cyclohexyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [4-(aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and practical laboratory-scale synthesis involves the reduction of a commercially available starting material, 4-(aminomethyl)cyclohexanecarboxylic acid (often the trans-isomer, known as Tranexamic Acid). The primary challenge lies in the selective reduction of the carboxylic acid functional group in the presence of the primary amine. Key strategies include:
-
Borane Reduction: Using borane complexes like Borane-Tetrahydrofuran (BH₃•THF) or Borane-Dimethyl Sulfide (BMS), which are highly effective for reducing carboxylic acids.[1]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful, non-selective reducing agent capable of reducing the carboxylic acid. However, its high reactivity requires stringent anhydrous conditions and careful handling.[1][2]
-
Catalytic Hydrogenation: This method typically involves converting the carboxylic acid to an ester (e.g., the methyl or ethyl ester) followed by high-pressure hydrogenation using catalysts like Copper/Zinc Oxide or Ruthenium. This approach is often preferred for larger-scale synthesis due to safety and cost considerations.[3]
Q2: How critical is stereochemistry in this synthesis?
A2: Very critical. The starting material, 4-(aminomethyl)cyclohexanecarboxylic acid, exists as cis and trans isomers. The trans isomer is more common commercially. Most synthetic applications require a specific isomer, and reaction conditions should be chosen to avoid isomerization. Purification of the final product to separate diastereomers can be challenging, so starting with a stereochemically pure material is highly recommended. A known method for purifying the trans starting material involves recrystallization from cold water, which isolates the pure trans-isomer as a trihydrate.[4]
Q3: What are the major challenges I should anticipate?
A3: The primary challenges include:
-
Achieving complete reduction: The carboxylic acid can be stubborn to reduce, leading to low conversion rates.
-
Managing reagent reactivity and safety: Strong reducing agents like LiAlH₄ are hazardous and moisture-sensitive.[1][2]
-
Product purification: The final product is an amino alcohol, making it highly polar and water-soluble. This can complicate extraction and purification, often requiring pH adjustment or specialized chromatography.
-
Controlling side reactions: Over-reduction or side reactions with the amine group can occur if conditions are not optimized.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted 4-(aminomethyl)cyclohexanecarboxylic acid by TLC or LC-MS.
-
Inactive Reducing Agent:
-
Cause: Lithium aluminum hydride (LiAlH₄) and borane complexes (BH₃•THF, BMS) are highly sensitive to moisture and air. Old or improperly stored reagents will have significantly reduced activity.[1]
-
Solution: Always use fresh, properly stored reagents. If a borane solution has been stored for an extended period, its concentration should be verified. Handle all reagents under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Amount of Reducing Agent:
-
Cause: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction where the acidic proton of the carboxylic acid is removed, producing hydrogen gas.[1][2] Therefore, more than one equivalent of the hydride is required for the actual reduction.
-
Solution: Use a molar excess of the reducing agent. A typical protocol may use 1.5 to 2.5 equivalents of LiAlH₄ or borane.
-
-
Low Reaction Temperature:
-
Cause: While initial additions are often performed at 0 °C to control the exothermic reaction, the reduction may be sluggish at low temperatures.[1]
-
Solution: After the initial addition, allow the reaction to warm to room temperature or even gently heat to reflux (especially for borane reductions) to drive it to completion. Monitor the reaction progress closely by TLC or LC-MS.[1]
-
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst (e.g., Ru, Cu-based) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are common poisons. The catalyst may also have low intrinsic activity.
-
Solution: Ensure high-purity starting materials and solvents. Use a proven, active catalyst. If poisoning is suspected, pretreating the substrate with activated carbon may help.
-
-
Inadequate Hydrogen Pressure or Temperature:
-
Cause: Catalytic hydrogenation of esters is often a demanding reaction that requires significant thermal energy and hydrogen pressure to proceed efficiently.
-
Solution: Optimize the reaction temperature and pressure according to literature precedents for similar substrates.[3] Ensure the reactor is properly sealed and can maintain the target pressure.
-
Issue 2: Difficult Purification of the Final Product
The work-up is messy, leading to emulsions or poor recovery, and column chromatography yields impure fractions.
-
Presence of Unreacted Starting Material:
-
Cause: The acidic starting material can complicate the work-up, especially during base extraction steps.
-
Solution: If the reaction has not gone to completion, consider an acidic work-up to protonate the amino alcohol product and separate it from the less basic starting material. Alternatively, ion-exchange chromatography can be highly effective for separating the amphoteric product from the acidic starting material.
-
-
Formation of Borate Esters (Borane Reduction):
-
Cause: The work-up after a borane reduction can leave behind borate esters, which are difficult to remove.
-
Solution: After quenching the reaction, perform several evaporations with methanol. The methanol forms volatile trimethyl borate, which is effectively removed under reduced pressure.[1]
-
-
Incorrect pH during Extraction:
-
Cause: As an amino alcohol, the product's solubility in organic vs. aqueous layers is highly pH-dependent. At neutral pH, it may have low solubility in common organic solvents.
-
Solution: During the work-up, carefully adjust the pH. To extract into an organic solvent, the aqueous layer should be made strongly basic (pH > 12) with NaOH to deprotonate the ammonium species and reduce water solubility.
-
Experimental Protocols & Data
Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis of this compound via a borane reduction pathway.
Sources
common impurities in [4-(Aminomethyl)cyclohexyl]methanol and their removal
Welcome to the technical support center for [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that address specific experimental issues.
Q1: My final product of this compound appears as a mixture of cis and trans isomers. How can I separate them?
A1: The presence of both cis and trans isomers is a common issue arising from the synthesis of this compound. The separation of these diastereomers can be challenging due to their similar physical properties.
Causality: The reduction of a precursor like a 4-substituted cyclohexanone can lead to a mixture of axial and equatorial attacks by the reducing agent, resulting in both isomers. The final isomeric ratio is often dependent on the reaction conditions and the specific reagents used.
Recommended Protocol: Selective Recrystallization
A proven method for separating cis and trans isomers of similar cyclohexane derivatives is through selective recrystallization, often by forming a salt. For a closely related compound, trans-4-aminomethyl-cyclohexane carboxylic acid, a method of recrystallization with cold water has been shown to be effective in isolating the pure trans isomer.[1] A similar principle can be applied here.
Step-by-Step Protocol:
-
Solvent Screening: Begin by screening various solvents to find one in which the two isomers exhibit different solubilities. Common solvents to test include water, methanol, ethanol, isopropanol, and mixtures thereof.
-
Salt Formation (Optional but Recommended): Convert the amine functionality of both isomers into a salt, for example, a hydrochloride or an acetate salt. The different crystal lattice energies of the diastereomeric salts can enhance the solubility differences.
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. For some cyclohexane derivatives, the trans isomer is often less soluble.
-
Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the purity of the crystals and the mother liquor using techniques like HPLC or NMR to determine the isomeric ratio.
Q2: After synthesis, my product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color in your this compound sample often indicates the presence of minor, highly colored impurities, which can arise from side reactions or degradation of starting materials or the product itself.
Causality: The amine group in this compound is susceptible to oxidation, which can form colored byproducts. Additionally, if the synthesis involved high temperatures, thermal degradation can also lead to colored impurities.
Recommended Protocol: Activated Carbon Treatment and Recrystallization
-
Activated Carbon Treatment:
-
Dissolve the colored product in a suitable solvent (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (typically 1-5% by weight of the product).
-
Heat the mixture gently with stirring for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon.
-
-
Recrystallization:
-
Concentrate the decolorized solution.
-
Allow the solution to cool slowly to induce crystallization of the purified product.
-
Isolate the crystals by filtration and dry them under vacuum.
-
Q3: My NMR spectrum shows unexpected peaks that don't correspond to the product or known starting materials. How can I identify these unknown impurities?
A3: Unidentified peaks in an NMR spectrum can be unsettling. These could be byproducts from the synthesis, degradation products, or residual solvents.[2][3][4]
Causality: Side reactions are inherent to many synthetic pathways. For instance, in reductions of nitriles or amides to form the aminomethyl group, incomplete reduction can leave residual starting materials or intermediates.
Recommended Workflow for Impurity Identification:
Caption: Workflow for Identifying Unknown Impurities.
Analytical Techniques for Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the impurities from the main product and obtaining their mass-to-charge ratio, which provides information about their molecular weight.[5][6]
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the impurities are volatile, GC-MS can be used for separation and identification.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can help in determining the elemental composition of the impurity.
-
2D NMR (COSY, HSQC, HMBC): If an impurity can be isolated in sufficient quantity, 2D NMR experiments can be invaluable for elucidating its structure.
Section 2: Frequently Asked Questions (FAQs)
What are the most common impurities in commercially available this compound?
Commercially available this compound can contain several types of impurities depending on the synthetic route employed. The most common ones include:
| Impurity Type | Potential Source | Recommended Removal Method |
| Cis/Trans Isomers | Non-stereoselective synthesis | Selective Recrystallization, Column Chromatography |
| Unreacted Starting Materials | Incomplete reaction | Aqueous workup, Recrystallization, Column Chromatography |
| Residual Solvents | Purification process | Drying under high vacuum, Recrystallization |
| Oxidation/Degradation Products | Exposure to air, heat, or light | Activated Carbon Treatment, Recrystallization |
What analytical methods are recommended for routine purity testing of this compound?
For routine quality control, a combination of techniques is recommended to ensure the identity and purity of your material:
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method with a suitable detector (e.g., UV-Vis if derivatized, or an Evaporative Light Scattering Detector - ELSD) is ideal for quantifying the main component and detecting non-volatile impurities.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule and identifying any structural isomers or organic impurities.[2][3][4]
-
GC (Gas Chromatography): Useful for detecting and quantifying residual solvents and other volatile impurities.
-
Karl Fischer Titration: To determine the water content.
How should I properly store this compound to prevent degradation?
Due to the presence of a primary amine, this compound is susceptible to oxidation and can absorb atmospheric carbon dioxide. To maintain its purity:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Keep in a cool, dry place away from direct sunlight. For long-term storage, refrigeration may be advisable.
Can I use column chromatography for the purification of this compound?
Yes, column chromatography can be an effective method for purification, especially for removing impurities with different polarities.
Recommended Protocol: Column Chromatography
Caption: General Workflow for Column Chromatography Purification.
Considerations:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding a more polar solvent like methanol. A small amount of a basic modifier (e.g., triethylamine) may be needed to prevent tailing of the amine on the silica gel.
-
Detection: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., ninhydrin for the amine or potassium permanganate).
References
- Benchchem. ([n.d.]). [4-(Methylamino)cyclohexyl]methanol.
- Benchchem. (2025, November). Impurity Profiling of Synthetic 2-(Methylamino)cyclohexanone Hydrochloride: A Comparative Guide.
- PubMed. (2016, April 5). Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge.
- IUPAC. ([n.d.]). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Asian Journal of Research in Chemistry. ([n.d.]). Impurity Profiling With Use of Hyphenated Techniques.
- BioPharm International. ([n.d.]). Analytical Strategies for Monitoring Residual Impurities.
- Advanced ChemBlocks. ([n.d.]). [cis-4-(methylamino)cyclohexyl]methanol 97%.
- Chemspace. ([n.d.]). This compound.
- PubChem. ([n.d.]). (4-(Methylamino)cyclohexyl)methanol.
- ResearchGate. (2025, August 8). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde.
- Benchchem. (2025). Technical Support Center: Degradation of [4-(4-Chlorophenyl)cyclohexyl]methanol.
- Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Vibrant Pharma Inc. ([n.d.]). (Cis-4-aminocyclohexyl)methanol.
- KGROUP. ([n.d.]). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Benchchem. (2025). comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes.
- The Journal of Organic Chemistry. ([n.d.]). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
Sources
- 1. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. rroij.com [rroij.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Polymerization of [4-(Aminomethyl)cyclohexyl]methanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed to provide expert insights and practical troubleshooting advice for the successful polymerization of this versatile monomer. As a bifunctional molecule containing both a primary amine and a primary alcohol, this compound offers unique opportunities for the synthesis of both polyamides and polyesters through step-growth polymerization.[1][2][3] This guide is structured to address specific challenges you may encounter in either of these synthetic pathways.
Understanding the Polymerization of this compound
This compound is a cycloaliphatic monomer whose structure presents distinct considerations for polymerization. The presence of both an aminomethyl group and a hydroxymethyl group allows for its participation in two primary types of step-growth polymerization:
-
Polyamide Synthesis: The amine group can react with a dicarboxylic acid or its derivative (e.g., diacyl chloride) to form amide linkages.[1][4][5]
-
Polyester Synthesis: The alcohol group can react with a dicarboxylic acid or its derivative (e.g., diacyl chloride, diester) to form ester linkages.[6][7]
Achieving a high molecular weight polymer with desirable properties requires careful control over reaction conditions, monomer purity, and stoichiometry.[8] This guide will delve into common problems and their solutions for both polyamide and polyester synthesis routes.
Part 1: Troubleshooting Guide for Polyamide Synthesis
The synthesis of polyamides from this compound typically involves its reaction with a dicarboxylic acid. This process, a type of condensation polymerization, results in the formation of an amide bond with the elimination of a small molecule, usually water.[6]
Frequently Asked Questions (FAQs) - Polyamides
Question 1: My polyamide has a low molecular weight and is brittle. What are the likely causes and how can I fix this?
Answer: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors.[8]
-
Cause 1: Impurities in Monomers: The presence of monofunctional impurities in either the this compound or the dicarboxylic acid will act as chain terminators, limiting the growth of the polymer chain. Water is a common impurity that can hydrolyze the growing polymer chains.
-
Solution: Ensure the purity of your monomers. This compound should be purified, for instance by distillation, to remove any contaminants. Dicarboxylic acids should be of high purity and thoroughly dried before use.
-
-
Cause 2: Inaccurate Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the functional groups.[8] An excess of either the amine or the carboxylic acid will result in polymer chains with the same functional group at both ends, preventing further polymerization.
-
Solution: Carefully calculate and measure the molar equivalents of the amine and carboxylic acid groups. Aim for a 1:1 molar ratio. High-precision weighing is crucial.
-
-
Cause 3: Incomplete Reaction: The reaction may not have proceeded to a high enough conversion to achieve a high molecular weight. For step-growth polymerization, conversions greater than 99% are often necessary for high molecular weights.[2]
-
Solution: Increase the reaction time and/or temperature to drive the reaction to completion. The use of a catalyst, such as p-toluenesulfonic acid, can also increase the reaction rate.[1] Additionally, ensure the efficient removal of the water byproduct, as its presence can limit the equilibrium of the reaction.[2][6] This can be achieved by performing the reaction under a vacuum or with a Dean-Stark trap.
-
Question 2: The polyamide I synthesized is discolored (yellow or brown). What is causing this and how can I prevent it?
Answer: Discoloration in polyamides is often a sign of thermal degradation or side reactions at high temperatures.
-
Cause 1: Thermal Oxidation: At elevated temperatures, the polymer can undergo oxidation, leading to the formation of chromophores.
-
Solution: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Lowering the reaction temperature, if possible without significantly impacting the reaction rate, can also be beneficial.
-
-
Cause 2: Side Reactions: High temperatures can promote side reactions, such as decarboxylation of the dicarboxylic acid, which can lead to chain termination and discoloration.
-
Solution: Optimize the reaction temperature to be high enough for polymerization but low enough to avoid significant degradation. The use of thermal stabilizers or antioxidants can also be considered.[9]
-
Experimental Protocol: A General Procedure for Polyamide Synthesis
| Step | Procedure | Key Considerations |
| 1 | Monomer Preparation | Purify this compound by vacuum distillation. Dry the dicarboxylic acid in a vacuum oven. |
| 2 | Reaction Setup | Assemble a reaction vessel with a mechanical stirrer, a nitrogen inlet, and a condenser with a Dean-Stark trap. |
| 3 | Charging Reactants | Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid. |
| 4 | Polymerization | Heat the mixture under a nitrogen blanket to the desired reaction temperature (typically 180-250 °C). |
| 5 | Water Removal | As the reaction proceeds, water will be collected in the Dean-Stark trap. |
| 6 | High Vacuum Stage | Once water evolution ceases, apply a high vacuum to remove the last traces of water and drive the reaction to completion. |
| 7 | Polymer Isolation | Cool the reactor and isolate the polymer. The polymer can be purified by precipitation in a non-solvent. |
Troubleshooting Workflow for Polyamide Synthesis
Caption: Troubleshooting workflow for low molecular weight polyamide.
Part 2: Troubleshooting Guide for Polyester Synthesis
The synthesis of polyesters from this compound involves the reaction of its hydroxyl group with a dicarboxylic acid or its derivative. Similar to polyamide synthesis, this is a condensation polymerization where a small molecule is eliminated.[6]
Frequently Asked Questions (FAQs) - Polyesters
Question 1: I am observing gelation during my polyesterification reaction. What is happening and how can I prevent it?
Answer: Gelation, or the formation of a cross-linked network, is a significant issue that can arise during polyesterification.
-
Cause 1: Presence of Polyfunctional Impurities: If your monomers contain impurities with more than two functional groups, they can act as cross-linking agents, leading to the formation of an insoluble gel.
-
Solution: Ensure the high purity of your monomers. Analyze your starting materials for any polyfunctional impurities.
-
-
Cause 2: Side Reactions at High Temperatures: At elevated temperatures, side reactions such as etherification of the alcohol groups can occur, leading to branching and eventually gelation.
-
Solution: Carefully control the reaction temperature. Using a catalyst that favors esterification over etherification can also be beneficial. Common catalysts include tin compounds or titanium alkoxides.[1]
-
Question 2: The molecular weight of my polyester is not increasing, even after prolonged reaction times. What could be the issue?
Answer: Reaching a plateau in molecular weight is a common challenge in polyester synthesis.
-
Cause 1: Reversibility of the Reaction: Polyesterification is an equilibrium reaction. The presence of the water byproduct can lead to the hydrolysis of the ester linkages, limiting the molecular weight that can be achieved.[6]
-
Cause 2: Catalyst Deactivation: The catalyst used for the polyesterification may lose its activity over time, especially at high temperatures.
-
Solution: Ensure you are using the correct catalyst at the appropriate concentration. In some cases, a two-stage polymerization with a second catalyst addition can be beneficial.
-
-
Cause 3: Ring Formation (Intramolecular Cyclization): With certain combinations of monomers, intramolecular cyclization to form cyclic esters can compete with linear polymerization, especially at the early stages of the reaction.
-
Solution: Running the reaction at a higher concentration can favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).
-
Data Presentation: Typical Reaction Conditions for Polyesterification
| Parameter | Condition | Rationale |
| Temperature | 180-220 °C | Balances reaction rate with minimizing side reactions.[10] |
| Pressure | Atmospheric, then vacuum (<1 torr) | Initial stage at atmospheric pressure, high vacuum to remove byproduct and drive equilibrium.[8] |
| Catalyst | Tin(II) octoate, Titanium(IV) butoxide | Increases the rate of esterification.[1] |
| Inert Gas | Nitrogen or Argon | Prevents oxidation and discoloration.[9] |
Logical Relationship Diagram for Achieving High Molecular Weight Polyester
Caption: Key factors for achieving high molecular weight polyester.
References
- Common Challenges in Polyester Resin Production and How to Overcome Them. (2024). Vertex AI Search.
- Step-growth polymerization | Polymer Chemistry Class Notes. (n.d.). Fiveable.
- STEP-GROWTH (CONDENSATION)
- Step Growth and Chain Growth. (2021). Chemistry LibreTexts.
- Problems and Their Remedies in Polyester Processing-Part V. (n.d.). Fibre2Fashion.
- Processing Problems Of Polyester And Its Remedies. (n.d.). IJERT.
- Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery.
- Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. (2025). ScienceDirect.
- Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formul
- Challenges of polyester-cotton textiles co-fraction
- Step-growth polymeriz
- Step-Growth Polymers. (2024). Chemistry LibreTexts.
- TROUBLESHOOTING POLYMERIZATIONS. (2018).
- Top ten troubleshooting tips for moulding both engineering and commodity polymers. (n.d.). Distrupol.
- 121 questions with answers in POLYAMIDES | Science topic. (n.d.).
- Characterization of Polymers Used in This Study | Download Table. (n.d.).
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library.
- Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2025).
- Quick Review of Polyamide Synthesis. (2019). YouTube.
- Synthesis of Polyamides from www.ChemistryTuition.Net. (2014). YouTube.
- Purification and repossession of methanol in a polymer synthesis process by fractional distilling. (n.d.). LUTPub.
- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022).
- Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. (2025).
- Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol in Polymer Chemistry. (n.d.). Benchchem.
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). PMC - NIH.
- Synthesis and characterization of aliphatic copolyesters containing 1,4-bis[(carboxylethoxy)methyl]cyclohexane | Request PDF. (2025).
- Polymer Analysis and Characteriz
Sources
- 1. fiveable.me [fiveable.me]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators [onlytrainings.com]
- 10. Common Challenges in Polyester Resin Production and How to Overcome Them – PersiaResin [persiaresin.com]
preventing side reactions in [4-(Aminomethyl)cyclohexyl]methanol derivatization
Technical Support Center: [4-(Aminomethyl)cyclohexyl]methanol Derivatization
A Guide to Preventing Side Reactions for Researchers and Drug Development Professionals
Welcome to the technical support guide for the derivatization of this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols to help you navigate the complexities of working with this versatile bifunctional molecule. Our goal is to equip you with the knowledge to anticipate and prevent common side reactions, ensuring high yields and purity in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when derivatizing this compound?
The core challenge lies in its bifunctional nature. The molecule contains both a primary amine (a potent nucleophile) and a primary alcohol (also a nucleophile). During derivatization, reagents intended for one functional group can react with the other, leading to a mixture of N-substituted, O-substituted, and N,O-di-substituted products. Achieving chemoselectivity is the principal obstacle.
Q2: My reaction resulted in a complex mixture of products with low yield for my desired compound. What is the most likely cause?
This is the most common issue and is almost always due to a lack of chemoselectivity. For instance, if you are attempting to acylate the amine to form an amide, the alcohol can simultaneously react to form an ester, and a di-acylated product can also be generated. Without a proper control strategy, such as using protecting groups, this outcome is highly probable.
Q3: How can I selectively derivatize only the amine group?
The most robust method is to temporarily "mask" or protect the alcohol group. By converting the alcohol into a non-reactive functional group (e.g., a silyl ether), you can perform your desired reaction on the free amine. The protecting group is then removed in a subsequent step to regenerate the alcohol.
Q4: How can I selectively derivatize only the alcohol group?
Similarly, you must protect the amine group. The amine is generally more nucleophilic than the alcohol, making its protection even more critical when targeting the hydroxyl group. Converting the amine to a carbamate (e.g., Boc or Cbz) effectively deactivates it, allowing for selective derivatization of the alcohol.[1]
Q5: What is "orthogonal protection" and why is it essential for this molecule?
Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[1][2][3] For a molecule like this compound, if you needed to perform sequential, different reactions on both the amine and the alcohol, you would use two orthogonal protecting groups. For example, you could protect the amine with an acid-labile Boc group and the alcohol with a fluoride-labile silyl group. This allows you to deprotect and react one site at a time, in any order.[1][3]
In-Depth Troubleshooting & Strategy Guide
The key to successfully derivatizing this compound is controlling the competing nucleophilicity of the amino and hydroxyl groups. The following guide details the most effective strategy—using protecting groups—and provides actionable protocols.
The Core Problem: Competing Nucleophiles
Both the nitrogen of the amine and the oxygen of the alcohol have lone pairs of electrons and can act as nucleophiles. Their relative reactivity depends on factors like pH, solvent, and the specific electrophile used, often leading to a lack of selectivity.
Strategy: The Orthogonal Protecting Group Approach
The most reliable way to ensure selectivity is to use a protecting group (PG) to temporarily deactivate one functional group while you modify the other. The ideal protecting group is easy to install, stable under the reaction conditions (robust), and easy to remove with high yield.[2]
Sources
Technical Support Center: Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for the synthesis of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of Synthetic Strategy
This compound is a valuable bifunctional molecule, serving as a building block in various pharmaceutical and materials science applications. Its synthesis typically involves the concurrent reduction of two functional groups on a cyclohexane scaffold. The most prevalent and robust method is the reduction of a diester or a cyano-ester precursor, such as methyl 4-cyanocyclohexanecarboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LAH). While effective, this pathway requires rigorous control over reaction conditions to maximize yield and purity.
This guide will focus primarily on the LAH-mediated reduction, addressing the most common challenges and questions that arise during this process.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low, and TLC/GC analysis shows a significant amount of unreacted starting material. What are the likely causes?
Answer: This is a classic issue in reductions involving powerful, moisture-sensitive hydrides. The root cause is almost always related to the deactivation of the reducing agent or suboptimal reaction conditions.
-
Causality—Reagent Potency and Stoichiometry: Lithium Aluminum Hydride (LAH) is a highly potent, non-selective reducing agent.[1] However, it reacts violently and exothermically with water and other protic sources (including atmospheric moisture).[2] If your LAH has been improperly stored or your solvent is not rigorously anhydrous, a significant portion of the reagent will be consumed in an acid-base reaction, neutralizing it before it can reduce your substrate.[3] This effectively lowers the stoichiometric amount of active hydride available for the reduction.
-
Actionable Solutions:
-
Verify LAH Activity: Use a fresh bottle of LAH or titrate an older batch to determine its active hydride content. Commercial LAH often appears as a gray powder; a pristine white appearance may indicate decomposition to lithium hydroxide and aluminum hydroxide from moisture exposure.[2]
-
Ensure Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. Solvents should be dried over a suitable agent (e.g., sodium/benzophenone) and stored under an inert atmosphere (Nitrogen or Argon).
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
-
Control Reaction Temperature: The initial addition of the substrate to the LAH slurry should be performed at a low temperature (e.g., 0°C) to control the initial exothermic reaction. Afterward, the reaction mixture is typically heated to reflux to ensure the reduction of both the ester and nitrile functional groups goes to completion. Insufficient heating can lead to an incomplete reaction.
-
Re-evaluate Stoichiometry: A theoretical calculation suggests that reducing an ester to an alcohol requires 2 equivalents of hydride, and a nitrile to an amine requires another 2 equivalents. Therefore, a minimum of 4 hydride equivalents are needed. In practice, an excess of LAH (e.g., 1.5 to 2.0 molar equivalents of LiAlH₄, which provides 6 to 8 hydride equivalents) is often used to drive the reaction to completion and compensate for any minor quenching.
-
Question 2: My final product is contaminated with impurities. What are the common side reactions, and how can they be minimized?
Answer: Impurity generation often stems from incomplete reactions or undesired side reactions during the reduction or workup stages.
-
Causality—Partially Reduced Intermediates: The reduction of nitriles and esters with LAH proceeds through intermediate stages. If the reaction is incomplete (due to insufficient LAH, low temperature, or short reaction time), these intermediates can be isolated after workup.
-
Inverse Addition: It's noteworthy that the order of addition matters. Slowly adding LAH to the substrate (inverse addition) can sometimes be used to selectively reduce functional groups and may lead to the formation of an imine from the nitrile group if the reagent is not in excess.[4] For a complete reduction to the primary amine, normal addition (substrate to excess LAH) is standard.[4]
-
-
Actionable Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. The reaction should only be quenched after the starting material is fully consumed.
-
Controlled Quenching Protocol: The workup procedure is critical for both safety and purity. An uncontrolled quench with water can generate significant heat and potentially lead to side reactions or degradation. The Fieser workup is a highly reliable method for safely quenching LAH reactions and producing a granular, easily filterable aluminum salt precipitate.
-
| Recommended LAH Quenching Protocol (Fieser Method) |
| For a reaction using X g of LiAlH₄ in a solvent like ether or THF: |
| 1. Cool the reaction mixture to 0°C in an ice bath. |
| 2. Slowly and sequentially add: |
| - X mL of water |
| - X mL of 15% (w/v) aqueous NaOH |
| - 3X mL of water |
| 3. Stir the resulting mixture vigorously at room temperature for 30-60 minutes. |
| 4. The resulting granular white precipitate (lithium and aluminum salts) can be easily removed by filtration. |
| 5. Wash the filter cake thoroughly with the reaction solvent to recover all the product. |
Question 3: I am struggling with the purification of the final product. It is a viscous oil/low-melting solid that is difficult to handle. What are the best practices?
Answer: this compound is a di-functional molecule containing both a primary amine and a primary alcohol. This leads to strong hydrogen bonding, often resulting in a high boiling point and viscosity, which can complicate purification.
-
Causality—Physicochemical Properties: The amino and hydroxyl groups make the molecule quite polar and water-soluble, which can lead to emulsions during aqueous workup and difficulty in extraction. Its non-volatile nature makes high-vacuum distillation challenging.
-
Actionable Solutions:
-
Efficient Extraction: After the Fieser workup and filtration, the organic filtrate should be concentrated. The resulting crude product can be dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washed with brine to remove residual water. If the product has significant water solubility, continuous liquid-liquid extraction may be necessary for high recovery.
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most effective purification method. Experiment with different solvent systems (e.g., methanol/ether, hexane/ethyl acetate). Sometimes, converting the product to its hydrochloride salt by treating it with HCl in a solvent like isopropanol or ether can yield a stable, highly crystalline solid that is easier to purify by recrystallization.[5]
-
Column Chromatography: If crystallization fails, column chromatography on silica gel can be used. However, the polar nature of the product requires a polar eluent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), often with a small amount of triethylamine or ammonium hydroxide (~0.5-1%) added to the mobile phase, is necessary to prevent the basic amine from streaking on the acidic silica gel.
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of [4-(Aminomethyl)cyclohexyl]methanol by Column Chromatography
Welcome to the technical support center for the purification of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography of this bifunctional molecule. The unique structural characteristics of this compound, possessing both a primary amine and a primary alcohol on a cyclohexane ring, present specific challenges that this guide aims to address with scientifically grounded and field-tested solutions.
I. Understanding the Molecule: Key Challenges in Purification
This compound is a polar, bifunctional compound that can exist as cis and trans isomers. Its purification by standard silica gel column chromatography is often complicated by several factors:
-
High Polarity: The presence of both an amino and a hydroxyl group leads to strong interactions with the polar stationary phase (silica gel), which can result in poor mobility and significant peak tailing.
-
Zwitterionic Potential: Although not a classical zwitterion, the amino group can be protonated by the acidic silanol groups on the silica surface, leading to strong ionic interactions and tailing.
-
Isomer Separation: The cis and trans isomers have very similar polarities, making their separation a significant chromatographic challenge.
-
Detection: Lacking a strong chromophore, visualization on TLC plates and detection by UV during column chromatography can be difficult.
This guide will provide practical solutions to navigate these challenges effectively.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your purification process.
Problem 1: My compound is not moving from the baseline on the TLC plate, even with polar solvent systems.
Cause: The high polarity of this compound leads to very strong adsorption on the acidic silica gel.
Solution:
-
Increase Mobile Phase Polarity Drastically:
-
Start with a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting ratio would be 95:5 (DCM:MeOH).
-
If the compound remains at the baseline, incrementally increase the methanol concentration to 10%, 15%, or even 20%.[1]
-
-
Introduce a Basic Modifier:
-
The amino group's interaction with acidic silica is a primary cause of retention. Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic sites on the silica gel and improve the elution of your amine-containing compound.[2]
-
A common and highly effective mobile phase for polar amines is a mixture of Dichloromethane, Methanol, and Ammonium Hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH).[2] Triethylamine (TEA) at 0.5-1% can also be used as an alternative.[2]
-
Problem 2: My compound is streaking or "tailing" significantly on the TLC plate and during column chromatography.
Cause: Tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase. For this compound, this is primarily due to the interaction of the basic amino group with the acidic silanol groups on the silica gel.
Solution:
-
Utilize a Basic Modifier in the Mobile Phase: As mentioned above, adding ammonium hydroxide or triethylamine to your eluent is the most effective way to suppress tailing for amines.[1] This ensures the amine remains in its neutral, free-base form.
-
Deactivate the Silica Gel: For particularly stubborn cases, you can pre-treat your silica gel.
-
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of your silica gel in your non-polar solvent (e.g., hexane or DCM).
-
Add a dilute solution of triethylamine (e.g., 1-2% in the non-polar solvent) and stir for 15-20 minutes.
-
Filter the silica gel and wash it thoroughly with the pure non-polar solvent to remove excess triethylamine.
-
Dry the silica gel under vacuum before packing your column.[2]
-
-
-
Consider an Alternative Stationary Phase: If tailing persists, silica gel may not be the ideal stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[2]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a powerful alternative. The mobile phase would typically be a mixture of water and an organic solvent like methanol or acetonitrile.
-
Problem 3: I am unable to separate the cis and trans isomers of this compound.
Cause: Geometric isomers often have very similar polarities, making their separation by standard chromatography challenging.[3] The subtle differences in their 3D shape must be exploited.
Solution:
-
Optimize Mobile Phase Selectivity:
-
A single isocratic solvent system is unlikely to resolve the isomers. A shallow gradient elution can sometimes improve separation.[3]
-
Experiment with different solvent combinations. For instance, switching from a DCM/MeOH system to an Ethyl Acetate/Hexane/Methanol system might alter the selectivity enough to achieve separation.
-
-
Specialized Stationary Phases:
-
Columns that offer shape selectivity, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can be more effective at separating geometric isomers than standard silica or C18 columns.[4]
-
-
Alternative Purification Techniques:
-
Fractional Crystallization: If the compound is a solid, exploiting differences in the solubility of the cis and trans isomers in a particular solvent can be a powerful purification method, sometimes even more effective than chromatography.[3][5] Some literature suggests that the hydrochloride salt of the trans isomer of similar compounds can be selectively crystallized from methanol.[6]
-
Preparative HPLC or SFC: For high-purity requirements and when column chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using specialized columns (e.g., chiral columns which can also separate diastereomers) may be necessary.[7]
-
Problem 4: I cannot visualize my compound on the TLC plate.
Cause: this compound lacks a UV-active chromophore, making it invisible under a standard 254 nm UV lamp.
Solution:
-
Use a Staining Reagent: After developing the TLC plate, you will need to use a chemical stain to visualize the spots.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds with functional groups that can be oxidized, such as alcohols. It will appear as yellow-brown spots on a purple background.
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines. It typically produces a purple or pink spot upon heating. This is an excellent choice for this compound.
-
Anisaldehyde-Sulfuric Acid Stain: This is a versatile stain that reacts with many functional groups to give colored spots upon heating.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Begin with a low polarity mixture, such as 98:2 DCM:MeOH, and gradually increase the proportion of methanol. However, due to the basicity of the amino group, it is highly recommended to include a basic modifier from the outset to prevent streaking. A robust starting system is DCM:MeOH:NH₄OH in a ratio of 90:9:1 .[1][2]
Q2: Should I use wet or dry loading for my sample?
A2: For this compound, which is a polar compound, dry loading is generally recommended . Dissolving the crude material in a strong solvent like pure methanol and loading it directly onto the column can lead to band broadening and poor separation.
-
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Q3: Can the silica gel dissolve if I use high concentrations of methanol?
A3: While it's a common concern, high-quality silica gel does not significantly dissolve in neutral methanol.[8][9] However, issues can arise if the mobile phase becomes basic (e.g., with the addition of ammonium hydroxide), which can cause some dissolution of the silica.[8] Using spherical silica, which is less friable than granular silica, can minimize the presence of fine silica particles in your collected fractions.[8]
Q4: How can I confirm the purity and identity of my collected fractions?
A4: Since TLC is primarily used for monitoring the separation, you will need more definitive analytical techniques to confirm the purity and structure of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be a powerful tool for assessing purity and potentially resolving and identifying the cis and trans isomers.[10]
IV. Visualized Workflow and Data Summary
Workflow for Troubleshooting this compound Purification
Caption: Decision workflow for purification.
Table 1: Recommended TLC Stains
| Stain | Preparation | Procedure | Result for this compound |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid | Dip plate, then heat gently with a heat gun | Purple/pink spot (specific for amines) |
| KMnO₄ | 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL of water | Dip plate in solution | Yellow-brown spot on a purple background (general oxidizing stain) |
| Anisaldehyde | 2.5 mL p-anisaldehyde, 2.5 mL H₂SO₄, 70 mL EtOH, 1.5 mL acetic acid | Dip plate, then heat with a heat gun | Colored spot (color varies) |
V. References
-
Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Retrieved from
-
Reddit. (2024). Column chromatography issue. Retrieved from [Link]
-
Chem LibreTexts. (2023). Thin Layer Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]
-
ResearchGate. (2014). Comparison of solvent systems used on the TLC plates. Retrieved from [Link]
-
Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 121, 5-12. Retrieved from [Link]
-
Google Patents. (n.d.). Separation and purification of cis and trans isomers. Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Yang, F., et al. (2015). Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. Journal of Chromatography A, 1406, 157-163. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing bis (aminomethyl) cyclohexane. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol. Retrieved from
-
De luliis, G. N., et al. (2015). Journal of Analytical Methods in Chemistry. Journal of Analytical Methods in Chemistry, 2015, 1-8. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane. Retrieved from
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
-
ResearchGate. (2013). Any improved TLC detection methods? Retrieved from [Link]
-
Bai, Z., et al. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans. Journal of Chromatography A, 1532, 126-134. Retrieved from [Link]
-
University of Virginia Library. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
-
ResearchGate. (2014). Can someone clarify my TLC Results for me? Retrieved from [Link]
-
Komsta, Ł., et al. (2013). Detection Progress of Selected Drugs in TLC. The Scientific World Journal, 2013, 1-10. Retrieved from [Link]
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]
-
NIOSH. (1998). NIOSH Manual of Analytical Methods - 5601.pdf. Retrieved from [Link]
-
WIPO. (2021). WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID. Retrieved from [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). How much methanol can I use with my silica flash column? Retrieved from [Link]
-
Reddit. (2018). What amount of methanol is suitable to use with silica gel TLC? Retrieved from [Link]
-
ResearchGate. (2021). Why do the compounds from methanol elution in silica gel chromatography not dissolve completely after evaporation? Retrieved from [Link]
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of [4-(Aminomethyl)cyclohexyl]methanol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this versatile bifunctional compound.
This compound possesses both a primary amine and a primary alcohol, affording it a unique solubility profile and set of purification challenges.[1] Its relatively low melting point (estimated around 44°C) is a critical factor that often leads to complications like "oiling out".[2] This guide provides a systematic approach to overcoming these issues to achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Selecting the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Given the structure of this compound, which contains polar amine and alcohol groups alongside a nonpolar cyclohexane ring, polar solvents are the best starting point.
-
Primary Recommendations: Alcohols such as isopropanol or ethanol are excellent starting choices. They can engage in hydrogen bonding with the solute's functional groups.[4]
-
Mixed Solvent Systems: A mixed solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexane , can be highly effective. The compound should be dissolved in a minimum amount of the "good" solvent (e.g., Toluene) at an elevated temperature, followed by the dropwise addition of the "bad" or anti-solvent (e.g., Heptane) until turbidity appears.[5]
-
Aqueous Systems: While the compound has some water solubility, using water alone can be challenging and may require significant concentration steps.[2][6] A water/methanol or water/ethanol mixture could also be explored.[6]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" is the most common issue for this compound, occurring when the solute separates from the supersaturated solution as a liquid instead of a solid.[7] This happens because the solution becomes saturated at a temperature above the compound's melting point. With an estimated melting point of ~44°C, this is a frequent occurrence.[2]
Here are proven strategies to prevent it:
-
Lower the Saturation Temperature: Add more hot solvent (10-20% excess) than the minimum required for dissolution. This ensures the solution remains unsaturated until it has cooled to below the compound's melting point.[8]
-
Slow the Cooling Process: Rapid cooling promotes oil formation.[7] Allow the flask to cool slowly on the benchtop, insulated with paper towels, before moving it to an ice bath. Slow cooling is crucial for the ordered arrangement of molecules into a crystal lattice.[9]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal nucleation and growth.[7]
-
Agitation: Gently stir or swirl the solution as it cools. Constant agitation can prevent the formation of a separate liquid phase and encourage crystallization, minimizing the entrapment of impurities.[9]
Q3: My crystal yield is very low. What are the likely causes?
A3: Low recovery is a frustrating issue that can often be traced back to several factors in the recrystallization process.
-
Excess Solvent: Using too much solvent is the most common reason for poor yield. While a slight excess can prevent oiling out, a large excess will keep too much of your product dissolved in the mother liquor even after cooling.[3]
-
Premature Crystallization: If crystals form in the hot filtration step, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.[10]
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize the precipitation of the solid.
-
Washing with Warm Solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[3]
Q4: The purified material is still showing impurities by NMR/TLC. How can I improve purity?
A4: If impurities persist, a more rigorous approach is needed.
-
Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice. Ensure cooling is slow and undisturbed to allow for selective crystallization.[8]
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity, especially if the initial crude material was highly impure.
-
Charcoal Treatment: If you observe colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs high-molecular-weight colored compounds.[5][10] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Derivative Formation: For stubborn impurities, particularly isomers, consider converting the amine to its hydrochloride or oxalate salt.[1][11] Salts often have very different solubility profiles and form well-defined crystals. The free base can be regenerated after purification.
Part 2: In-Depth Troubleshooting Guides & Protocols
Troubleshooting Matrix
| Problem Encountered | Primary Cause | Recommended Solution(s) | Scientific Rationale |
| No Crystals Form | Insufficient supersaturation (too much solvent). | 1. Boil off a portion of the solvent and re-cool.[8]2. Scratch the inside of the flask with a glass rod.[8]3. Add a seed crystal. | 1. Increases solute concentration.2. Creates nucleation sites.3. Provides a template for crystal growth. |
| "Oiling Out" | Saturation point is above the compound's melting point. | 1. Re-heat and add 10-20% more solvent.[8]2. Cool very slowly.3. Switch to a lower-boiling point solvent. | 1. Lowers the saturation temperature.2. Allows solution to cool below the MP before saturation.3. Dissolution occurs at a lower temp. |
| Poor Recovery / Low Yield | Too much solvent used; product lost in mother liquor. | 1. Use the minimum amount of near-boiling solvent.[3]2. Ensure complete cooling in an ice bath.3. Minimize rinsing volume with ice-cold solvent.[3] | 1. Maximizes the amount of product that crystallizes upon cooling.2. Solubility decreases significantly at lower temperatures.3. Prevents redissolving the purified product. |
| Persistent Impurities | Rapid crystallization; co-crystallization. | 1. Ensure slow, controlled cooling.[9]2. Perform a second recrystallization.3. Consider a different solvent system. | 1. Allows for thermodynamic equilibrium, excluding impurities from the lattice.2. Further refines purity.3. Impurity solubility may be different in another solvent. |
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
This protocol is a robust starting point for purifying this compound.
Methodology:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Heat a beaker of isopropanol on a hot plate. Add the hot isopropanol to the flask in small portions, swirling after each addition, until the solid just dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, or if charcoal treatment was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[3]
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., 30-35°C) until a constant weight is achieved.
Protocol 2: Recrystallization via Salt Formation
This advanced technique is useful when impurities are structurally very similar to the product.
Methodology:
-
Dissolution & Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol or THF. Stoichiometrically add a solution of HCl in diethyl ether or a solution of oxalic acid in ethanol.[11] Stir the mixture; the corresponding salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration.
-
Recrystallization of the Salt: Recrystallize the salt from a suitable polar solvent system, such as methanol/water or ethanol. Salts typically have higher melting points and are less prone to oiling out.
-
Regeneration of Free Base: After obtaining the pure salt, dissolve it in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the pure free base from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying & Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified liquid/solid product.
Part 3: Visualized Workflows
General Recrystallization Workflow
This diagram illustrates the standard decision-making process and steps for a successful recrystallization.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common issues.
References
- Chemchart. (n.d.). This compound (1074-62-0).
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Solubility of Things. (n.d.). 4-Aminomethylcyclohexylmethanamine.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- Google Patents. (1975). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- CymitQuimica. (n.d.). CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol.
- YouTube. (2013). Recrystallization.
- Reddit. (2024). Recrystallization : r/chemistry.
Sources
- 1. CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]
- 2. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of [4-(Aminomethyl)cyclohexyl]methanol Isomers
Welcome to the technical support center for the chiral separation of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the four stereoisomers of this molecule: the cis and trans diastereomers, and their respective enantiomers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Understanding the Challenge
The molecule this compound presents a unique separation challenge due to the presence of two sources of stereoisomerism:
-
Cis/Trans Diastereomers: Arising from the substitution pattern on the cyclohexane ring. These isomers have different physical and chemical properties, which can be exploited for separation on both achiral and chiral stationary phases.
-
Enantiomers: Both the cis and the trans diastereomers are chiral, resulting in a pair of enantiomers for each.
Therefore, a complete chiral separation requires the resolution of four distinct stereoisomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of this compound.
Q1: Which chromatographic technique is best suited for separating the four stereoisomers of this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and widely used techniques for this type of separation. Both can employ chiral stationary phases (CSPs) to resolve the enantiomers. Gas Chromatography (GC) is also a possibility, but it typically requires derivatization of the polar amine and alcohol functional groups to increase volatility.
Q2: Can I separate all four isomers in a single chromatographic run?
A2: It is often possible to separate all four isomers in a single run, particularly with modern, high-efficiency chiral stationary phases. However, a more common and often simpler approach is to first separate the cis and trans diastereomers on an achiral or a suitable chiral column, and then develop enantiomeric separation methods for each isolated diastereomer.
Q3: Why is my peak shape poor (e.g., tailing) when analyzing this compound?
A3: The primary amine in this compound is basic and can interact strongly with acidic sites on the stationary phase (e.g., residual silanols on silica-based columns), leading to peak tailing. To counteract this, it is crucial to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.5%.
Q4: Do I need to derivatize the molecule for HPLC or SFC analysis?
A4: Derivatization is generally not necessary for HPLC or SFC analysis. However, if you are using a detector with low sensitivity for this compound (e.g., a UV detector, as the molecule lacks a strong chromophore), derivatization with a UV-active agent can enhance detection. For GC analysis, derivatization is highly recommended to improve volatility and thermal stability.
Q5: Which type of chiral stationary phase (CSP) should I start with?
A5: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are an excellent starting point as they have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols. Pirkle-type and macrocyclic antibiotic-based CSPs can also be effective.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during method development and analysis.
Issue 1: Poor Resolution Between Enantiomers
Symptoms:
-
Co-eluting enantiomeric peaks.
-
Resolution (Rs) value below 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Normal Phase (HPLC): Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution.
-
SFC: Adjust the percentage of the alcohol co-solvent (e.g., methanol, ethanol).
-
-
Change the Organic Modifier:
-
Switching between different alcohol modifiers (e.g., from isopropanol to ethanol) can significantly alter selectivity.
-
-
Adjust Additive Concentration:
-
While the primary role of a basic additive (DEA, TEA) is to improve peak shape, its concentration can also influence selectivity. Try varying the concentration between 0.1% and 0.5%.
-
-
Screen Different Chiral Stationary Phases:
-
If optimizing the mobile phase on one CSP is unsuccessful, screening a range of CSPs with different chiral selectors is the next logical step. A good starting set includes an amylose-based CSP, a cellulose-based CSP, and a Pirkle-type CSP.
-
-
Modify the Column Temperature:
-
Temperature can affect the thermodynamics of the chiral recognition process. Analyze your sample at different temperatures (e.g., 15°C, 25°C, and 40°C) to see if it improves resolution.
-
-
Reduce the Flow Rate:
-
Lowering the flow rate can increase the interaction time between the analyte and the CSP, which may lead to better resolution.
-
Issue 2: Co-elution of Cis and Trans Diastereomers
Symptoms:
-
A single, broad peak or two very poorly resolved peaks for the diastereomers.
Troubleshooting Steps:
-
Initial Screening on an Achiral Column:
-
Before moving to a chiral column, screen for the separation of the cis and trans diastereomers on a standard achiral column (e.g., C18 for reversed-phase or a silica or cyano column for normal phase). Due to their different physical properties, baseline separation is often achievable.
-
-
Mobile Phase Optimization on a Chiral Column:
-
If using a single chiral column for all four isomers, focus on mobile phase conditions that enhance diastereomeric separation. This may involve using different organic modifiers or solvent strengths.
-
-
Consider a 2D-LC Approach:
-
For very challenging separations, a two-dimensional liquid chromatography (2D-LC) system can be employed. The first dimension can use an achiral column to separate the diastereomers, which are then transferred online to a chiral column in the second dimension to resolve the enantiomers.
-
Issue 3: Peak Tailing and Poor Peak Shape
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Inconsistent peak integration and reduced sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Add or Increase the Concentration of a Basic Additive:
-
This is the most common solution for peak tailing of basic analytes. Add diethylamine (DEA) or triethylamine (TEA) to your mobile phase at a starting concentration of 0.1%. If tailing persists, gradually increase the concentration up to 0.5%.
-
-
Check for Column Contamination:
-
Strongly retained impurities from previous injections can lead to active sites on the column, causing peak tailing. Flush the column with a strong solvent (refer to the column manufacturer's instructions).
-
-
Ensure Proper Sample Dissolution:
-
Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, it can cause peak distortion upon injection.
-
Part 3: Recommended Starting Conditions & Protocols
This section provides practical starting points for method development.
Table 1: Recommended Starting Conditions for HPLC and SFC
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA/IB/IC) | Amylose or Cellulose-based SFC CSP (e.g., Chiralpak® IA-3/IB-3/IC-3) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA | CO₂ / Methanol (80:20, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Detection | UV (if derivatized) or Mass Spectrometry (MS) | UV (if derivatized) or MS |
Protocol 1: GC-MS Analysis with Derivatization
This protocol is for the analysis of the cis/trans ratio and enantiomeric excess by GC-MS.
Step 1: Derivatization
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 200 µL of an aprotic solvent (e.g., acetonitrile) and 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
Step 2: GC-MS Conditions
| Parameter | Recommended Condition |
| GC Column | Chiral capillary column (e.g., Chirasil-Val) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, then ramp to 220°C at 5°C/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
References
- Yu, J., Armstrong, D. W., & Ryoo, J. J. (2018).
- Lee, J., Lee, S., & Hyun, M. H. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Seog, J. H., & Hyun, M. H. (2019). Amino alcohol-derived chiral stationary phases. Journal of the Korean Chemical Society, 63(6), 739-747. [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5185. [Link]
- Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- Chiral Technologies Europe. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Armstrong, D. W., et al. (2022).
Technical Support Center: Investigating the Degradation Pathways of [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the stability and degradation of this molecule. Given the limited direct literature on the degradation of this compound, this document provides guidance based on first principles of chemical stability, knowledge of analogous structures, and established protocols for forced degradation studies.[1][2][3] Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to confidently design and execute your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reactive sites on the this compound molecule?
Based on its structure, the primary alcohol (-CH₂OH) and the primary amine (-CH₂NH₂) are the most chemically reactive functional groups. The cyclohexyl ring is relatively stable but can be susceptible to oxidation under harsh conditions.
Q2: What are the expected initial degradation pathways for this compound under forced degradation conditions?
While specific data is limited, we can propose several potential degradation pathways based on established chemical principles:
-
Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde, which can be further oxidized to a carboxylic acid. The primary amine can also be oxidized.
-
Acidic/Basic Hydrolysis: While there are no ester or amide bonds to hydrolyze, extreme pH and temperature could potentially promote elimination or rearrangement reactions.
-
Photodegradation: Exposure to UV light could generate reactive radical species, leading to a complex mixture of degradation products.
-
Thermal Degradation: High temperatures can induce dehydration of the alcohol or other complex decomposition reactions.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV and/or mass spectrometric detection is a powerful tool for separating the parent compound from its more polar degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products, GC-MS can be a suitable technique. Derivatization may be necessary to improve the volatility of some compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be invaluable for the structural elucidation of unknown degradation products, provided they can be isolated in sufficient purity and quantity.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are crucial for determining the elemental composition of unknown degradants.
Troubleshooting Experimental Challenges
Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be severe enough to induce degradation of this relatively stable molecule.
Troubleshooting Steps:
-
Increase Stressor Intensity: Systematically increase the severity of the stress condition. For example:
-
Thermal: Increase the temperature in 10°C increments.
-
Acidic/Basic: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
-
Oxidative: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
-
Extend Exposure Time: Increase the duration of the experiment.
-
Confirm Analyte Stability in Control Samples: Ensure that the lack of degradation is not due to an issue with the analytical method by running a control sample of the parent compound.
Causality: The rate of chemical reactions is highly dependent on factors like temperature and reactant concentration. By increasing these, you provide more energy for the reaction to overcome its activation energy barrier.
Issue 2: Rapid and Complete Degradation of the Parent Compound
Possible Cause: The stress conditions are too harsh, leading to the rapid formation of numerous, potentially complex degradation products.
Troubleshooting Steps:
-
Decrease Stressor Intensity: Reduce the severity of the stress condition (e.g., lower the temperature, use a lower concentration of the stressor).
-
Time-Course Study: Perform a detailed time-course study with more frequent sampling at the beginning of the experiment to capture the initial degradation products before they degrade further.
-
Use a Milder Stressor: For example, if using a strong oxidizing agent, consider a milder one.
Causality: The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to understand the initial degradation pathways.[3] Overly harsh conditions can obscure these initial steps.
Issue 3: Poor Mass Balance in Chromatographic Analysis
Possible Cause: Some degradation products may not be eluting from the column, may not be detectable by the detector, or may be volatile and lost during sample preparation.
Troubleshooting Steps:
-
Modify Chromatographic Method:
-
Adjust the mobile phase gradient to elute highly polar or non-polar compounds.
-
Use a different column chemistry.
-
-
Employ a Universal Detector: A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used in conjunction with a UV detector to detect compounds with no UV chromophore.
-
Analyze Headspace for Volatiles: Use headspace GC-MS to analyze for volatile degradation products.
-
Check for Adsorption: Ensure that the analyte and its degradation products are not adsorbing to the sample vials or other parts of the analytical system.
Causality: A good mass balance, where the sum of the parent compound and its degradation products accounts for the initial amount of the parent, is a key indicator of a well-designed stability-indicating method.[4]
Proposed Degradation Pathways and Experimental Protocols
Given the functional groups of this compound, a plausible set of degradation pathways can be proposed. The following diagram illustrates potential oxidative degradation, which is often a primary route of decomposition for molecules containing alcohol and amine functionalities.
Caption: Proposed oxidative degradation pathways.
Protocol 1: Forced Degradation Study (Oxidative)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add a solution of hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at a controlled temperature (e.g., 40°C) and protect it from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: If necessary, quench the reaction by adding an antioxidant (e.g., sodium bisulfite).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) to detect the non-aromatic parent compound and its potential degradation products. Mass spectrometric detection is highly recommended for peak identification.
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
The following workflow diagram illustrates the general process for investigating degradation pathways.
Caption: General workflow for degradation studies.
Data Summary
When conducting your experiments, it is crucial to present your data clearly. The following table is an example of how to summarize your findings from a forced degradation study.
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 95.2 | 2.1 | Not Detected | 97.3 |
| 0.1 M NaOH, 60°C | 24 | 98.1 | Not Detected | Not Detected | 98.1 |
| 3% H₂O₂, 40°C | 8 | 85.4 | 8.9 | 3.1 | 97.4 |
| Photolytic (ICH Q1B) | 24 | 99.5 | Not Detected | Not Detected | 99.5 |
| Thermal, 80°C | 48 | 96.8 | 1.5 | Not Detected | 98.3 |
This technical support guide provides a starting point for your investigations into the degradation pathways of this compound. By applying the principles of forced degradation and utilizing appropriate analytical techniques, you can gain valuable insights into the stability of this molecule.
References
- Chemchart. (n.d.). This compound (1074-62-0).
- MedCrave. (2016). Forced Degradation Studies.
- Semantic Scholar. (2016). Forced Degradation Studies.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
Technical Support Center: Managing Exotherms in Large-Scale [4-(Aminomethyl)cyclohexyl]methanol Reactions
Welcome to the technical support center for the safe scale-up and management of reactions involving [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermal challenges associated with the synthesis of this compound. Our focus is on providing practical, in-depth answers and troubleshooting strategies grounded in chemical engineering principles and process safety.
Section 1: Frequently Asked Questions (FAQs) on Thermal Hazards
This section addresses common questions regarding the exothermic potential of this compound synthesis.
Q1: What makes the synthesis of this compound potentially hazardous on a large scale?
A: The synthesis of this compound often involves highly exothermic steps. Common synthetic routes may include the reduction of a nitrile or a carboxylate precursor, or catalytic hydrogenation of an aromatic ring followed by functional group transformations.[1] These reactions, particularly hydrogenations and aminations, are known to release significant amounts of energy.[2][3]
The primary hazard arises from the risk of a thermal runaway , which begins when the heat generated by the reaction exceeds the heat removed by the cooling system.[4] This imbalance causes the reaction temperature to rise, which in turn exponentially increases the reaction rate (as described by the Arrhenius equation), leading to an even faster rate of heat generation.[5] This dangerous positive feedback loop can result in a rapid increase in temperature and pressure, potentially leading to loss of containment, equipment failure, or explosion.[2][6]
Q2: What is the single most critical factor to control during a large-scale exothermic reaction?
A: The rate of reactant addition . In a semi-batch process, controlling the addition rate of the limiting reagent is the primary handle to manage the rate of heat generation. The goal is to match the heat being produced with the reactor's capacity to remove it. A slow, controlled addition prevents the accumulation of unreacted reagents, which could later react uncontrollably if cooling is compromised.[4][7] At a production scale, time-inefficient dropwise addition steps that can take several hours are often necessary to minimize this risk.[4]
Q3: How can I quantitatively assess the thermal risk before scaling up?
A: A thorough thermal hazard evaluation is crucial. This is typically done using specialized calorimetry techniques:
-
Differential Scanning Calorimetry (DSC): A screening tool used to determine the onset temperature of decomposition and the total energy released. Several reagents with weak N-O bonds have shown low thermal onset temperatures below 100°C with large exothermic decompositions.[8]
-
Reaction Calorimetry (RC): This is the most critical tool. A reaction calorimeter measures the heat flow of the reaction under process-like conditions.[9] It provides essential data on the heat of reaction, heat release rate, and the impact of process parameters, allowing for the calculation of cooling requirements and safe operating limits.[9][10]
-
Accelerating Rate Calorimetry (ARC): This technique is used to simulate a worst-case "adiabatic" scenario (where no heat is lost to the surroundings) to determine the time to maximum rate (TMR) and the maximum temperature and pressure that could be reached during a runaway.[11]
Q4: What are the key differences in heat management between a lab-scale flask and a large-scale production reactor?
A: The key difference is the surface-area-to-volume ratio . As a reactor's volume increases, its surface area (which is used for heat transfer) increases at a much slower rate. This makes heat removal significantly less efficient in large reactors.[4] Therefore, a reaction that is easily controlled in a 1L flask with an ice bath can become a serious runaway hazard in a 1000L reactor. Other factors include:
-
Mixing Efficiency: Inefficient mixing in large vessels can lead to localized "hotspots" where the reaction rate is dangerously high.[7]
-
Heat Transfer Mechanisms: Large reactors rely on engineered systems like cooling jackets, internal coils, or external heat exchangers, each with specific heat transfer coefficients that must be understood.[12][13]
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to common problems encountered during large-scale reactions.
Issue 1: Rapid Temperature Increase / Exceeding the Set Point
-
Symptoms: The reactor temperature is rising much faster than anticipated and has exceeded the desired process temperature. Alarms may be triggered.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately halt the feed of any limiting reagents.[7] This is the fastest way to stop generating more heat.
-
Maximize Cooling: Ensure the cooling system is operating at full capacity. If possible, use a colder coolant.
-
Verify Agitation: Confirm that the agitator is running at the correct speed. Loss of agitation can lead to poor heat transfer and localized heating.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure to stop the reaction.
-
-
Potential Root Causes & Preventative Measures:
| Root Cause | Analysis | Preventative Measures |
| Addition Rate Too High | The rate of heat generation from the reaction is exceeding the calculated heat removal capacity of the reactor. | Model the reaction using reaction calorimetry to determine the maximum safe addition rate based on the reactor's heat transfer coefficient.[10] |
| Insufficient Cooling Capacity | The cooling system (jacket, coils) is undersized or not performing to specification (e.g., fouling, low coolant flow). | Characterize the reactor's heat transfer capabilities before performing the reaction. Ensure regular maintenance of heat exchangers and cooling systems.[12][14] |
| Reactant Accumulation | The reaction had a slow induction period, leading to a buildup of unreacted material that is now reacting very quickly.[7] | Ensure raw materials are free of inhibitors. Consider adding a small amount of the reaction mixture from a previous successful batch to eliminate the induction period. Always monitor the heat flow in real-time to detect accumulation. |
Issue 2: Localized Hotspots Detected
-
Symptoms: Temperature probes at different locations in the reactor show significant variations, with one or more areas being much hotter than the bulk temperature.
-
Immediate Actions:
-
Increase Agitation: If safe to do so, increase the stirrer speed to improve bulk mixing and heat distribution.[7]
-
Reduce Addition Rate: Slow down the reactant feed to reduce the overall heat load.
-
-
Potential Root Causes & Preventative Measures:
| Root Cause | Analysis | Preventative Measures |
| Poor Mixing/Agitation | The agitator design or speed is insufficient for the reactor geometry and viscosity of the reaction mass, creating stagnant zones. | Select an appropriate impeller type (e.g., pitched-blade turbine, anchor) for the specific reaction mass. Perform mixing studies to validate performance at scale. |
| Precipitation of Solids | A reactant or intermediate is precipitating out of solution, creating a concentrated solid phase where the reaction can accelerate locally. | Choose a solvent system where all components remain soluble under reaction conditions. Monitor for turbidity or solids formation. |
| Subsurface Reagent Addition | If adding a less dense, highly reactive reagent, it may pool on the surface if not added below the liquid level with good agitation, creating a hot upper layer. | Use a dip tube for subsurface addition of critical reagents. |
Section 3: Protocols and Best Practices
Protocol 3.1: General Procedure for Controlled Reactant Addition
This protocol outlines a safe, systematic approach for adding a reactive reagent to a large-scale reactor.
-
System Readiness Check:
-
Verify that the reactor cooling system is active and the coolant is at the correct temperature and flow rate.
-
Confirm that all temperature and pressure sensors are calibrated and functioning.
-
Ensure the agitation system is operational at the target speed. .
-
-
Initial Charge:
-
Charge the reactor with the initial solvent and starting materials as per the batch record.
-
Bring the initial charge to the target starting temperature.
-
-
Controlled Addition:
-
Begin adding the reactive reagent at a slow, predetermined rate (e.g., 10% of the maximum calculated rate).
-
Closely monitor the reactor temperature and the temperature difference (ΔT) between the reactor and the cooling jacket. An increase in ΔT indicates heat generation.
-
Once a stable exotherm is observed and is being controlled by the cooling system, gradually increase the addition rate to the target rate specified in the batch record.
-
CRITICAL: Never increase the addition rate if the reactor temperature exceeds the set point.
-
-
Monitoring and Completion:
-
Maintain the controlled addition, continuously monitoring all critical parameters.
-
After the addition is complete, monitor the heat flow. The reaction is complete when the heat output returns to the baseline (stirrer heat).
-
Visualization 1: Decision Workflow for Temperature Excursion
The following diagram illustrates the logical steps to take when a temperature spike is detected in the reactor.
Sources
- 1. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. icheme.org [icheme.org]
- 3. monash.edu [monash.edu]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. stonehousesafety.com [stonehousesafety.com]
- 6. helgroup.com [helgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. Collection - Thermal Hazard Evaluation and Safety Considerations for the Use of OâBenzoylâNâalkyl Hydroxylamines as Synthetic Reagents - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. The heat transfer device of the reactor [tanglianchem.com]
- 14. Chemical reactors [essentialchemicalindustry.org]
Technical Support Center: Solvent Selection for [4-(Aminomethyl)cyclohexyl]methanol Reactions
Welcome to the technical support center for reactions involving [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for this versatile bifunctional molecule. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction outcomes.
Introduction: The Challenge of a Bifunctional Reagent
This compound is a valuable building block containing both a primary amine and a primary alcohol. This duality allows for a wide range of transformations, such as esterifications, amidations, N-alkylation, and polymerization. However, the presence of two nucleophilic centers necessitates careful control of reaction conditions to achieve chemoselectivity, and the choice of solvent is arguably the most influential factor in achieving this control. This guide explains the causality behind solvent choices to prevent common issues like low yields, side-product formation, and purification difficulties.
Section 1: Physicochemical Properties & Solubility Profile
Understanding the fundamental properties of this compound is the first step in rational solvent selection. Its structure, featuring a polar amine and alcohol group appended to a nonpolar cyclohexane ring, results in a nuanced solubility profile.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.2 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~44 °C (estimated) | [4] |
| Boiling Point | ~252 °C (predicted) | [3][4] |
| Water Solubility | Moderately soluble (estimates vary) | [4] |
| Predicted Solubility | Generally soluble in polar protic (e.g., ethanol, methanol) and some polar aprotic solvents. Limited solubility in nonpolar solvents (e.g., hexane). | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a solvent for this compound reactions?
A1: The selection process hinges on four key pillars:
-
Solubility: The solvent must dissolve not only the this compound but also all other reactants, reagents, and catalysts to ensure a homogeneous reaction medium. Poor solubility is a common cause of low reaction yields.[5][6]
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents (like water or alcohols) can interfere with reactions involving strong bases or organometallics.[7] Similarly, amine-containing solvents could compete in reactions targeting the substrate's amine group.
-
Influence on Reaction Rate and Selectivity: The solvent's polarity is critical. Polar solvents can stabilize charged intermediates or transition states, significantly affecting reaction rates and pathways (e.g., favoring Sₙ1 over Sₙ2).[8][9] For this bifunctional molecule, solvent choice can help achieve selectivity between the amine and hydroxyl groups.
-
Downstream Processing: Consider the solvent's boiling point and miscibility with extraction solvents. A high-boiling solvent like DMF or DMSO can be difficult to remove, while a solvent that forms an azeotrope with water (e.g., toluene) can be advantageous for reactions that produce water, such as Fischer esterification.[10][11]
Q2: How can I selectively react one functional group in the presence of the other? Can the solvent help?
A2: Achieving chemoselectivity is a primary challenge. Generally, the primary amine is more nucleophilic than the primary alcohol. This intrinsic reactivity difference is the first level of control. Solvents can further modulate this:
-
For Amine-Selective Reactions (e.g., Amidation, N-Alkylation): Non-polar, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are often preferred. These solvents do not engage in strong hydrogen bonding, leaving the amine's nucleophilicity relatively high while minimizing the activation of the hydroxyl group.
-
For Alcohol-Selective Reactions (e.g., Esterification): Under acidic conditions (like Fischer Esterification), the amine is protonated to form a non-nucleophilic ammonium salt, allowing the alcohol to react selectively.[12] In this case, using the reactant alcohol as the solvent is a common and effective strategy to drive the equilibrium towards the product.[10][11]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and links them directly to solvent choice.
Problem 1: My reaction yield is very low or the reaction stalls.
-
Possible Cause: Incomplete dissolution of starting materials. A heterogeneous mixture will have drastically reduced reaction rates.
-
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction, perform a simple solubility test with your chosen solvent at the intended reaction temperature.
-
Switch to a Better Solvent: If solubility is poor, select a solvent with a more appropriate polarity. For example, if your co-reactant is nonpolar and you are using methanol, consider a more moderate polarity solvent like THF or acetonitrile to better solubilize both components.
-
Consider a Solvent Mixture: A binary solvent system can sometimes provide the ideal solubility characteristics that a single solvent cannot.
-
-
-
Possible Cause: The reaction is reversible and has reached equilibrium. This is extremely common in esterification reactions.[10]
-
Troubleshooting Steps:
-
Use a Reactant as the Solvent: For Fischer esterification, using a large excess of the alcohol reactant as the solvent will shift the equilibrium toward the product, in accordance with Le Chatelier's principle.[10][12]
-
Remove a Byproduct: For reactions that produce water, use a non-polar solvent like toluene or benzene in conjunction with a Dean-Stark apparatus to physically remove water from the reaction as it forms, preventing the reverse reaction.[11]
-
-
Problem 2: I am getting a complex mixture of side products.
-
Possible Cause: The solvent is promoting an undesired reaction pathway. For instance, in a substitution reaction, a polar protic solvent (methanol, water) may favor an Sₙ1 pathway, which can lead to rearrangements or elimination byproducts, whereas a polar aprotic solvent (DMSO, acetone) typically favors the Sₙ2 pathway.[8]
-
Troubleshooting Steps:
-
Analyze the Mechanism: Understand the mechanism of your desired reaction and the likely side reactions.
-
Match Solvent to Mechanism:
-
For Sₙ2 reactions , which require a "naked," highly reactive nucleophile, use polar aprotic solvents like Acetone, DMF, or DMSO .[8]
-
For Sₙ1 reactions , which proceed through a charged carbocation intermediate, use polar protic solvents like methanol, ethanol, or water to stabilize that intermediate.[8]
-
-
-
-
Possible Cause: For polymerization reactions, the solvent can affect chain transfer, leading to lower molecular weight polymers.[13]
-
Troubleshooting Steps:
-
Consult Polymerization Literature: Chain transfer constants for many common solvents are published. Solvents like THF can be susceptible to chain transfer.[13]
-
Select an Inert Solvent: Toluene or Dioxane are often good starting points for radical polymerizations as they exhibit lower chain transfer tendencies.
-
-
Problem 3: The workup is difficult, and I'm losing my product.
-
Possible Cause: The solvent has a very high boiling point (e.g., DMF, DMSO, NMP), making it difficult to remove under vacuum.
-
Troubleshooting Steps:
-
Aqueous Wash: If your product is not water-soluble, much of the DMF or DMSO can be removed by washing the organic layer multiple times with water or brine.
-
Alternative Solvent: If possible, substitute the high-boiling solvent. For example, consider replacing DMF with acetonitrile or THF if the reaction conditions permit. Sanofi's solvent selection guide provides excellent substitution advice.[14]
-
-
-
Possible Cause: The product is partially soluble in the aqueous layer during extraction.
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding the aqueous layer from your workup, take a small sample and analyze it by TLC or LC-MS to see if your product is present.[15]
-
Back-Extraction: If product is found, perform several additional extractions of the aqueous layer with your organic solvent.
-
Salting Out: Saturating the aqueous layer with NaCl can decrease the solubility of organic compounds, driving more of your product into the organic phase.
-
-
Section 4: Experimental Protocols
Protocol 1: General Solvent Screening Workflow
This protocol provides a systematic approach to selecting a suitable solvent for a novel reaction.
-
In Silico Analysis: Based on the known reactants, predict the polarity of the transition state and product. Reactions moving from neutral reactants to a charged transition state are generally accelerated by polar solvents.[9]
-
Solubility Assessment:
-
Add ~10 mg of each solid reactant to separate vials.
-
Add 0.5 mL of a candidate solvent to each vial (e.g., Hexane, Toluene, DCM, THF, Acetonitrile, Ethanol, Water).
-
Observe solubility at room temperature and at the target reaction temperature. Shortlist solvents that dissolve all components.
-
-
Small-Scale Test Reactions:
-
Set up parallel reactions (50-100 mg scale) in the 3-4 most promising solvents identified in the previous step.
-
Include a control reaction with no solvent if feasible.
-
Monitor all reactions simultaneously by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h).
-
-
Analysis and Selection: Compare the reactions based on:
-
Conversion Rate: Which solvent gives the fastest conversion to the product?
-
Purity: Which solvent minimizes side product formation?
-
Ease of Workup: Note any issues like emulsion formation during extraction.
-
Select the solvent that provides the best balance of reactivity, selectivity, and practicality.
-
Section 5: Visualization & Data
Diagram 1: Solvent Selection Workflow
This diagram illustrates the decision-making process for choosing a solvent.
Caption: A decision tree for systematic solvent selection.
Diagram 2: Solvent Effect on Sₙ2 Transition State
This diagram shows how a polar aprotic solvent stabilizes the cation while leaving the nucleophile reactive, favoring an Sₙ2 pathway.
Caption: Solvation effect in an Sₙ2 reaction.
References
- Chemchart. This compound (1074-62-0).
- PubChem. [(4-Methoxycyclohexyl)amino]methanol. [Link]
- Royal Society of Chemistry. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Scientific Research Publishing.
- American Chemical Society. Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]
- Reddit. What are some common causes of low reaction yields?. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
- Reddit. Would anyone be happy to give some pointers re: polymer synthesis?. [Link]
- Google Patents. US3574721A - Preparation of antifibrinolytically active isomer of 4-aminomethyl-cyclohexane carboxylic acid.
- Solubility of Things. Cyclohexylmethanol. [Link]
- YouTube. Solvent Selection. [Link]
- Chemspace. This compound. [Link]
- PubChem. (4-(Methylamino)cyclohexyl)methanol. [Link]
- Master Organic Chemistry.
- ResearchGate. Physicochemical Parameters for (4-Methylcyclohexyl)methanol. [Link]
- OperaChem.
- American Chemical Society. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
- arXiv. Solvent Effects on the Menshutkin Reaction. [Link]
- Master Organic Chemistry.
- Wikipedia. Cyclohexylmethanol. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. (4-aminocyclohexyl)methanol CAS#: 1504-49-0 [amp.chemicalbook.com]
- 3. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [chemicalbook.com]
- 4. This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arxiv.org [arxiv.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Work-up and Purification of [4-(Aminomethyl)cyclohexyl]methanol
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(aminomethyl)cyclohexyl]methanol. The synthesis, commonly achieved via the reduction of a bifunctional precursor like methyl 4-cyanocyclohexanecarboxylate using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄), presents unique challenges during the work-up and purification stages. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful experimental outcome.
The Critical Nature of the LiAlH₄ Work-up
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a highly reactive, non-selective reducing agent capable of reducing both nitriles and esters to their corresponding primary amines and alcohols.[1][2] The reaction mechanism involves nucleophilic hydride attacks, forming stable aluminum-complexed intermediates.[3][4] The work-up procedure is not merely a purification step; it is an integral and hazardous part of the reaction that serves two primary functions:
-
Safely Quench Excess Reagent: Any unreacted LiAlH₄ must be neutralized to prevent violent, exothermic reactions with protic solvents, which can release flammable hydrogen gas and cause fires.[1][5]
-
Hydrolyze Intermediates: The aluminum alkoxide and aluminate complexes formed during the reduction must be hydrolyzed to liberate the desired amino alcohol product and generate filterable inorganic byproducts.[3][6]
Failure to follow a precise and controlled work-up protocol is a common source of failed reactions and serious laboratory accidents.[6]
Safety First: Essential Precautions for LiAlH₄ Reactions
Due to its extreme reactivity, all manipulations involving LiAlH₄ require strict adherence to safety protocols.[5] A thorough risk assessment must be completed before beginning any experiment.[6]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[5][7]
-
Inert Atmosphere: LiAlH₄ reactions and the initial quenching steps must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[5] All glassware must be rigorously dried to prevent reaction with atmospheric moisture.
-
Solvent Choice: Only anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, should be used, as LiAlH₄ reacts violently with protic or halogenated solvents.[5]
-
Temperature Control: The reaction and, critically, the quenching process must be performed with cooling in an ice-water bath (0 °C) to manage the exothermic nature of the reactions.[7]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily accessible. Do not use water or CO₂ extinguishers on a LAH fire.
Core Protocol: The Fieser Method for LiAlH₄ Work-up
The Fieser method is a widely adopted, reliable procedure for quenching LAH reactions that results in the formation of granular, easily filterable aluminum salts.[1][8] The procedure relies on the careful, sequential addition of water and a sodium hydroxide solution.
Step-by-Step Experimental Protocol
This protocol assumes the reaction was performed using X grams of LiAlH₄.
-
Cooling: Once the reaction is deemed complete by TLC analysis, cool the reaction flask to 0 °C in an ice-water bath.[9]
-
Dilution: Dilute the cold reaction mixture with an equal volume of the anhydrous solvent used for the reaction (e.g., THF or diethyl ether).[8]
-
Quenching - Step 1 (Water): With vigorous stirring, very slowly and dropwise , add X mL of water.[8]
-
Causality: This step quenches the excess, most reactive LiAlH₄. The addition will be highly exothermic and produce significant hydrogen gas. The rate of addition must be controlled to keep the reaction from foaming uncontrollably.[6]
-
-
Quenching - Step 2 (Aqueous Base): Following the water addition, continue to cool the flask and slowly add X mL of a 15% (w/v) aqueous sodium hydroxide solution.[8][9]
-
Causality: The NaOH solution begins to convert the aluminum species into sodium aluminate salts. The mixture will typically begin to thicken and turn white.
-
-
Quenching - Step 3 (Water): Slowly add 3X mL of water.[8]
-
Causality: This final addition of water completes the hydrolysis, converting the aluminum salts into a granular, solid precipitate that is easily removed by filtration.
-
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes.[7] Some protocols recommend adding anhydrous magnesium sulfate at this stage to further aid in granulation and remove dissolved water.[8]
-
Filtration: Filter the suspension through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with several portions of an appropriate solvent (e.g., ethyl acetate or dichloromethane) to recover all the product.[9]
-
Product Isolation: Combine the filtrate and the washes. The product can now be isolated by standard liquid-liquid extraction if necessary, followed by drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.[9]
Work-up Procedure Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Workup [chem.rochester.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Catalyst Removal in [4-(Aminomethyl)cyclohexyl]methanol Synthesis
Welcome to the technical support center for the synthesis and purification of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the removal of residual catalysts from this active pharmaceutical ingredient (API). Given that the synthesis of [4-Aminomethyl)cyclohexyl]methanol often involves catalytic hydrogenation, this guide will focus on two of the most probable catalysts used in this process: Raney Nickel and Rhodium-based catalysts .
We will explore the underlying principles of catalyst removal, provide detailed troubleshooting guides in a question-and-answer format, and present step-by-step protocols to ensure the purity and safety of your final compound. Adherence to strict limits on residual metals is a critical aspect of pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities[1].
Part 1: Dealing with Residual Raney Nickel
Raney nickel is a versatile and highly active catalyst for hydrogenation reactions, making it a likely candidate for the synthesis of this compound from a nitrile or other suitable precursor. However, its fine particulate nature and pyrophoric properties present unique challenges during workup.[2]
Frequently Asked Questions (FAQs) - Raney Nickel
Q1: After filtering my reaction mixture through a standard filter paper, I still see fine black particles in my product. What is happening?
A1: This is a common issue with Raney nickel. The catalyst particles are often very fine, with a mean particle diameter that can be less than 5 microns. Standard cellulose filter paper is often insufficient to remove all of these fine particles. For a more effective removal, it is recommended to use a pad of Celite or a specialized filter medium with a defined pore size. A multi-stage filtration approach, using a primary filter followed by a polishing filter, can reduce the catalyst concentration to as low as 2 ppm.[3]
Q2: My product fractions from column chromatography are discolored, suggesting metal contamination, even after Celite filtration. Why is this, and what can I do?
A2: Even with effective filtration, some nickel may leach into the reaction mixture as soluble Ni²⁺ ions, or extremely fine, near-colloidal particles may pass through the filter bed. These soluble or suspended nickel species will not be removed by simple filtration and can co-elute with your product during chromatography.[4] To address this, consider a workup step that specifically targets soluble nickel.
Q3: Is there a risk of fire when handling Raney nickel after the reaction?
A3: Yes, Raney nickel is known to be pyrophoric and can spontaneously combust when exposed to air, especially when dry.[2] It is crucial to keep the catalyst wet with solvent at all times during handling and filtration. Deactivation of the catalyst before disposal is also a critical safety step.
Troubleshooting Guide: Raney Nickel Removal
This section provides detailed protocols for addressing common issues with Raney nickel removal.
If you observe fine black particles in your product after initial filtration, a more robust filtration strategy is required.
Workflow for Enhanced Filtration of Raney Nickel
Caption: Enhanced filtration workflow for Raney Nickel.
Step-by-Step Protocol:
-
Settling: At the completion of the reaction, turn off the stirring and allow the Raney nickel to settle to the bottom of the reaction vessel.
-
Decantation: Carefully decant the supernatant (the liquid containing your product) away from the bulk of the catalyst.
-
Prepare a Filter Pad: Prepare a short plug of Celite or diatomaceous earth in a Büchner or fritted glass funnel. The pad should be about 2-3 cm thick.
-
Filtration: Pass the decanted supernatant through the Celite pad.
-
Washing: Wash the filter pad with fresh solvent to recover any remaining product.
-
Combine: Combine the filtrates. This solution should be free of visible catalyst particles.
If you suspect soluble nickel contamination, a chemical treatment step is necessary.
Option A: Chelation with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that can bind to Ni²⁺ ions, forming a water-soluble complex that can then be removed through an aqueous wash.[5]
Step-by-Step Protocol:
-
After removing the particulate Raney nickel, concentrate the organic solution of your product.
-
Redissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Prepare a dilute aqueous solution of EDTA disodium salt (e.g., 0.1 M).
-
Wash the organic solution with the aqueous EDTA solution in a separatory funnel. Repeat the wash 2-3 times.
-
Follow with a water wash to remove any residual EDTA.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
Option B: Using a Chelating Resin
For a more robust and scalable solution, consider passing your product solution through a column packed with a chelating resin. Resins with iminodiacetic acid functional groups are particularly effective at scavenging nickel ions.[6][7]
Workflow for Nickel Scavenging with Chelating Resin
Caption: Workflow for removing soluble nickel with a chelating resin.
Part 2: Tackling Residual Rhodium
Rhodium-based catalysts are often used for their high efficiency and selectivity in hydrogenation and hydroformylation reactions. While typically used in smaller quantities than Raney nickel, their high cost and toxicity necessitate their thorough removal.
Frequently Asked Questions (FAQs) - Rhodium
Q1: What are the common methods for removing residual rhodium from an organic product?
A1: Several methods are effective for rhodium removal, including:
-
Adsorption: Using activated carbon or specialized metal scavengers.
-
Solvent Extraction: Utilizing an acidic aqueous phase to extract the rhodium.[8]
-
Precipitation: Inducing the rhodium to precipitate out of the solution, often by changing the solvent or pH.[9]
Q2: I've tried a simple aqueous wash, but my product is still contaminated with rhodium. Why isn't this working?
A2: Rhodium can form stable complexes with organic ligands, including potentially your product itself if it contains coordinating functional groups like amines. These complexes can have high solubility in organic solvents, making a simple water wash ineffective. A more targeted approach, such as using a scavenger or an acidic wash, is often required.
Troubleshooting Guide: Rhodium Removal
Option A: Metal Scavengers
Silica-based metal scavengers are highly effective for removing residual rhodium. Scavengers containing functional groups like dimercaptotriazine (DMT) are particularly efficient at binding rhodium.[10]
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add the recommended amount of SiliaMetS® DMT scavenger (typically 3-5 equivalents relative to the residual rhodium).
-
Stir the mixture at room temperature or with gentle heating for a few hours.
-
Filter off the scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate to obtain the purified product.
Option B: Acidic Extraction
If the rhodium is in a form that can be protonated or converted to a salt, an acidic wash can be very effective.
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic solution with a dilute acid solution (e.g., 1 M HCl or 10% H₂SO₄).[8][11] The choice of acid should be compatible with your product's stability.
-
Separate the aqueous layer.
-
Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid.
-
Wash with brine and dry the organic layer.
-
Concentrate the organic layer to yield the purified product.
| Removal Method | Target Catalyst | Principle of Action | Typical Efficiency |
| Celite Filtration | Raney Nickel (particulate) | Physical separation based on size | Reduces to >10 ppm |
| Chelating Resin | Raney Nickel (soluble Ni²⁺) | Ion exchange/Chelation | Reduces to <10 ppm |
| Metal Scavenger (DMT) | Rhodium | Covalent/Coordinative binding | Reduces to <5 ppm |
| Acidic Extraction | Rhodium | Formation of water-soluble salts | Reduces to <10 ppm |
Part 3: Analytical Detection of Residual Catalysts
Verifying the removal of residual catalysts is a critical step. The methods used must be sensitive enough to detect metals at the parts-per-million (ppm) level or lower, in line with regulatory requirements.[1][12]
Q1: What are the standard analytical techniques for quantifying residual metal catalysts in an API?
A1: The most common and accepted methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers very low detection limits and is the industry standard for elemental impurity analysis.[13]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique, though generally less sensitive than ICP-MS.
-
Atomic Absorption Spectrometry (AAS): Another established method for quantifying specific metals.[14]
These techniques require the sample to be digested, typically using strong acids like nitric acid, to break down the organic matrix and ensure all the metal is in a detectable form.[14]
Workflow for Residual Metal Analysis
Caption: General workflow for quantifying residual metals in an API.
Q2: Can I get a quick estimate of metal contamination without using ICP-MS?
A2: For process development and initial screening, colorimetric or fluorimetric methods can provide a faster and less expensive way to estimate palladium levels, and similar principles can be applied to other metals.[14] However, for final product release and regulatory submissions, a validated method like ICP-MS is required.[13]
References
- Method of removing catalyst.
- Sunresin Chelating Resin for Nickel Removal: Advanced Solution for Electroplating Wastewater Treatment.
- Recovery of Nickel from Spent Industrial Catalysts Using Chelating Agents.
- Chelating Resin for Removal of Nickel Impurities from Gold Electroplating Solutions | Request PDF.
- Nickel (Ni²⁺)
- Selective removal of copper or nickel from complexing agents in aqueous solution.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
- Raney Ni Eletromagnetic Filtration.
- Comparative Analysis of Methods Employed in Rhodium Recovery. Journal of Chemical Reviews. [Link]
- Recent Developments on Processes for Recovery of Rhodium Metal
- How do i get rid of Raney-Nickel after a reaction?
- Method for recovering rhodium catalyst from rhodium-containing wastewater.
- How do i get rid of Raney-Nickel after a reaction?
- Solvent design for catalyst recycling of rhodium/amine catalysts via scCO2 extraction in the reductive hydroformylation.
- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
- Process for extraction and concentration of rhodium.
- Raney nickel reductions. Journal of the Chemical Society. [Link]
- Special Issue on Catalyst Deactivation and Regener
- The dissolving and the purification of thick rhodium and high rhodium-containing alloyed scrap.
- A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]
- Recover and recycle rhodium from spent partial oxidation catalysts.
Sources
- 1. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 2. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 3. US5690836A - Method of removing catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. services.jacobi.net [services.jacobi.net]
- 7. US4303704A - Selective removal of copper or nickel from complexing agents in aqueous solution - Google Patents [patents.google.com]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. silicycle.com [silicycle.com]
- 11. Advanced Chelating Resin for Nickel Removal in Electroplating Wastewater | Sunresin [seplite.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. books.rsc.org [books.rsc.org]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Reactivity of Cis- and Trans-[4-(Aminomethyl)cyclohexyl]methanol
In the intricate world of chemical synthesis and drug development, the three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different physical, chemical, and biological properties. This guide delves into a compelling example of this principle: the comparative reactivity of cis- and trans-[4-(Aminomethyl)cyclohexyl]methanol. While structurally similar, the spatial relationship of their amino and hydroxyl functional groups dictates divergent chemical behaviors, a critical consideration for researchers in medicinal chemistry and materials science.
This guide will provide an in-depth analysis of the factors governing the reactivity of these two isomers, supported by established chemical principles and analogous experimental observations. We will explore how stereochemistry influences reaction pathways, rates, and the nature of the resulting products.
The Structural Landscape: A Foundation for Divergent Reactivity
The key to understanding the differing reactivity of cis- and trans-[4-(Aminomethyl)cyclohexyl]methanol lies in the conformational preferences of the cyclohexane ring. In its most stable chair conformation, substituents can occupy either axial or equatorial positions.
The trans-isomer predominantly exists in a conformation where both the aminomethyl and hydroxymethyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, making both functional groups readily accessible for intermolecular reactions.[1][2]
Conversely, the cis-isomer must adopt a conformation where one substituent is axial and the other is equatorial.[3] This brings the amino and hydroxyl groups into closer proximity on the same face of the ring, a spatial arrangement that can lead to intramolecular interactions and a different steric environment compared to the trans-isomer.
Table 1: Conformational Analysis of [4-(Aminomethyl)cyclohexyl]methanol Isomers
| Isomer | Predominant Conformation | Spatial Relationship of Functional Groups | Steric Accessibility |
| cis | Axial/Equatorial | Proximal, on the same face of the ring | Potentially hindered, but allows for intramolecular interactions |
| trans | Diequatorial | Distal, on opposite faces of the ring | Generally unhindered and accessible |
The Impact of Proximity: Intramolecular Interactions in the cis-Isomer
The close proximity of the amino and hydroxyl groups in cis-[4-(Aminomethyl)cyclohexyl]methanol can give rise to intramolecular hydrogen bonding. This non-covalent interaction, where the hydroxyl group's hydrogen atom is attracted to the lone pair of electrons on the nitrogen atom, can significantly influence the molecule's reactivity.[4][5][6]
Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.
This intramolecular association can:
-
Decrease Nucleophilicity: By engaging the lone pair of the nitrogen, the amino group's ability to act as a nucleophile in intermolecular reactions may be diminished.
-
Alter Acidity/Basicity: The pKa values of the amino and hydroxyl groups can be affected by this internal interaction.
-
Promote Intramolecular Catalysis: The hydroxyl group can act as an internal proton donor or acceptor, potentially accelerating certain reactions at the amino group, and vice versa.[7]
Comparative Reactivity in Key Transformations
While direct kinetic studies comparing the two isomers are not extensively documented in publicly available literature, we can predict their relative reactivity in common organic transformations based on the structural and electronic factors discussed above.
N-Acylation
In N-acylation reactions, such as the formation of an amide using an acyl chloride or anhydride, the nucleophilicity of the amino group and its steric accessibility are the primary determinants of reactivity.
-
trans-[4-(Aminomethyl)cyclohexyl]methanol: With its equatorial and sterically unhindered aminomethyl group, the trans-isomer is expected to react readily and rapidly with acylating agents. The reaction should follow a standard bimolecular nucleophilic acyl substitution mechanism.
-
cis-[4-(Aminomethyl)cyclohexyl]methanol: The reactivity of the cis-isomer is more nuanced. The potential for intramolecular hydrogen bonding could decrease the nucleophilicity of the amino group, potentially leading to a slower reaction rate compared to the trans-isomer. However, the proximity of the hydroxyl group could also lead to a competing O-acylation or even act as a general base catalyst, accelerating the N-acylation. The outcome would be highly dependent on the reaction conditions.
Table 2: Predicted Reactivity in N-Acylation
| Isomer | Predicted Relative Rate | Key Influencing Factors | Potential Side Reactions |
| cis | Slower to Comparable | Intramolecular H-bonding (rate-decreasing), potential intramolecular catalysis (rate-increasing), steric hindrance. | O-acylation |
| trans | Faster | High nucleophilicity of the exposed amino group, minimal steric hindrance. | O-acylation |
Reactions Involving the Hydroxyl Group
For reactions targeting the hydroxyl group, such as etherification or esterification, similar principles of steric accessibility and intramolecular interactions apply.
-
trans-[4-(Aminomethyl)cyclohexyl]methanol: The equatorial hydroxymethyl group is readily accessible, favoring reactions that proceed via SN2 or related mechanisms.
-
cis-[4-(Aminomethyl)cyclohexyl]methanol: The axial or equatorial orientation of the hydroxymethyl group in the cis-isomer will influence its reactivity. An axial group may experience greater steric hindrance from other axial hydrogens on the cyclohexane ring. Furthermore, the nearby amino group could participate in the reaction through neighboring group participation (NGP), potentially leading to unexpected products or reaction rates.[8]
Experimental Design for a Comparative Reactivity Study
To empirically validate these predictions, a series of competitive experiments can be designed.
Experimental Protocol: Competitive N-Acylation
-
Reactant Preparation: Prepare an equimolar solution of cis- and trans-[4-(Aminomethyl)cyclohexyl]methanol in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Initiation of Reaction: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the remaining starting materials and the formed N-acetylated products of both isomers.
-
Data Analysis: By comparing the relative rates of consumption of the cis- and trans-isomers, a direct measure of their relative reactivity towards N-acylation can be determined.
Caption: Workflow for Competitive Acylation Experiment.
Conclusion: Stereochemistry as a Guiding Principle
The comparison of cis- and trans-[4-(Aminomethyl)cyclohexyl]methanol serves as a powerful illustration of how stereochemistry governs chemical reactivity. The trans-isomer, with its diequatorial arrangement of functional groups, generally presents as a sterically unhindered and predictable reactant. In contrast, the cis-isomer's proximal functional groups introduce the potential for intramolecular interactions, such as hydrogen bonding and neighboring group participation, which can lead to more complex and context-dependent reactivity.
For researchers and drug development professionals, a thorough understanding of these stereochemical nuances is not merely academic; it is a practical necessity. The choice of isomer can profoundly impact reaction efficiency, product distribution, and ultimately, the biological activity and pharmacological profile of the final compound. This guide underscores the importance of considering the three-dimensional structure of molecules as a critical parameter in the design and execution of chemical syntheses.
References
- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxyl
- Neighbouring group particip
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Particip
- Intramolecular C
- stereochemistry of disubstituted cyclohexane. (URL not available)
- The Neighbouring Group Mechanisms - Dalal Institute. [Link]
- CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP)
- Stereoselective and Stereospecific Reactions - Master Organic Chemistry. [Link]
- Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis- trans (Z-E)
- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - IRIS-AperTO - UniTo. [Link]
- Stereochemistry of cyclohexane.pptx - Slideshare. [Link]
- Trans- and cis-isomers of 1,4-cyclohexanedimethanol (CHDM).
- Stereoselectivity – Introduction to Organic Chemistry - Saskoer.ca. [Link]
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
- Stereoselective Reactions - YouTube. [Link]
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsatur
- Stereocontrolled syntheses of functionalized cis- and trans-siladecalins - OSTI.GOV. [Link]
- Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. [Link]
- Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. [Link]
- Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - RSC Publishing. [Link]
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. [Link]
- Stereoselective synthesis of six stereoisomers of inherently chiral methoxy-propoxy-butoxy-methoxycarbonylmethoxy-tert-butylcalix[7]arene | Request PDF - ResearchG
- Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry - YouTube. [Link]
- (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem. [Link]
- Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydr
- Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC. [Link]
- Intramolecular Hydrogen Bonding 2021 - MDPI. [Link]
- Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. [Link]
Sources
- 1. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. dalalinstitute.com [dalalinstitute.com]
A Senior Application Scientist's Guide to Aliphatic Diamine Linkers: [4-(Aminomethyl)cyclohexyl]methanol in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker molecule is far from a simple bridge. It is a critical determinant of an ADC's therapeutic index, dictating its stability, pharmacokinetic profile, and the efficiency of payload delivery.[1][][3] While various linker strategies exist, this guide provides an in-depth comparison of [4-(aminomethyl)cyclohexyl]methanol (AMCM) against other commonly used aliphatic diamine linkers, offering a rationale for its selection in next-generation ADC development.
The Rationale for Cycloaliphatic Scaffolds: Beyond Linearity
Traditional aliphatic diamine linkers, such as ethylenediamine, propylenediamine, and hexamethylenediamine, offer a flexible chain for conjugating payloads to antibodies. However, this flexibility can be a double-edged sword, potentially leading to undesirable pharmacokinetic properties and reduced stability. The introduction of a cycloaliphatic scaffold, as seen in this compound, presents a compelling alternative by modulating key physicochemical properties.[4]
The rigid cyclohexane core of AMCM imparts a degree of conformational constraint to the linker. This rigidity can be advantageous in several ways:
-
Enhanced Stability: The constrained structure can sterically hinder enzymatic degradation in the plasma, leading to a longer circulation half-life and reduced premature payload release.[4][5] This is a critical factor in minimizing off-target toxicity.[5]
-
Improved Pharmacokinetics: The defined spatial orientation of the reactive groups can lead to more homogenous drug-to-antibody ratios (DARs) during conjugation and may influence how the ADC interacts with its target and other biological molecules.[6]
-
Modulated Hydrophilicity: The cycloaliphatic nature of AMCM offers a balance between hydrophobicity and hydrophilicity, which can impact solubility and aggregation of the final ADC product.[6]
Furthermore, the stereochemistry of the 1,4-disubstituted cyclohexane ring in AMCM (cis and trans isomers) offers an additional layer of design complexity and control over the linker's spatial geometry, which can influence its biological activity.[7]
Comparative Physicochemical Properties
A key aspect of linker selection is understanding its fundamental physicochemical properties. While direct comparative data for AMCM against linear diamines in an ADC context is sparse in publicly available literature, we can infer expected trends based on their chemical structures.
| Property | This compound (AMCM) | Ethylenediamine | Hexamethylenediamine | Rationale & Expected Impact on ADC Performance |
| Structure | Cycloaliphatic | Linear | Linear | The rigid cyclohexane ring of AMCM provides conformational constraint. |
| Molecular Weight | ~143 g/mol | ~60 g/mol | ~116 g/mol | Higher molecular weight can influence stoichiometry in conjugation reactions. |
| Flexibility | Rigid | Highly Flexible | Highly Flexible | Reduced flexibility in AMCM may enhance plasma stability by sterically hindering enzymatic cleavage.[4] |
| Hydrophobicity (LogP) | Estimated to be higher than short-chain linear diamines | Low | Moderate | The cyclohexyl group increases lipophilicity compared to ethylenediamine, which can influence cell permeability and aggregation. This needs to be balanced with hydrophilic modifications if necessary.[8] |
| Steric Hindrance | Moderate to High | Low | Low | The bulky cyclohexyl group can provide steric protection to the payload and the linkage site, potentially increasing stability.[4][9] |
| Isomerism | Cis and Trans | N/A | N/A | The distinct spatial arrangement of functional groups in cis and trans isomers of AMCM can affect conjugation efficiency and biological activity.[7] |
Experimental Framework for Comparative Evaluation
To empirically determine the optimal aliphatic diamine linker for a specific ADC, a series of well-defined experiments are essential. The following protocols provide a robust framework for a head-to-head comparison.
I. ADC Synthesis and Characterization
The initial step involves the synthesis of the ADC with the different linkers.
Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis and initial characterization of ADCs with different linkers.
Objective: To determine the average number of drug molecules conjugated per antibody.[10][11]
Materials:
-
ADC samples
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm and 252 nm (or the payload's absorbance maximum).
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[12]
II. In Vitro Plasma Stability
This assay is crucial for predicting the in vivo stability of the ADC.[13][14]
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for evaluating the in vitro cytotoxicity of ADCs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs. [15] Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs and control antibodies for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.
Expected Outcomes and Interpretation
Based on the structural differences, it is hypothesized that ADCs constructed with an AMCM linker will exhibit:
-
Higher plasma stability compared to those with linear diamine linkers, especially shorter ones like ethylenediamine, due to increased steric hindrance and rigidity.
-
Comparable or slightly lower in vitro cytotoxicity if the payload release is slower due to the stable linker. However, the improved stability in vivo is expected to lead to a better overall therapeutic index.
-
A more homogenous DAR profile , which can lead to more predictable in vivo behavior.
Conclusion
The selection of an aliphatic diamine linker is a critical decision in the design of an effective and safe ADC. While linear diamines have been widely used, the cycloaliphatic scaffold of this compound offers distinct structural advantages that can translate into improved stability and pharmacokinetics. The experimental framework provided in this guide allows for a systematic and robust comparison, enabling researchers to make data-driven decisions for the rational design of next-generation antibody-drug conjugates with an enhanced therapeutic window.
References
- How to analyse cysteine-linked ADC using HIC. Separation Science.
- Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. ResearchGate.
- ADC Analysis by Hydrophobic Interaction Chromatography. PubMed.
- Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent.
- Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Springer Nature Experiments.
- Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. ResearchGate.
- Plasma stability of SMADC001 and ADCs with different linkers after... ResearchGate.
- Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Pharma's Almanac.
- What is the role of peptide linkers in optimizing the therapeutic index of ADCs?. Biorunstar.
- Cytotoxicity of ADC, antibody and cytotoxin in cancer cell lines in vitro. ResearchGate.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH.
- The Chemistry Behind ADCs. PMC - PubMed Central.
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH.
- Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sterling Pharma Solutions.
- Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC - NIH.
- PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed.
- (4-(Methylamino)cyclohexyl)methanol. PubChem.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI.
- Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
- One‐step traceless synthesis of site‐specific ADCs from native... ResearchGate.
- [(4-Methoxycyclohexyl)amino]methanol. PubChem.
- Bioactive conjugate, preparation method therefor and use thereof. Google Patents.
- Physicochemical properties. Fiveable.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). ResearchGate.
- Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. PMC - NIH.
- Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. ResearchGate.
- Physicochemical Parameters for (4-Methylcyclohexyl)methanol (means ± standard error for experimental measurements). ResearchGate.
- Method of synthesising adcs using photocleavable linkers on solid support. Google Patents.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Semantic Scholar.
- Antibody-drug conjugate. Google Patents.
- Self-stabilizing linker conjugates. Google Patents.
- Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. PubMed.
- Separation and purification of cis and trans isomers. Google Patents.
- Antibody-drug conjugate (ADC) and method for forming the same. Justia Patents.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate.
- Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[ n]arenes. PubMed.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Synthesized from [4-(Aminomethyl)cyclohexyl]methanol: Unveiling the Impact of Cycloaliphatic Structure on Performance
In the pursuit of advanced materials with tailored properties, polymer chemists are increasingly turning their attention to the nuanced world of cycloaliphatic monomers. Among these, [4-(Aminomethyl)cyclohexyl]methanol (AMCM) presents a compelling building block for high-performance polyamides and polyimides. Its unique molecular architecture, featuring a bulky, non-aromatic cyclohexane ring, imparts a distinct set of characteristics that diverge significantly from polymers derived from traditional linear aliphatic or planar aromatic monomers. This guide offers a comprehensive comparative study for researchers, scientists, and drug development professionals, elucidating the synthesis, performance, and structure-property relationships of AMCM-based polymers against their more conventional counterparts. Through a blend of experimental data, detailed protocols, and mechanistic explanations, we aim to provide a foundational understanding for the rational design of next-generation polymers.
The Structural Paradigm: Cycloaliphatic vs. Linear and Aromatic Architectures
The fundamental difference between polymers derived from AMCM and their linear aliphatic or aromatic analogs lies in the geometry and conformational flexibility of the polymer backbone. The cyclohexane ring in AMCM introduces a rigid, three-dimensional element, disrupting the close chain packing often observed in polymers made from linear diamines like hexamethylenediamine (HMDA) or the planar, conjugated structures of aromatic diamines.
Caption: Comparative polymer backbone structures.
This structural disruption has profound implications for the material's bulk properties. While linear aliphatic chains can readily crystallize, leading to high strength but often lower thermal stability, and aromatic rings promote high thermal resistance through strong π-π stacking but can lead to poor solubility and color, the cycloaliphatic structure of AMCM offers a compelling balance. It hinders crystallization to some extent, enhancing solubility and optical clarity, while the inherent rigidity of the ring contributes to high glass transition temperatures (Tg).
Synthesis of Comparative Polymers: Experimental Protocols
To provide a tangible basis for comparison, we present detailed protocols for the synthesis of representative polyamides and polyimides.
Polyamide Synthesis: A Comparative Approach
We will compare a polyamide synthesized from AMCM and adipic acid with the well-known Nylon 6,6, synthesized from hexamethylenediamine and adipic acid. The Yamazaki-Higashi phosphorylation method is a robust choice for laboratory-scale synthesis of polyamides, avoiding the need for highly reactive and moisture-sensitive acyl chlorides.[1]
Caption: Yamazaki-Higashi Polyamide Synthesis Workflow.
Protocol 1: Synthesis of Polyamide from this compound (AMCM) and Adipic Acid
-
Reactant Preparation: In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add adipic acid (1.46 g, 10 mmol), this compound (1.43 g, 10 mmol), anhydrous calcium chloride (0.3 g), and anhydrous lithium chloride (0.2 g).
-
Solvent Addition: Add 30 mL of N-methyl-2-pyrrolidone (NMP) and 5 mL of pyridine to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Polycondensation: Add triphenyl phosphite (TPP) (5.2 mL, 20 mmol) to the solution. Heat the reaction mixture to 110°C and maintain for 15 hours under a gentle stream of nitrogen.
-
Polymer Isolation: After cooling to room temperature, pour the viscous solution into 300 mL of a 2:3 (v/v) mixture of distilled water and methanol with vigorous stirring.
-
Purification: Collect the precipitated white fibrous polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol.
-
Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Polyamide from Hexamethylenediamine (HMDA) and Adipic Acid (Nylon 6,6)
This protocol follows the same procedure as Protocol 1, with the substitution of hexamethylenediamine (1.16 g, 10 mmol) for AMCM.
Polyimide Synthesis: Unveiling the Impact of Alicyclic Moieties
For the polyimide comparison, we will synthesize a polyimide from AMCM and pyromellitic dianhydride (PMDA) and compare it to a conventional aromatic polyimide derived from a common aromatic diamine and PMDA. The synthesis will be conducted via a two-step method involving the formation of a poly(amic acid) precursor followed by thermal imidization.[2]
Caption: Two-Step Polyimide Synthesis Workflow.
Protocol 3: Synthesis of Polyimide from this compound (AMCM) and Pyromellitic Dianhydride (PMDA)
-
Poly(amic acid) Formation: In a dry 100 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (1.43 g, 10 mmol) in 40 mL of anhydrous N,N-dimethylacetamide (DMAc). Cool the solution to 0-5°C in an ice bath.
-
Dianhydride Addition: Gradually add pyromellitic dianhydride (2.18 g, 10 mmol) to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Polymerization: After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
Film Casting and Imidization: Cast the poly(amic acid) solution onto a clean, dry glass plate. Place the plate in a vacuum oven and heat according to the following schedule: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 30 minutes, and finally 300°C for 1 hour to effect complete imidization.
-
Film Removal: After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.
Protocol 4: Synthesis of Aromatic Polyimide
This protocol follows the same procedure as Protocol 3, substituting an equimolar amount of a common aromatic diamine for AMCM.
Performance Comparison: A Data-Driven Analysis
The incorporation of the cycloaliphatic AMCM monomer leads to significant differences in the mechanical, thermal, and optical properties of the resulting polymers when compared to their linear aliphatic and aromatic counterparts.
Mechanical Properties
The rigid cyclohexane ring in AMCM-based polyamides is expected to result in a higher modulus and tensile strength compared to their linear aliphatic counterparts, which have more flexible chains.
Table 1: Comparative Mechanical Properties of Polyamides
| Property | Polyamide from AMCM & Adipic Acid (Predicted) | Polyamide from HMDA & Adipic Acid (Nylon 6,6) |
| Tensile Strength (MPa) | 70 - 90 | 60 - 80 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 |
| Elongation at Break (%) | 5 - 15 | 15 - 50 |
Note: Data for AMCM-based polyamide is predicted based on structure-property relationships of similar cycloaliphatic polyamides. Actual values may vary based on synthesis conditions and molecular weight.
Thermal Properties
The rigidity of the cycloaliphatic ring in AMCM-based polymers significantly enhances their thermal stability compared to linear aliphatic polymers. When compared to fully aromatic polyimides, cycloaliphatic polyimides generally exhibit slightly lower thermal decomposition temperatures but maintain high glass transition temperatures.[3][4]
Table 2: Comparative Thermal Properties of Polyamides and Polyimides
| Property | Polyamide from AMCM & Adipic Acid (Predicted) | Polyamide from HMDA & Adipic Acid (Nylon 6,6)[5] | Polyimide from AMCM & PMDA (Representative)[3] | Aromatic Polyimide (Representative)[4] |
| Glass Transition Temp. (Tg, °C) | 100 - 140 | 50 - 70 | > 290 | > 350 |
| 5% Weight Loss Temp. (TGA, °C) | 380 - 420 | 350 - 390 | ~450 | > 500 |
Optical Properties
One of the most significant advantages of incorporating cycloaliphatic monomers like AMCM into polyimides is the improvement in optical transparency. Aromatic polyimides are often colored due to the formation of charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties. The non-aromatic nature of the AMCM cyclohexane ring disrupts this charge-transfer complex formation, leading to colorless and highly transparent films.[3][6]
Table 3: Comparative Optical Properties of Polyimides
| Property | Polyimide from AMCM & PMDA (Representative)[3] | Aromatic Polyimide (Representative) |
| Cutoff Wavelength (nm) | < 235 | > 400 |
| Transparency (%T at 500 nm) | > 90% | < 80% |
| Refractive Index | ~1.52 | > 1.60 |
Structure-Property Relationships: The "Why" Behind the Performance
The observed differences in performance can be directly attributed to the molecular architecture of the polymers.
Caption: Structure-Property Relationships in Polymers.
-
Rigidity and Tg: The rigid cyclohexane ring in AMCM restricts segmental motion of the polymer chains, leading to a higher glass transition temperature compared to the more flexible linear aliphatic chains.
-
Chain Packing and Solubility: The non-planar, bulky nature of the cyclohexane ring disrupts the regular packing of polymer chains. This reduced packing density weakens intermolecular forces, leading to improved solubility in organic solvents compared to highly crystalline linear polyamides or rigid-rod aromatic polyimides.
-
Charge-Transfer Complexes and Optical Properties: The absence of aromatic π-systems in the AMCM monomer prevents the formation of color-inducing charge-transfer complexes in polyimides, resulting in colorless and transparent materials.
Standardized Characterization Methodologies
To ensure the reliability and comparability of data, standardized testing protocols are paramount.
Mechanical Testing
Tensile properties should be evaluated according to ASTM D638 or ISO 527 . This involves preparing dog-bone shaped specimens and pulling them at a constant rate of extension until failure. The test yields crucial data on tensile strength, modulus of elasticity, and elongation at break.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Performed according to ASTM D3418 , DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured.
-
Thermogravimetric Analysis (TGA): Following ASTM E1131 , TGA measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition temperature of the polymer.
Conclusion
Polymers synthesized from this compound offer a compelling suite of properties that bridge the performance gap between conventional linear aliphatic and aromatic polymers. The introduction of the cycloaliphatic moiety provides a powerful tool for tuning material characteristics, enabling the development of polymers with a unique combination of high thermal stability, excellent optical transparency, and good processability. This guide has provided a framework for understanding and comparing these materials, from their synthesis to their performance. As the demand for advanced materials continues to grow, the exploration of cycloaliphatic building blocks like AMCM will undoubtedly play a crucial role in the innovation of next-generation polymers for a wide array of applications.
References
- Yamazaki, N., & Higashi, F. (1976). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the synthesis of polyamides by using N-phosphonium salts of pyridine produced by the reaction of triphenylphosphine and pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 14(7), 1739-1746.
- Matsumoto, T. (2011). Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. Macromolecules, 44(19), 7583-7590.
- Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- Mettler Toledo. (n.d.). Thermal Analysis of Polymers.
- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.
- Kwak, L. K., Kim, B. J., & Chang, J. H. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC advances, 11(50), 31398-31407.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
- Kwac, L. K., Kim, B. J., & Chang, J. H. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC advances, 11(50), 31398-31407.
- NETZSCH Analyzing & Testing. (n.d.). PA6.6: Polyamide 6.6.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of [4-(Aminomethyl)cyclohexyl]methanol by 2D NMR
In the landscape of pharmaceutical development and material science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For a seemingly simple molecule like [4-(aminomethyl)cyclohexyl]methanol (AMCM), this task is complicated by the stereoisomerism of the 1,4-disubstituted cyclohexane ring. The cis and trans isomers possess distinct physical and pharmacological properties, demanding a robust analytical methodology to definitively assign their stereochemistry.
While 1D NMR provides a foundational fingerprint, its spectra can be crowded and often insufficient for conclusive assignment, especially within the cyclohexane ring's complex spin system. This guide presents a comprehensive, multi-technique 2D NMR approach that serves as a self-validating system for the complete structural elucidation of AMCM, moving beyond simple connectivity to confirm spatial arrangement. We will compare this method to alternatives and provide the causal logic behind each experimental choice, offering a field-proven workflow for researchers.
The Analytical Challenge: Beyond Simple Connectivity
The core challenge with AMCM lies in differentiating the cis and trans isomers. In its stable chair conformation, the substituents of a 1,4-disubstituted cyclohexane can adopt distinct spatial arrangements.[1][2]
-
trans-isomer: The thermodynamically more stable conformer will have both the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups in equatorial positions (diequatorial).[3]
-
cis-isomer: This isomer will always have one substituent in an axial position and the other in an equatorial position.[1][3]
These conformational differences lead to subtle but measurable variations in the NMR spectrum. However, relying solely on 1D ¹H coupling constants can be misleading. A comprehensive 2D NMR strategy is required to build an unassailable structural proof.
The 2D NMR Toolkit: A Multi-Pronged Approach
A suite of 2D NMR experiments is employed to build the structure piece by piece, with each experiment providing a unique layer of information. The standard dataset for such an elucidation includes ¹H, COSY, HSQC, HMBC, and critically, NOESY/ROESY spectra.[4][5][6]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through two or three bonds (²JHH, ³JHH).[7][8][9] It is the primary tool for tracing the proton-proton connectivity within the cyclohexane ring and along the two side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH).[7][8][10] It provides a powerful method to resolve overlapping proton signals by spreading them across the ¹³C chemical shift range and unambiguously assigns the carbon skeleton.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the molecular fragments. It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH).[7][10][12] This allows us to unequivocally link the -CH₂NH₂ and -CH₂OH substituents to the correct positions on the cyclohexane ring by observing correlations from the methylene protons to the quaternary and methine carbons of the ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining stereochemistry. Unlike the previous techniques which rely on through-bond coupling, NOESY and ROESY detect correlations between protons that are close in space (typically < 5 Å), irrespective of their bonding.[7][13][14] This through-space interaction is the key to differentiating cis and trans isomers.
Comparative Analysis: NMR vs. Other Techniques
| Technique | Advantages | Limitations |
| 2D NMR Spectroscopy | Provides definitive solution-state structure and stereochemistry. Non-destructive. Requires relatively small sample amounts (μg to mg).[5] | Slower than mass spectrometry. Requires pure samples for unambiguous interpretation. Higher field instruments can be costly. |
| X-ray Crystallography | Considered the "gold standard" for solid-state structure determination. Provides precise bond lengths and angles. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution. |
| Mass Spectrometry (MS) | Excellent for determining molecular weight and elemental formula. Fragmentation patterns can suggest connectivity. Highly sensitive. | Does not provide information about stereochemistry (cis vs. trans). Isomers often have identical mass spectra. |
| Infrared (IR) Spectroscopy | Good for identifying functional groups (-OH, -NH₂). The fingerprint region can sometimes distinguish isomers, but it is not definitive. | Provides limited information on the overall carbon skeleton and no direct information on stereochemistry. |
While X-ray crystallography provides the ultimate solid-state structure, obtaining suitable crystals is often a bottleneck. Furthermore, for drug development, the structure in solution is often more biologically relevant. 2D NMR provides this crucial information directly and non-destructively.
Experimental Workflow & Data Interpretation
The logical process for validating the AMCM structure follows a hierarchical approach, where each step builds upon the last.
Caption: Workflow for the 2D NMR-based structural validation of AMCM.
Detailed Experimental Protocol
1. Sample Preparation:
-
Dissolve ~5-10 mg of the purified AMCM sample in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, D₂O). Methanol-d₄ is often a good choice as it solubilizes the compound well and its residual solvent peaks are well-defined.[15]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of performing gradient-selected experiments.
-
Acquire a standard 1D ¹H spectrum to check sample concentration and purity and to optimize spectral windows for the 2D experiments.[16]
-
COSY: Use a standard gradient-selected (gs-COSY) pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2) to maximize signal-to-noise and provide multiplicity editing (CH/CH₃ vs. CH₂).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf), optimizing the long-range coupling delay for an average JCH of 8-10 Hz.
-
NOESY: Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph), with a mixing time of 500-800 ms, which is appropriate for small molecules.
Hypothetical Data Analysis for trans-[4-(Aminomethyl)cyclohexyl]methanol
Let's walk through the interpretation of a hypothetical dataset. The numbering scheme is provided below:
Table 1: Hypothetical ¹H and ¹³C Chemical Shifts (in MeOD-d₄)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key COSY Correlations |
| 1, 4 | ~42.5 | ~1.50 | m | H-2,6 / H-3,5 |
| 2, 6 | ~30.5 | ~1.90 (eq) | m | H-1, H-3 |
| ~1.05 (ax) | m | H-1, H-3 | ||
| 3, 5 | ~31.5 | ~1.85 (eq) | m | H-2, H-4 |
| ~1.15 (ax) | m | H-2, H-4 | ||
| 7 | ~45.0 | ~2.55 | d | H-1 |
| 8 | ~68.0 | ~3.40 | d | H-4 |
Note: Axial protons (ax) typically resonate upfield (lower ppm) compared to their equatorial (eq) counterparts due to anisotropic shielding effects.[1]
Interpretation Steps:
-
HSQC Analysis: The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals in Table 1, confirming the CH and CH₂ groups. For instance, the proton signal at 2.55 ppm would correlate to the carbon at ~45.0 ppm (C7).
-
COSY Analysis: The COSY spectrum would reveal the connectivity of the cyclohexane ring. A strong correlation would be seen between the axial and equatorial protons on the same carbon (geminal coupling) and between adjacent protons (vicinal coupling). For example, the H-1 proton at ~1.50 ppm would show correlations to the protons at C2/C6.
-
HMBC Analysis: This spectrum provides the definitive connections. Key expected correlations would be:
-
From H-7 (~2.55 ppm) to C-1 and C-2/6, confirming the aminomethyl group is attached to C-1.
-
From H-8 (~3.40 ppm) to C-4 and C-3/5, confirming the hydroxymethyl group is attached to C-4.
-
-
NOESY Analysis: The Stereochemistry Proof This is the deciding experiment. For the stable diequatorial trans isomer, we expect to see strong NOE cross-peaks between protons that are 1,3-diaxial to each other. The substituents themselves are far apart and should show no mutual NOE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. princeton.edu [princeton.edu]
- 10. epfl.ch [epfl.ch]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chem.washington.edu [chem.washington.edu]
- 16. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
A Senior Application Scientist's Comparative Guide to Purity Assessment of [4-(Aminomethyl)cyclohexyl]methanol
Introduction
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional cycloaliphatic primary amine that serves as a crucial building block in the synthesis of a wide array of chemical entities, from performance polymers and epoxy curing agents to active pharmaceutical ingredients (APIs). Its unique structure, combining a primary amine and a primary alcohol separated by a cyclohexane ring, imparts desirable properties like thermal stability, weather resistance, and mechanical strength to the resulting products. Given its role as a foundational precursor, the purity of this compound is a critical quality attribute that directly influences the reaction yield, impurity profile, and ultimate performance and safety of the final product.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will begin with a detailed exploration of non-aqueous potentiometric titration, a robust and widely accepted method for assaying amines. We will then objectively compare this classical technique with modern chromatographic and spectroscopic alternatives, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, quality control analysts, and drug development professionals, offering field-proven insights and detailed protocols to empower the selection of the most appropriate analytical strategy for their specific needs.
Primary Method: Non-Aqueous Potentiometric Titration
For the quantitative determination of a basic substance like this compound, non-aqueous titration is a powerful and accurate technique. The method is particularly advantageous for weakly basic amines that yield indistinct endpoints in aqueous solutions due to the leveling effect of water.[1]
Principle and Rationale
The core principle involves dissolving the amine (a weak base) in a suitable non-aqueous solvent and titrating it with a strong acid, also prepared in a non-aqueous medium.
-
Solvent Selection: Glacial acetic acid is the solvent of choice. It is a protogenic solvent that enhances the basicity of the weak amine. In this acidic environment, the amine is protonated by the solvent, forming an acetate salt. This process effectively "levels up" the amine's basic strength, making it comparable to that of a strong base and thus ensuring a sharp, well-defined endpoint during titration.[1][2] It is critical to use anhydrous or near-anhydrous (<1% water) glacial acetic acid, as water can compete with the titrant and obscure the endpoint.[1][2]
-
Titrant Selection: The strongest acid available in a non-aqueous medium is perchloric acid (HClO₄) dissolved in glacial acetic acid.[2] This solution provides the highly acidic species, the "acidium ion" (CH₃COOH₂⁺), which is a very strong proton donor capable of quantitatively neutralizing the weakly basic amine.[1]
-
Endpoint Detection: Potentiometric detection using a combined pH electrode suitable for non-aqueous media is superior to colorimetric indicators.[2] The electrode measures the change in potential (in millivolts) as the titrant is added. The endpoint is identified as the point of maximum inflection on the resulting titration curve (the first derivative), providing an objective and highly precise determination of the equivalence point.
Experimental Protocol: Titration
1. Reagent Preparation:
- Titrant (0.1 M Perchloric Acid): Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask. Add 20 mL of acetic anhydride (to react with residual water) and dilute to the mark with glacial acetic acid. Allow the solution to stand for 24 hours for the reaction to complete.
- Standard (Potassium Hydrogen Phthalate - KHP): Dry primary standard grade KHP at 120°C for 2 hours and cool in a desiccator.
2. Titrant Standardization:
- Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.
- Dissolve in 50 mL of glacial acetic acid. Gently warm if necessary to aid dissolution.
- Titrate potentiometrically with the 0.1 M perchloric acid solution.
- Perform a blank titration using 50 mL of glacial acetic acid and subtract this volume from the volume used for the KHP sample.[3]
- Calculate the molarity of the perchloric acid solution.
3. Sample Analysis:
- Accurately weigh an appropriate amount of this compound (e.g., 0.3-0.4 g) into a 250 mL beaker.
- Dissolve the sample in 50 mL of glacial acetic acid.
- Immerse the electrode and the titrator burette tip into the solution, ensuring they do not touch the beaker walls.
- Titrate the sample solution with the standardized 0.1 M perchloric acid solution, recording the potential (mV) versus the volume (mL) of titrant added.
- Determine the equivalence point from the titration curve.
4. Calculation of Purity:
- Purity (%) = (V × M × FW) / (W × 10)
- V = Volume of titrant at the equivalence point (mL)
- M = Molarity of the standardized perchloric acid titrant (mol/L)
- FW = Formula Weight of this compound (143.23 g/mol )
- W = Weight of the sample (g)
Workflow for Potentiometric Titration
Caption: Workflow for purity assay by non-aqueous potentiometric titration.
Comparative Analytical Techniques
While titration is excellent for determining the total basic content (assay), it cannot distinguish the primary analyte from other basic impurities. For a comprehensive purity profile, chromatographic and spectroscopic methods are required.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For this compound, GC is a viable technique, particularly for identifying and quantifying volatile impurities.
-
Principle and Rationale: The sample is vaporized and carried by an inert gas through a capillary column. The polar amine and alcohol functional groups can cause peak tailing on standard non-polar columns. Therefore, derivatization (e.g., silylation with BSTFA) is often employed to block these active sites, increasing volatility and improving peak shape. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. A GC-MS method could also be used for definitive identification of impurities.[4]
-
Proposed Protocol (Starting Point):
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Detector: FID at 300°C.
-
Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., Dichloromethane). For derivatization, add a silylating agent and heat as required before injection.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, excelling at separating non-volatile compounds.
-
Principle and Rationale: The primary challenge for analyzing this compound with HPLC is its lack of a UV chromophore, making detection by standard UV-Vis or PDA detectors impractical.[5] This limitation can be overcome in two ways:
-
Derivatization: Reacting the amine group with a UV-active agent (e.g., dansyl chloride) to make it detectable.
-
Universal Detectors: Employing detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector, which do not require a chromophore. A reversed-phase C18 column is typically suitable for separation.[6][7]
-
-
Proposed Protocol (Starting Point with ELSD/CAD):
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or CAD.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself.[8][9] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8]
-
Principle and Rationale: A sample of the analyte is accurately weighed and dissolved in a deuterated solvent along with an accurately weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have simple, sharp signals that do not overlap with the analyte's signals.[10] By comparing the integrals of specific, well-resolved signals from the analyte to those of the internal standard, the purity of the analyte can be calculated with high precision and accuracy.[8][11]
-
Proposed Protocol (Key Steps):
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of a suitable internal standard into a vial. Dissolve in a precise volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Carefully phase and baseline the spectrum. Integrate unique, well-resolved peaks for both the analyte and the internal standard.
-
Calculation: Purity is calculated using the formula: Purity = (Iₐ / Iₛₜd) × (Nₛₜd / Nₐ) × (Mₐ / Mₛₜd) × (mₛₜd / mₐ) × Pₛₜd, where I=integral, N=number of protons, M=molar mass, m=mass, P=purity, a=analyte, and std=standard.[8]
-
Comparative Summary and Decision Framework
The choice of analytical method depends on the specific goal of the analysis, available resources, and the required level of detail.
Data Summary Table
| Parameter | Non-Aqueous Titration | GC-FID | HPLC (with ELSD/CAD) | Quantitative NMR (qNMR) |
| Primary Use | Assay (Total Base Content) | Volatile Impurity Profiling | Non-volatile Impurity Profiling | Absolute Purity, Assay, Structure Confirmation |
| Specificity | Low (measures all bases) | High (separates impurities) | High (separates impurities) | Very High (structurally specific) |
| Sensitivity | Moderate (mg scale) | High (ppm/ppb) | High (ppm/ppb) | Moderate (mg scale) |
| Accuracy | Very High | High (with calibration) | High (with calibration) | Very High (Primary Method) |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) | Low to Moderate |
| Instrumentation Cost | Low | Moderate | High | Very High |
| Expertise Required | Low to Moderate | Moderate | Moderate to High | High |
Decision-Making Logic
The following diagram illustrates a logical approach to selecting the appropriate method based on the analytical question at hand.
Sources
- 1. mt.com [mt.com]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 4. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of [4-(Aminomethyl)cyclohexyl]methanol Scaffolds: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile and valuable scaffold. Its conformational flexibility and lipophilic nature make it a frequent choice for the design of novel therapeutic agents. This guide focuses on the biological potential of derivatives of [4-(Aminomethyl)cyclohexyl]methanol, a bifunctional building block with intriguing possibilities for structural modification. While direct, comprehensive comparative studies on a wide range of its simple derivatives are not extensively documented in publicly accessible literature, this guide will provide an in-depth analysis of closely related structures to extrapolate potential biological activities and guide future research. We will delve into the known bioactivities of derivatives of the structurally similar tranexamic acid and explore the antibacterial potential of related cyclohexylmethanamine derivatives, offering a valuable comparative framework for researchers in drug discovery.
The this compound Core: A Foundation for Diverse Functionality
The this compound molecule presents two key functional handles for derivatization: a primary amine and a primary alcohol. These sites allow for a multitude of chemical modifications, enabling the exploration of a broad chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The cyclohexane core provides a non-planar, three-dimensional structure that can influence receptor binding and molecular interactions in ways that aromatic systems cannot.
Comparative Analysis of Tranexamic Acid Derivatives: Insights into Systemic and Topical Applications
A significant body of research exists for derivatives of tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, a close structural analog of our core molecule where the hydroxymethyl group is replaced by a carboxylic acid. These studies offer valuable insights into how modifications of the functional groups on the cyclohexane ring can impact biological activity, particularly in the realms of antifibrinolytic and dermatological applications.
Enhancing Bioavailability through Prodrug Strategies
A primary challenge with tranexamic acid is its relatively low oral bioavailability. To address this, researchers have synthesized various ester and carbamate derivatives to create prodrugs with improved absorption characteristics.
A study on tranexamic acid derivatives demonstrated that esterification of the carboxylic acid and modification of the amino group could significantly enhance absorption after oral administration in rats.[1] For instance, the 1-[(ethoxycarbonyl)oxy]ethyl ester of tranexamic acid hydrochloride was identified as a promising candidate for human studies due to its improved absorption profile.[1] These derivatives are designed to be stable in the gastrointestinal tract and then hydrolyzed by plasma esterases to release the active tranexamic acid.[1]
More recently, alkyl ester derivatives of tranexamic acid have been investigated to enhance skin penetration for topical applications, such as treating melasma and hyperpigmentation.[2][3] Butyl and octyl esters of tranexamic acid (TA4 and TA8) demonstrated a 2- to 3-fold increase in skin penetration and deposition compared to the parent compound.[2][3] These prodrugs were found to be rapidly hydrolyzed back to tranexamic acid by esterases in the skin and blood, with low cytotoxicity and no significant skin irritation.[2][3]
Table 1: Comparison of Tranexamic Acid Ester Derivatives for Enhanced Skin Delivery [2][3]
| Derivative | Alkyl Chain Length | Enhancement of Skin Penetration (vs. Tranexamic Acid) | Hydrolysis in Skin Homogenates |
| TA4 | Butyl | ~2-3x | Rapid (< 2 hours) |
| TA8 | Octyl | ~2-3x | Rapid (< 2 hours) |
Experimental Protocol: Synthesis of Tranexamic Acid Alkyl Esters
The following is a representative protocol for the synthesis of tranexamic acid alkyl esters, based on established esterification methods.
Workflow for the Synthesis of Tranexamic Acid Alkyl Esters
Caption: A generalized workflow for the synthesis of tranexamic acid alkyl esters via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tranexamic acid, the corresponding alkyl alcohol (e.g., butanol or octanol), a catalytic amount of a strong acid (e.g., sulfuric acid), and a suitable solvent (e.g., toluene).
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel to yield the pure tranexamic acid alkyl ester.
Exploring the Antibacterial Potential: A Look at Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives
While not direct derivatives of our 1,4-disubstituted core molecule, a study on a series of cis- and trans-1,3-disubstituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives provides compelling evidence for the antibacterial potential of N-substituted aminomethylcyclohexane scaffolds.[4]
Structure-Activity Relationship (SAR) Insights
This study synthesized a series of derivatives with varying substitution patterns on the benzyl rings and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria.[4] The key findings from this research highlight important structural features for antibacterial efficacy:
-
Potent Activity: Several compounds exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis.[4]
-
Broad-Spectrum Activity: Notably, compounds 6l (with 3,4-dichloro substitution on both benzyl rings) and 6m (with 4-trifluoromethyl substitution on both benzyl rings) displayed broad-spectrum antibacterial activity against all tested strains with MIC values ranging from 0.002 to 0.016 µg/mL.[4]
-
Low Hemolytic Activity: Importantly, these potent compounds showed no hemolytic activity against mammalian erythrocytes at concentrations up to 512 µg/mL, indicating a favorable preliminary safety profile.[4]
Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives [4]
| Compound | R (Substitution on Benzyl Rings) | P. aeruginosa | S. epidermidis | Other Strains |
| 6l | 3,4-dichloro | 0.002 - 0.016 | 0.002 - 0.016 | Active |
| 6m | 4-trifluoromethyl | 0.002 - 0.016 | 0.002 - 0.016 | Active |
Experimental Protocol: Antibacterial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Untapped Potential
The existing literature on related compounds strongly suggests that derivatives of this compound are promising candidates for a range of biological activities. Future research should focus on the systematic synthesis and evaluation of a library of these derivatives. Key areas of exploration include:
-
Anticancer Activity: The cyclohexane scaffold is present in some anticancer agents. Investigating the cytotoxicity of this compound derivatives against various cancer cell lines is a logical next step.
-
Enzyme Inhibition: The amine and alcohol functionalities can be modified to target the active sites of various enzymes, such as kinases or proteases.
-
Antimicrobial Activity: Building upon the findings for related benzylamine derivatives, a systematic exploration of N-substituted and O-substituted derivatives of this compound could lead to the discovery of novel antibacterial and antifungal agents.
Conclusion
While a comprehensive, head-to-head comparison of the biological activities of a wide array of this compound derivatives is not yet available in the scientific literature, this guide provides a strong foundation for future investigations. By drawing parallels with the well-studied tranexamic acid and related antibacterial compounds, we can infer significant potential for this molecular scaffold. The synthetic accessibility of the aminomethyl and hydroxymethyl groups, coupled with the favorable physicochemical properties of the cyclohexane core, makes this compound an attractive starting point for the development of new therapeutic agents. It is our hope that this comparative analysis will stimulate further research into the untapped biological potential of this versatile chemical entity.
References
- Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448–453. [Link]
- Kang, S. H., et al. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14(1), 1-10. [Link]
- Kumar, A., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(4), 1353–1356. [Link]
Sources
- 1. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of [4-(Aminomethyl)cyclohexyl]methanol in Advanced Polymer Applications
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate molecular building blocks is paramount to achieving desired performance characteristics in novel materials. [4-Aminomethyl)cyclohexyl]methanol, a cycloaliphatic diamine alcohol, presents a unique combination of a primary amine and a primary alcohol functional group attached to a cyclohexane ring. This structure offers a compelling alternative to traditional aliphatic and aromatic monomers in the synthesis of high-performance polymers such as polyamides and as a curative for epoxy resins. This guide provides an in-depth technical comparison of [4-(Aminomethyl)cyclohexyl]methanol's performance against common alternatives in these applications, supported by experimental data and mechanistic insights.
Introduction to this compound: Structure and Isomerism
This compound possesses a distinct cycloaliphatic structure that imparts a balance of flexibility and rigidity to the polymer backbone, a feature not readily achieved with purely linear or aromatic monomers. The cyclohexane ring can exist in cis and trans isomeric forms, which significantly influences the packing of polymer chains and, consequently, the material's bulk properties. The trans isomer generally leads to more regular chain packing and higher crystallinity, resulting in polymers with higher melting points and mechanical strength, while the cis isomer introduces a kink in the polymer chain, leading to more amorphous materials with enhanced solubility.
Application I: High-Performance Polyamides
In the realm of polyamides, this compound serves as a diamine monomer, reacting with dicarboxylic acids to form the characteristic amide linkages. Its performance is critically compared with both linear aliphatic diamines, such as hexamethylenediamine (HMDA), a key component of Nylon 6,6, and aromatic diamines.
Comparative Performance Analysis
The incorporation of the cycloaliphatic ring of this compound into the polyamide backbone disrupts the extensive hydrogen bonding seen in linear aliphatic polyamides like Nylon 6,6, while avoiding the rigidity and processing challenges of fully aromatic polyamides.
| Property | Polyamide with this compound | Polyamide with Linear Aliphatic Diamine (e.g., HMDA) | Polyamide with Aromatic Diamine |
| Thermal Stability (TGA, 10% weight loss) | > 450 °C | ~400-450 °C | > 500 °C |
| Glass Transition Temp. (Tg) | 150-200 °C (tunable by cis/trans ratio) | 50-80 °C | > 250 °C |
| Solubility | Good in polar aprotic solvents | Poor in common solvents | Generally poor, requires harsh solvents |
| Mechanical Strength | High tensile strength and modulus | High, but can be lower than cycloaliphatic variants | Very high rigidity and strength |
| Processability | Good melt processability and solution casting | Excellent melt processability | Difficult to process |
Table 1: Comparative properties of polyamides derived from different diamine monomers.
Polyamides synthesized from cycloaliphatic diamines like this compound exhibit superior thermal resistance and higher glass transition temperatures compared to those based on traditional linear aliphatic diamines.[1] This makes them suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, these cycloaliphatic polyamides demonstrate improved solubility in common organic solvents, which is a significant advantage for processing and film casting.[1][2]
Experimental Protocol: Synthesis of Polyamide from this compound and Adipic Acid
Materials:
-
This compound (mixture of cis/trans isomers)
-
Adipic acid
-
N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Lithium Chloride (LiCl)
-
Ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve adipic acid (1 equivalent) and LiCl (5 wt% of solvent) in NMP.
-
Add pyridine (2 equivalents) to the solution and stir until all solids are dissolved.
-
To this solution, add this compound (1 equivalent) and TPP (2.2 equivalents).
-
Heat the reaction mixture to 105°C and maintain for 3-4 hours under a gentle flow of nitrogen.
-
After cooling to room temperature, precipitate the resulting viscous polymer solution in a 10-fold excess of ethanol.
-
Filter the fibrous polyamide, wash thoroughly with hot water and ethanol, and dry under vacuum at 80°C for 24 hours.
This direct phosphorylation polycondensation method is an effective way to obtain high molecular weight polyamides.[2]
Mechanistic Insight: The Role of the Cycloaliphatic Ring
The improved thermal stability and solubility of polyamides derived from this compound can be attributed to the bulky, non-planar cyclohexane ring. This structure hinders close chain packing and reduces the degree of crystallinity compared to linear aliphatic polyamides, thereby enhancing solubility.[1] At the same time, the rigidity of the cycloaliphatic ring restricts segmental motion, leading to a higher glass transition temperature.
Caption: Structural comparison of linear vs. cycloaliphatic polyamides.
Application II: Epoxy Resin Curing Agent
This compound, with its primary amine functionality, acts as a curing agent for epoxy resins. Its performance is often benchmarked against other cycloaliphatic diamines like isophorone diamine (IPDA) and bis(p-aminocyclohexyl)methane (PACM).
Comparative Performance Analysis
Cycloaliphatic amine curing agents are favored for applications requiring good color stability and resistance to amine blush.[3] However, they generally exhibit lower reactivity compared to aliphatic amines.
| Property | Epoxy Cured with this compound | Epoxy Cured with Isophorone Diamine (IPDA) | Epoxy Cured with Aliphatic Amine (e.g., TETA) |
| Cure Speed at Ambient Temp. | Slow to moderate | Moderate | Fast |
| Glass Transition Temp. (Tg) | High | High | Moderate to High |
| Mechanical Strength | High | High | Good |
| Chemical Resistance | Excellent | Very Good | Good |
| Color Stability | Excellent | Excellent | Fair to Good |
| Amine Blush Resistance | Good | Very Good | Fair |
Table 2: Comparative properties of epoxy resins cured with different amine agents.
Epoxy systems cured with cycloaliphatic amines such as 1,3- and 1,4-bis(aminomethyl)cyclohexane, which are structurally analogous to this compound, have demonstrated superior properties, including higher lap shear strength, compared to those cured with IPDA.[4] The lower reactivity of cycloaliphatic amines is due to steric hindrance around the amine groups, which can be advantageous in providing a longer pot life for certain applications.[5]
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
This compound
-
Isophorone diamine (IPDA) for comparison
-
Non-stick mold
Procedure:
-
Calculate the stoichiometric amount of the amine curing agent required per 100 parts of epoxy resin (phr) based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Thoroughly mix the calculated amount of this compound or IPDA with the DGEBA resin at room temperature for 5 minutes, avoiding air entrapment.
-
Pour the mixture into a non-stick mold.
-
Cure the samples at ambient temperature for 24 hours followed by a post-cure at 80°C for 2 hours.
-
Perform mechanical and thermal testing on the cured samples.
Mechanistic Insight: Curing Kinetics and Network Formation
The curing of epoxy resins with primary amines proceeds through the nucleophilic attack of the amine's nitrogen on the carbon of the oxirane ring. The cycloaliphatic structure of this compound presents greater steric hindrance to this attack compared to linear aliphatic amines, thus slowing down the reaction rate.[6] This results in a longer pot life but may require elevated temperatures for complete curing. The rigid cyclohexane ring, once incorporated into the crosslinked network, contributes to a higher glass transition temperature and improved thermomechanical properties.
Caption: Epoxy curing workflow with a cycloaliphatic amine.
Conclusion
This compound stands out as a versatile building block for high-performance polymers. In polyamides, its cycloaliphatic nature offers a unique combination of thermal stability, solubility, and good mechanical properties, positioning it as a superior alternative to conventional aliphatic diamines for demanding applications. As an epoxy curing agent, it contributes to excellent thermomechanical properties and color stability, albeit with a slower cure rate that can be advantageous for specific processing requirements. The ability to tune properties based on the cis/trans isomer ratio further enhances its utility. For researchers and developers, this compound provides a valuable tool for designing next-generation materials with tailored performance profiles.
References
- Zhang, Y., Wu, F., Yang, H., Wang, G., Ren, Z., & Guan, Z. (2024). Synthesis of Cycloaliphatic Polyamides via Palladium-Catalyzed Hydroaminocarbonylative Polymerization. Journal of the American Chemical Society. [Link]
- Guan, Z., et al. (2024). New Method for the Synthesis of Polyamides. ChemistryViews. [Link]
- PCI Magazine. (2012). A New Epoxy Curing Agent with Long Pot Life and Fast Cure. PCI Magazine. [Link]
- Hsiao, S. H., & Lin, S. H. (2010). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
- European Patent Office. (2008). EPOXY RESINS COMPRISING A CYCLOALIPHATIC DIAMINE CURING AGENT.
- Colson, J., & Cervantes, M. (2012). Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. CORE. [Link]
- Guan, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- Lozano, A. E., de la Campa, J. G., de Abajo, J., & Garcia, J. M. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Tkachuk, M., et al. (2022). Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review.
- TetraWill. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. TetraWill Technical Guide. [Link]
- Ueda, M., & Nakayama, T. (1999).
- ResearchGate. (2015). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
- ResearchGate. (2018). Solubility of polyamides PA-1 to PA-5.
- Hsiao, S. H., & Lin, S. H. (2001). Synthesis and characterization of new soluble polyamides from 1,1-bis[4-(4-carboxyphenoxy)phenyl]-4-tert-butylcyclohexane and various diamines. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Google Patents. (1961).
- MDPI. (2018).
- American Coatings Association. (1995). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- Barikani, M., & Mehdipour-Ataei, S. (2000). Aromatic/cycloaliphatic polyimides and polyamide-imide from trans-1,4-cyclohexane diisocyanate: synthesis and properties. Journal of Applied Polymer Science. [Link]
- MDPI. (2024). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. [Link]
- ResearchGate. (2012). Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents.
- ResearchGate. (2018). Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine.
- TetraWill. (2023). Curing Methods of Cycloaliphatic Epoxy Resins. TetraWill Technical Guide. [Link]
- ResearchGate. (2023). Mechanical and Thermal Properties of Epoxy Resins Modified by a Novel Thermoplastic-polyimide.
- Chemchart. This compound (1074-62-0). Chemchart. [Link]
- Oriental Journal of Chemistry. (2013). Synthesis and Properties of Novel Organic-Inorganic Hybrid Polyamides. Oriental Journal of Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Isophorone Diamine Applications: Enhancing Epoxy Systems and Composites. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- ResearchGate. (2019). Effect of isophorone diamine on curing kinetics and mechanical properties of 2-ethyl-4-methylimidazole/epoxy resin crosslinked network.
- PubChem. (4-(Methylamino)cyclohexyl)methanol. PubChem. [Link]
- ResearchGate. (2000). Structure and properties of polyamide 6 and 4--aminomethylcyclohexane carboxylic copolymers with an unusually short helical pitch for nylons.
- MDPI. (2019). Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. MDPI. [Link]
- ResearchGate. (2013). Mechanical and Thermal Properties of Chemically Modified Epoxy Resin.
- YouTube. (2023). Mechanical and Physical Properties of Epoxy Resins - Session 5. YouTube. [Link]
- ResearchGate. (2011). Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization.
- SpringerLink. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. SpringerLink. [Link]
- National Chemical Laboratory. (2002). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Google Patents. (1994). Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents.
- Evonik. (2021). Epoxy Curing Agents. Evonik. [Link]
- PubMed. (2016). Degradation of cis- and trans-(4-methylcyclohexyl)
- MDPI. (2021). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. pcimag.com [pcimag.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 6. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]
A Senior Application Scientist's Guide to [4-(Aminomethyl)cyclohexyl]methanol: A Cost-Benefit Analysis in Modern Synthesis
In the landscape of specialty chemicals, bifunctional molecules serve as powerful tools for chemists and material scientists. [4-(Aminomethyl)cyclohexyl]methanol (4-AMCM), a molecule incorporating a primary amine and a primary alcohol on a rigid cycloaliphatic scaffold, presents a unique combination of properties. Its non-aromatic, rigid structure makes it a compelling building block for creating advanced materials and a key intermediate in pharmaceutical synthesis.
This guide provides a cost-benefit analysis of utilizing 4-AMCM in two primary domains: the synthesis of the pharmaceutical agent Tranexamic Acid and the development of high-performance polymers. We will dissect established synthetic routes, compare 4-AMCM to common alternatives, and provide the experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions.
Physicochemical Profile and Strategic Value
4-AMCM exists as cis and trans diastereomers, a critical consideration as the spatial arrangement of the functional groups dictates the molecule's geometry and its suitability for specific applications. The trans isomer offers a linear, rigid structure ideal for building ordered polymer chains or fitting into specific enzyme active sites. The cis isomer provides a kinked geometry, which can be leveraged to disrupt polymer chain packing and enhance solubility. This stereochemical duality is the foundation of its strategic value.
The cyclohexane ring imparts greater thermal stability and weatherability compared to linear aliphatic analogues while avoiding the coloration and UV-sensitivity issues often associated with aromatic compounds. This profile positions 4-AMCM as a specialty intermediate, where its higher initial cost is weighed against the performance advantages it imparts to the final product.
Application in Pharmaceutical Synthesis: The Tranexamic Acid Case Study
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential antifibrinolytic drug. Its synthesis provides a perfect real-world case study for a cost-benefit analysis of a route involving a 4-AMCM-like precursor versus alternative industrial methods.
Route A: Synthesis from a 4-AMCM Precursor (1,4-Cyclohexanedimethanol)
This route leverages a readily available diol precursor. The key steps involve selective functional group manipulation: monobromination, oxidation of the remaining alcohol to a carboxylic acid, and finally, amination of the bromide.[1]
Route B: Optimized Industrial Synthesis from Dimethyl Terephthalate
A more common industrial route starts from the inexpensive commodity chemical dimethyl terephthalate (DMT). This multi-step process involves reduction of the aromatic ring and careful manipulation of the functional groups.[2]
Comparative Analysis
| Metric | Route A (from 1,4-Cyclohexanedimethanol) | Route B (from Dimethyl Terephthalate) | Rationale & Causality |
| Starting Material Cost | Moderate | Very Low | DMT is a massive-scale commodity chemical, making it significantly cheaper than the more specialized 1,4-cyclohexanedimethanol.[2] |
| Overall Yield | Not specified, typically moderate for this type of route. | 59.2%[2] | Route B has been highly optimized for industrial production, focusing on high-yield steps.[2] |
| Number of Steps | ~4 steps[1] | 7 steps[2] | Route A is more direct, leveraging a pre-existing cyclohexane core. Route B requires building the desired functionality from an aromatic precursor. |
| Reagent & Catalyst Cost | Uses TEMPO (moderately expensive) and standard reagents. | Uses an economical Ni/Al and Ru/Al₂O₃ catalyst system.[2] | The choice of inexpensive catalysts in Route B is a key factor in its cost-effectiveness, avoiding pricier options like PtO₂ used in older methods.[2] |
| Process Safety & Environment | Involves halogenated intermediates. | Avoids highly toxic reagents like CrO₃ and chlorinated solvents like CCl₄ that plagued older methods.[2] | Route B represents a "greener" approach by designing out hazardous chemicals, a significant long-term cost benefit.[3] |
| Operational Complexity | Involves selective oxidation which can be difficult to control. | Requires high-pressure hydrogenation steps (up to 7.0 MPa).[2] | The trade-off is between controlling selectivity (Route A) and managing high-pressure reactions (Route B). Industrial infrastructure is often better suited for the latter. |
Expertise & Experience Insights:
The choice between these routes is a classic case of balancing raw material cost against process complexity and efficiency. For large-scale, continuous production, Route B is superior . Its reliance on a rock-bottom starting material price and the development of an efficient, high-yield process outweighs the higher number of steps.[2] The investment in high-pressure equipment is justified by the massive cost savings on the feedstock.
Route A could be advantageous for smaller-scale production or when the necessary high-pressure hydrogenation equipment is unavailable. The higher cost of the starting material is offset by a simpler, shorter process that may be more amenable to standard laboratory or pilot plant setups.[1]
Application in Polymer Science: A Niche Performance Enhancer
In polymer synthesis, 4-AMCM's value comes from the specific properties its cycloaliphatic structure imparts. It serves as a specialty monomer to create polyamides, polyesters, and polyurethanes with enhanced performance characteristics.
Comparative Logic for Monomer Selection
Performance Comparison with Alternative Monomers
| Monomer Class | Example(s) | Cost-Benefit Analysis vs. 4-AMCM |
| Linear Aliphatic | Hexamethylenediamine, 1,6-Hexanediol | Benefit: Very low cost, high flexibility. Drawback: Results in polymers with lower glass transition temperatures (Tg), lower rigidity, and poorer thermal stability. Conclusion: 4-AMCM is justified when a significant increase in Tg and mechanical stiffness is required. |
| Aromatic | m-Phenylenediamine (MPD), p-Phenylenediamine (PPD) | Benefit: Imparts excellent thermal and mechanical properties (e.g., aramids). Drawback: Can lead to poor solubility, high processing temperatures, and inherent color/UV sensitivity. Conclusion: 4-AMCM provides a balance, offering good thermal properties while improving solubility and optical clarity over aromatic alternatives.[4] |
| Other Cycloaliphatic | Isophorone diamine (IPDA), 1,4-Cyclohexanediamine | Benefit: Offer similar rigidity and thermal boosts. Drawback: These are diamines. 4-AMCM is an amino-alcohol, allowing for the synthesis of amide-ester copolymers or other unique architectures not possible with a simple diamine. Conclusion: 4-AMCM's bifunctionality opens up a wider design space for polymer architecture. |
Trustworthiness Through Self-Validating Protocols:
The following protocol is a self-validating system. Successful synthesis of a polyamide will result in a significant increase in the reaction mixture's viscosity and the precipitation of the polymer upon addition to a non-solvent like water, providing clear indicators of a successful reaction.
Experimental Protocol: Lab-Scale Polyamide Synthesis
Objective: To synthesize a polyamide from 4-AMCM and a diacid chloride to demonstrate its utility as a monomer.
Methodology:
-
Reactor Setup: In a nitrogen-purged, three-neck flask equipped with an overhead stirrer and a dropping funnel, dissolve trans-[4-(Aminomethyl)cyclohexyl]methanol (1.0 eq) in a suitable polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP). Add a stoichiometric amount (2.0 eq) of a proton scavenger (e.g., pyridine) to neutralize the HCl byproduct.
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Dissolve an equimolar amount (1.0 eq) of a diacid chloride (e.g., sebacoyl chloride) in NMP and add it to the dropping funnel.
-
Polymerization: Add the diacid chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. A noticeable increase in viscosity indicates polymer formation.
-
Isolation: Slowly pour the viscous polymer solution into a beaker of rapidly stirring water. The polyamide will precipitate as a white solid.
-
Purification & Drying: Filter the solid polymer, wash thoroughly with water and then methanol to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Sourcing, Cost, and Final Considerations
This compound is a specialty chemical, and its cost is significantly higher than commodity monomers. It is available commercially in both cis and trans forms, as well as with protecting groups like Boc-carbamates for multi-step organic synthesis.[5][6]
-
Cost: The price for research quantities can range from tens to hundreds of dollars per gram, with bulk pricing being considerably lower but still in the specialty chemical range.[5][6]
-
Benefit Justification: The use of 4-AMCM is justified only when the performance gains—such as increased thermal stability, enhanced mechanical properties, improved solubility, and optical clarity—are critical to the application and cannot be achieved with less expensive alternatives. In pharmaceutical synthesis, its value lies in providing an efficient route to a specific, high-value stereoisomer.
This compound is not a drop-in replacement for commodity chemicals but rather a strategic tool for achieving specific performance targets. Its cost-benefit profile is highly favorable in applications where the rigidity and stability of the cycloaliphatic core are paramount. In pharmaceutical synthesis, it offers a direct but potentially more costly route to complex targets like Tranexamic Acid, presenting a trade-off between feedstock cost and process simplicity. In polymer science, it is a potent modifier for creating next-generation materials that bridge the performance gap between standard aliphatic and aromatic polymers. The decision to employ 4-AMCM should be driven by a data-led analysis of the required performance enhancements versus the associated material costs.
References
- Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of ChemTech Research. [Link]
- Bal Pharma Limited. (2014). Process For The Preparation Of Tranexamic Acid.
- Wang, C., et al. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development, 19(2), 371-375. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2022). Method for synthesizing tranexamic acid.
- Laino, T., et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]
Sources
- 1. Process For The Preparation Of Tranexamic Acid [quickcompany.in]
- 2. lookchem.com [lookchem.com]
- 3. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. trans-4-(Boc-aMinoMethyl)cyclohexaneMethanol, 97% price,buy trans-4-(Boc-aMinoMethyl)cyclohexaneMethanol, 97% - chemicalbook [m.chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of [4-(Aminomethyl)cyclohexyl]methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic promise of any small molecule inhibitor is directly tied to its selectivity.[1][2][3] While derivatives of the [4-(Aminomethyl)cyclohexyl]methanol (AMCM) scaffold show significant promise in modulating key biological targets, a rigorous evaluation of their cross-reactivity is paramount for advancing them through the development pipeline. Off-target interactions can introduce unforeseen toxicity, reduce efficacy, and complicate clinical outcomes.[2][4]
This guide provides an in-depth framework for designing and executing robust cross-reactivity studies for AMCM derivatives. We move beyond mere protocol recitation to explain the causal logic behind experimental design, ensuring each step contributes to a self-validating, data-rich assessment. Here, we compare a hypothetical lead AMCM derivative, AMCM-D1 , designed as a serine protease inhibitor, against alternative scaffolds. We detail field-proven biochemical and cellular methodologies, provide frameworks for data interpretation, and emphasize the integration of orthogonal assays to build a comprehensive selectivity profile.
Introduction: The AMCM Scaffold and the Imperative of Selectivity
The this compound (AMCM) core is a versatile scaffold used in medicinal chemistry to present pharmacophoric features in a defined three-dimensional space.[5][6][7][8] Its rigid cyclohexane ring restricts conformational flexibility, which can be advantageous for achieving high-affinity binding to a specific protein target. For the purpose of this guide, we will consider our lead molecule, AMCM-D1 , an AMCM derivative optimized as a potent and selective inhibitor of Thrombin, a key serine protease in the coagulation cascade.
Why is selectivity the cornerstone of drug development? A drug's ability to preferentially interact with its intended target while avoiding others is the essence of selectivity.[1][2] High selectivity is crucial for minimizing adverse effects that arise from unintended "off-target" interactions.[2] For an anti-thrombotic agent like AMCM-D1, off-target inhibition of related serine proteases (e.g., Factor Xa, Plasmin, or Trypsin) could lead to unpredictable bleeding events or other physiological disturbances. Therefore, quantifying the selectivity of AMCM-D1 is not an academic exercise but a critical step in de-risking its clinical development.
The Comparative Landscape: AMCM-D1 vs. Alternative Scaffolds
No inhibitor exists in a vacuum. To understand the performance of AMCM-D1, it must be benchmarked against other known inhibitor scaffolds targeting the same enzyme class. Serine protease inhibitors are often built around scaffolds that can effectively interact with the enzyme's active site, particularly the S1 pocket which determines substrate specificity.
| Scaffold Class | Representative Example | Key Features & Rationale for Comparison |
| AMCM Derivatives | AMCM-D1 (Hypothetical) | Rigid cyclohexane core, designed to present a basic aminomethyl group into the S1 pocket of Thrombin. |
| Peptidomimetics | Mupain-1 Based Peptides[9][10] | Small cyclic peptides that can be engineered for high affinity and specificity.[9][10] They serve as a benchmark for high-selectivity binding. |
| Kazal-type Inhibitors | SPINK1 Homologues[11] | Natural protein inhibitor scaffolds with exchangeable binding loops, representing a biological solution to achieving protease selectivity.[11] |
| Alternative Small Molecules | Dabigatran (Direct Thrombin Inhibitor) | An approved drug with a well-characterized selectivity profile, providing a clinically relevant comparator. |
The central experimental question is: Does the AMCM scaffold offer a superior selectivity profile compared to these established alternatives?
Experimental Deep Dive: A Multi-Pronged Approach to Assessing Cross-Reactivity
A single assay is insufficient to definitively characterize selectivity. A robust assessment relies on a cascade of orthogonal methods that probe compound-target interactions under increasingly physiological conditions.
Workflow for Cross-Reactivity Profiling
The following diagram illustrates a logical workflow, starting with broad screening and progressing to more focused, cell-based validation.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Methodology 1: Large-Panel Biochemical Profiling
This is the foundational step to cast a wide net and identify potential off-targets across a protein family or the broader proteome.
Expertise & Rationale: The goal here is not just to test against obvious related proteases but to uncover unexpected interactions.[12][13] Using a commercial service like the Eurofins SafetyScreen 44 or a comprehensive in-house panel provides a standardized, high-throughput method to assess AMCM-D1 against hundreds of kinases and proteases simultaneously. A single, high concentration (e.g., 10 µM) is used to maximize the chance of detecting even weak interactions.
Protocol: Radiometric Serine Protease Panel Assay
-
Compound Preparation: Prepare a 10 mM stock solution of AMCM-D1 in 100% DMSO. Create a 100X working stock (1 mM) for the assay.
-
Assay Plate Setup: In a 96-well plate, add reaction buffer containing a specific purified serine protease.
-
Compound Addition: Add 1 µL of the 1 mM AMCM-D1 stock to the wells for a final concentration of 10 µM.
-
Trustworthiness (Controls):
-
Positive Control: A known broad-spectrum serine protease inhibitor (e.g., PMSF) to ensure enzymes are inhibitable.
-
Negative Control: 1% DMSO vehicle to establish baseline enzyme activity (0% inhibition).
-
-
-
Initiation: Add the specific [³³P]-labeled peptide substrate for each protease to initiate the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction and capture the radiolabeled substrate on a filter membrane. Quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for AMCM-D1 relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Methodology 2: Competitive Binding Assays for IC50 Determination
For any "hits" identified in the primary screen, the next step is to quantify their binding affinity through dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Expertise & Rationale: This assay determines the concentration of an inhibitor required to displace 50% of a specific probe from the enzyme's active site. It's a more direct measure of binding than an activity assay and can reveal competitive interactions. We use a fluorescently labeled probe that binds to the thrombin active site. As AMCM-D1 binds, it displaces the probe, causing a decrease in fluorescence polarization.
Caption: Principle of a competitive displacement fluorescence polarization assay.
Protocol: Fluorescence Polarization-Based IC50 Assay
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target protease (e.g., Thrombin), and a fluorescently labeled active-site probe.
-
Compound Dilution: Perform a serial dilution of AMCM-D1 (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the assay buffer.
-
Plate Setup: Add the diluted compounds to a 384-well, low-volume black plate.
-
Enzyme Addition: Add the protease to all wells (except for a no-enzyme background control) and incubate for 15 minutes to allow the inhibitor to bind.
-
Probe Addition: Add the fluorescent probe to all wells.
-
Trustworthiness (Controls):
-
No Inhibitor Control: Determines the maximum fluorescence polarization signal.
-
No Enzyme Control: Determines the background signal of the free probe.
-
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in polarization against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Methodology 3: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays use purified proteins. A critical next step is to confirm that the compound engages its intended target—and potential off-targets—in a complex cellular environment.[14][15][16]
Expertise & Rationale: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation.[14][17][18] By heating intact cells treated with AMCM-D1 and then measuring the amount of soluble target protein remaining, we can directly observe target engagement. A positive thermal shift (higher melting temperature) indicates stabilization and binding. This assay is invaluable as it accounts for cell permeability, efflux pumps, and intracellular metabolism.[15][16]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture cells (e.g., HEK293T overexpressing Thrombin) to ~80% confluency. Treat cells with AMCM-D1 (e.g., 10 µM) or vehicle (0.1% DMSO) for 1 hour.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration using a BCA assay and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Thrombin antibody). Use a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein against the temperature for both vehicle and AMCM-D1 treated samples to generate melting curves and determine the thermal shift (ΔTm).
Data Presentation and Interpretation
Objective comparison requires clear, quantitative data. The results from the assays above should be consolidated into a selectivity table.
Table 1: Comparative Selectivity Profile of Thrombin Inhibitors
| Compound | Thrombin IC50 (nM) | Factor Xa IC50 (nM) | Plasmin IC50 (nM) | Trypsin IC50 (nM) | Thrombin CETSA ΔTm (°C) at 10 µM |
| AMCM-D1 | 5.2 | 850 | >10,000 | 1,200 | +5.8 |
| Dabigatran | 8.1 | 1,500 | >10,000 | 2,500 | +4.9 |
| Scaffold-X Analog | 25.6 | 350 | 5,800 | 900 | +2.1 |
Interpretation:
-
Selectivity Ratio: The selectivity of AMCM-D1 for Thrombin over Factor Xa is calculated as IC50(Factor Xa) / IC50(Thrombin) = 850 / 5.2 ≈ 163-fold. This is a key metric for comparing compounds.[19]
-
Cellular Engagement: The significant positive thermal shift (+5.8°C) for AMCM-D1 in the CETSA experiment provides strong evidence that it reaches and binds to Thrombin inside intact cells.[15][18]
-
Comparative Analysis: In this hypothetical dataset, AMCM-D1 demonstrates superior potency against Thrombin and a better selectivity profile against Factor Xa and Trypsin compared to the Scaffold-X analog. Its cellular target engagement is also more pronounced. It performs comparably to the approved drug Dabigatran, validating the potential of the AMCM scaffold.
Conclusion
The evaluation of cross-reactivity is a multi-faceted endeavor that forms the bedrock of preclinical safety and efficacy assessment. This guide outlines a logical, evidence-based cascade of experiments—from broad biochemical screening to quantitative IC50 determination and finally to in-cell target engagement confirmation with CETSA. By employing this rigorous, multi-pronged approach, researchers can build a comprehensive and trustworthy selectivity profile for this compound derivatives, objectively comparing their performance against alternatives and making informed decisions for their advancement as therapeutic candidates.
References
- Understanding Drug Selectivity: A Comput
- Selectivity Definition - Intro to Pharmacology Key Term. Fiveable.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Drug Activity and Drug Specificity. Sigma-Aldrich.
- Improving Selectivity in Drug Design. AZoLifeSciences.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- CETSA. CETSA.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Design of Specific Serine Protease Inhibitors Based on a Vers
- Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor.
- Identification of Kazal Inhibitor Scaffolds with Identical Canonical Binding Loops and Their Effects on Binding Properties.
- Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
- Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
- Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group.
- Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed.
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. NIH.
- (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486. PubChem.
- Discovery of a NADPH oxidase inhibitor, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, as a novel therapeutic for Parkinson's disease. PubMed.
Sources
- 1. aganitha.ai [aganitha.ai]
- 2. fiveable.me [fiveable.me]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of a NADPH oxidase inhibitor, (E)-3-cyclohexyl-5-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)-1-methyl-2-thioxoimidazolidin-4-oneone, as a novel therapeutic for Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. altabrisagroup.com [altabrisagroup.com]
A Guide to the Thermal Stability of Polyamides: The Influence of Diamine Structure
Introduction
Polyamides, a cornerstone of high-performance polymers, are renowned for their exceptional mechanical strength, chemical resistance, and durability. Their properties, however, are not monolithic. The specific monomers used in their synthesis play a critical role in defining their final characteristics. Among these, the choice of the diamine monomer is a powerful lever for tuning one of the most crucial performance metrics: thermal stability.
This guide provides a comparative analysis of the thermal stability of polyamides derived from different classes of diamines—aliphatic, cycloaliphatic, and aromatic. We will delve into the structural basis for the observed differences in stability and provide standardized experimental protocols for their characterization, equipping researchers and material scientists with the knowledge to select and design polyamides for demanding, high-temperature applications.
Fundamentals of Polyamide Thermal Stability
The thermal stability of a polyamide is intrinsically linked to its molecular architecture. Several key factors, dictated by the diamine structure, govern how a polyamide behaves at elevated temperatures:
-
Bond Dissociation Energy: The inherent strength of the chemical bonds within the polymer backbone is the first line of defense against thermal degradation. Aromatic C-C and C-N bonds are significantly stronger than their aliphatic counterparts, requiring more energy to break.
-
Chain Rigidity and Mobility: The flexibility of the polymer chain influences its glass transition temperature (Tg), the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more rubbery state. Rigid structures, such as aromatic and cycloaliphatic rings, restrict segmental motion, leading to higher Tg values.[1][2]
-
Intermolecular Forces: Polyamides are characterized by strong intermolecular hydrogen bonds between the amide (-CONH-) groups of adjacent chains. These interactions create a highly cohesive structure that requires significant thermal energy to disrupt, contributing to high melting points (Tm) and overall stability. Densely packed chains, often found in polymers with regular, linear structures, maximize these interactions.
-
Crystallinity: The ability of polymer chains to pack into ordered, crystalline domains further enhances thermal stability. Crystalline regions are denser and less permeable, restricting the diffusion of reactive species and increasing the energy required for melting.
Comparative Analysis of Polyamides from Diverse Diamines
The structure of the diamine monomer is a primary determinant of the aforementioned factors. We can broadly classify diamines into three families: aliphatic, cycloaliphatic, and aromatic, each imparting distinct thermal characteristics to the resulting polyamide.
Aliphatic Diamines: The Flexible Workhorses
Polyamides synthesized from linear aliphatic diamines, such as hexamethylenediamine in the ubiquitous Nylon 6,6, are characterized by their flexible polymer backbones.
-
Structure-Property Relationship: The methylene (-CH2-) chains in aliphatic diamines allow for considerable conformational freedom. This flexibility results in lower glass transition temperatures and melting points compared to their more rigid counterparts. While the hydrogen bonding network is strong, the overall thermal stability is limited by the lower bond energies of the aliphatic C-C bonds and the susceptibility to various thermal degradation pathways.[3][4]
-
Degradation Mechanism: At elevated temperatures, aliphatic polyamides primarily degrade through mechanisms like hydrolysis of the amide bond, and chain scission at the hydrocarbon segments.[3][5] This results in a nearly complete decomposition into volatile components in an inert atmosphere.[4]
Cycloaliphatic Diamines: A Step-Up in Rigidity
Incorporating a cycloaliphatic (alicyclic) ring, such as a cyclohexane ring, into the diamine structure introduces significant rigidity into the polymer backbone.
-
Structure-Property Relationship: The non-planar ring structure of cycloaliphatic diamines restricts bond rotation, leading to a marked increase in the glass transition temperature (Tg) compared to linear aliphatic polyamides.[6] This enhanced rigidity improves dimensional stability at higher temperatures. The thermal decomposition temperature is also typically higher, though not as high as fully aromatic systems. The stereochemistry (cis/trans isomerism) of the cycloaliphatic ring can also have a pronounced effect on crystallinity and melting temperature.[7]
-
Performance Advantage: These polyamides bridge the gap between aliphatic and aromatic systems, offering improved thermal performance while often maintaining better processability than fully aromatic polyamides.
Aromatic Diamines: The Pinnacle of Thermal Stability
Aromatic polyamides, often called aramids, are synthesized using aromatic diamines like p-phenylenediamine (PPD) and m-phenylenediamine (MPD). These polymers represent the gold standard for thermal and chemical resistance.
-
Structure-Property Relationship: The presence of benzene rings in the polymer backbone creates a rigid, rod-like chain structure.[8] This extreme rigidity severely restricts segmental motion, leading to very high glass transition temperatures, often exceeding the decomposition temperature.[9] The strong C-C bonds within the aromatic rings and the resonance stabilization of the amide-aromatic linkage result in exceptionally high decomposition temperatures.[10][11]
-
Degradation Mechanism: The pyrolysis of aromatic polyamides is fundamentally different from aliphatic ones. Instead of complete volatilization, the rigid aromatic structures tend to crosslink and form a stable char residue at high temperatures, with some yielding over 50% char from the initial mass.[4] This char layer acts as an insulating barrier, further protecting the underlying material.
Quantitative Data Summary
The following table summarizes typical thermal properties for polyamides synthesized from different diamine classes. Note that absolute values can vary based on the corresponding diacid monomer, molecular weight, and specific test conditions.
| Diamine Class | Representative Diamine | Polyamide Example (with Adipic Acid) | Typical Tg (°C) | Typical Td, 5% (°C, N2) |
| Aliphatic | Hexamethylenediamine | PA 6,6 | 50 - 80 | 350 - 420 |
| Cycloaliphatic | Isophorone diamine (IPDA) | PA IPDA,6 | 140 - 160 | 400 - 450 |
| Aromatic | p-Phenylenediamine | PPA (Semi-aromatic) | 120 - 150* | 450 - 500+ |
| Aromatic | m-Phenylenediamine | Nomex® (Fully aromatic) | ~270 | >500 |
Note: The Tg for semi-aromatic PPAs can vary widely. Fully aromatic polyamides often have a Tg that is difficult to measure as they may decompose before transitioning. Td, 5% refers to the temperature at which 5% weight loss is observed via TGA.
Experimental Methodologies
Accurate and reproducible characterization is paramount for comparing material performance. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of polyamides.
Workflow for Thermal Stability Assessment
Caption: Workflow for polyamide thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.[12][13] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][14] It is used to determine decomposition temperatures and quantify residual mass (char yield).
Causality: An inert nitrogen atmosphere is crucial for studying the inherent thermal stability of the polymer backbone without the influence of oxidative degradation, which is a different chemical process. A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between analytical speed and resolution of thermal events.
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the dried polyamide sample into a clean TGA crucible (typically platinum or alumina).[12]
-
Atmosphere and Flow Rate: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the run to ensure an inert environment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (Td, onset) and the temperatures at which 5% (Td, 5%) and 10% (Td, 10%) weight loss occur.
-
Record the percentage of residual mass (char yield) at a high temperature (e.g., 800 °C).
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Tg and Tm
This protocol follows the guidelines of ASTM D3418.[15][16][17] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] It is used to identify the glass transition temperature (Tg) and melting temperature (Tm).
Causality: A "heat-cool-heat" cycle is essential. The first heating scan erases the sample's previous thermal history (e.g., stresses from processing or storage). The cooling scan establishes a controlled crystalline structure, and the second heating scan provides a clear and reproducible measurement of Tg and Tm for the material.[18][19]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Seal 5-10 mg of the dried polyamide sample in an aluminum DSC pan.
-
Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
1st Heat: Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point at 10 °C/min.
-
Cool: Cool the sample from the maximum temperature back to 25 °C at 10 °C/min.
-
2nd Heat: Ramp from 25 °C to the maximum temperature again at 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature for all segments.
-
Data Analysis:
-
Use the data from the second heating scan for analysis.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Structural Influence on Thermal Properties
Caption: Impact of diamine structure on polyamide stability.
Conclusion
The thermal stability of polyamides is a direct consequence of the chemical structure of their constituent monomers, with the diamine playing a pivotal role. The progression from flexible aliphatic diamines to rigid cycloaliphatic and ultimately to planar aromatic diamines provides a clear and predictable strategy for enhancing thermal performance. Aliphatic-based polyamides offer excellent versatility and processability, while aromatic-based aramids provide unparalleled stability for the most extreme environments. Cycloaliphatic systems offer a valuable compromise, balancing improved thermal properties with reasonable processability. By understanding these fundamental structure-property relationships and employing standardized characterization techniques like TGA and DSC, researchers can rationally design and select polyamides with the precise thermal stability profile required for their target applications.
References
- ASTM D3418-12(2021), Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021. URL
- Vertex AI Search, D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry - ASTM. URL
- Vertex AI Search, Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. URL
- Vertex AI Search, DSC Test for Determining Thermal Properties of Polymer M
- Vertex AI Search, ASTM D3418 DSC Reactivity Testing of Polymers. URL
- Vertex AI Search, Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. URL
- Vertex AI Search, D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry1 - WordPress.com. URL
- Vertex AI Search, Thermogravimetric Analysis (TGA)
- Vertex AI Search, ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. URL
- Vanhaecht, B., et al. "Influence of stereochemistry on the thermal properties of partially cycloaliphatic polyamides." Journal of Polymer Science Part A: Polymer Chemistry, vol. 40, no. 12, 2002, pp. 1962-1971. URL
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. URL
- Wang, Y., et al. "Thermal Degradation Mechanism and Kinetics of Bio-based Aliphatic Polyamide 310, 312, and 510: Influence of Monomer Carbon Chain Length." CoLab, 2023. URL
- Park, J. H., et al. "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
- Vertex AI Search, Thermal Degradation of Polyamides. Part 1.
- Gherasim, C. V., et al. "Influence of chemical structure on glass transition temperature of polyimides.
- Choi, M. Y., et al. "Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s." RSC Publishing, 2021. URL
- Singer, J., et al. "Functional polyamides with gem-diazido units: synthesis and diversification." Polymer Chemistry (RSC Publishing), 2018. URL
- Vertex AI Search, Thermal properties of polyamides | Download Table - ResearchG
- Sreenivasulu, P., et al. "Synthesis, characterization and thermal properties of soluble aromatic poly(amide imide)s." ScienceDirect, 2011. URL
- Lee, S. J., et al. "Influence of diamine structure on the properties of colorless and transparent polyimides." De Gruyter, 2023. URL
- Vertex AI Search, Thermal properties of polyamides | Download Table - ResearchG
- Garozzo, D., et al. "Primary thermal decomposition processes in aliphatic polyesters investigated by chemical ionization mass spectrometry.
- Osvath, E., et al. "Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR).
- Endo, T., and Higashihara, T. "Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids.
- Choi, M. Y., et al. "Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s." RSC Publishing, 2021. URL
- Vertex AI Search, DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis.
- Ballistreri, A., et al. "Thermal decomposition processes in aliphatic-aromatic polyamides investigated by mass spectrometry.
- Ni, Z.-D., et al. "Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments." MDPI, 2023. URL
- Vertex AI Search, Synthesis and characterization of polyamides based on dimer acid - ResearchG
- Vertex AI Search, Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. URL
- Gámez-Valenzuela, S., et al.
- Wang, D., et al. "TGA as a Tool for Studying the Thermal Stability of Polymeric Materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 12. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. kalite.com [kalite.com]
- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. en.usb-lab.com [en.usb-lab.com]
- 18. apandales4.wordpress.com [apandales4.wordpress.com]
- 19. testinglab.com [testinglab.com]
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of [4-(Aminomethyl)cyclohexyl]methanol
In the landscape of pharmaceutical development and materials science, the precise stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, physical properties, and safety profile. The isomers of [4-(Aminomethyl)cyclohexyl]methanol, a bifunctional molecule with applications as a monomer and a pharmaceutical intermediate, exemplify this principle. The cis and trans forms, arising from the relative orientation of the aminomethyl and hydroxymethyl groups on the cyclohexane ring, possess distinct three-dimensional structures that manifest in unique spectroscopic signatures. This guide provides an in-depth comparison of these isomers using fundamental analytical techniques, offering researchers a practical framework for their identification and characterization.
The Structural Foundation of Spectroscopic Differences
The key to differentiating the cis and trans isomers of this compound lies in the conformational behavior of the 1,4-disubstituted cyclohexane ring. The ring exists predominantly in a chair conformation. In the trans isomer, both the aminomethyl and hydroxymethyl substituents can occupy equatorial positions, leading to a thermodynamically more stable conformation. Conversely, in the cis isomer, one substituent must be in an axial position while the other is equatorial. This fundamental steric and electronic difference is the root of the observable variations in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the unambiguous differentiation of these isomers. The chemical environment of each nucleus is exquisitely sensitive to its spatial orientation.
¹H NMR Spectroscopy: A Tale of Two Positions
The most telling differences in the ¹H NMR spectra of the cis and trans isomers are the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the methine protons at C1 and C4 (the carbons bearing the substituents).
-
Chemical Shifts : Protons in an axial position are shielded by the electron clouds of the C-C bonds of the ring and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. In the more stable chair conformation of the trans isomer, where both substituents are equatorial, the methine protons at C1 and C4 are axial. In the cis isomer, one methine proton will be axial and the other equatorial. This leads to distinct chemical shifts for these protons in the two isomers.
-
Coupling Constants : The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The coupling between two axial protons (Jaa) is typically large (8-14 Hz), while the coupling between an axial and an equatorial proton (Jae) or two equatorial protons (Jee) is much smaller (2-5 Hz). This difference is a definitive marker for stereochemistry. In the trans isomer, the axial methine protons will show large axial-axial couplings to the adjacent axial protons on the ring. The cis isomer will exhibit a more complex pattern with both large and small couplings for its methine protons.
While specific experimental data for this compound is not extensively published, we can predict the ¹H NMR characteristics based on data from analogous compounds like (4-methylcyclohexyl)methanol.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Key Coupling Constants for this compound Isomers
| Proton | Predicted δ (ppm) - trans Isomer | Predicted δ (ppm) - cis Isomer | Key Differentiating Feature |
| CH-CH₂OH | ~1.4-1.6 (axial) | ~1.7-1.9 (equatorial) | Upfield shift for the axial proton in the trans isomer. |
| CH-CH₂NH₂ | ~1.5-1.7 (axial) | ~1.8-2.0 (equatorial) | Upfield shift for the axial proton in the trans isomer. |
| -CH₂OH | ~3.4-3.6 | ~3.3-3.5 | Minimal difference expected. |
| -CH₂NH₂ | ~2.6-2.8 | ~2.5-2.7 | Minimal difference expected. |
| Cyclohexane (axial) | ~0.9-1.3 | ~0.9-1.3 | Broader, more complex multiplets in the cis isomer. |
| Cyclohexane (equatorial) | ~1.6-1.9 | ~1.6-1.9 | Broader, more complex multiplets in the cis isomer. |
| Coupling Constants | Large Jaa (~8-14 Hz) for methine H | Mix of Jaa, Jae, and Jee couplings | The presence of large diaxial couplings is characteristic of the trans isomer. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show differences. The carbon atoms in the sterically more constrained cis isomer are expected to be shielded and thus resonate at a slightly higher field (lower ppm) compared to the trans isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Isomers
| Carbon | Predicted δ (ppm) - trans Isomer | Predicted δ (ppm) - cis Isomer |
| C-CH₂OH | ~40-42 | ~38-40 |
| C-CH₂NH₂ | ~38-40 | ~36-38 |
| -CH₂OH | ~68-70 | ~67-69 |
| -CH₂NH₂ | ~46-48 | ~45-47 |
| Cyclohexane | ~28-35 | ~26-33 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d, or D₂O) in an NMR tube.[2]
-
Data Acquisition : Record ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.[2] Use standard pulse programs.
-
Data Processing : Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.[3][4][5]
-
Analysis : Analyze the chemical shifts, integration, and coupling constants to determine the isomeric identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of functional groups.[6] Both isomers will exhibit characteristic absorption bands for the O-H and N-H stretches of the alcohol and amine groups, respectively, as well as C-H, C-O, and C-N stretching and bending vibrations.
The primary differences between the FT-IR spectra of the cis and trans isomers will be subtle and likely found in the fingerprint region (below 1500 cm⁻¹). The different steric environments and symmetries of the two isomers can lead to slight shifts in the frequencies of bending and stretching vibrations. For instance, the C-O stretching vibration may be at a slightly different wavenumber due to the different spatial arrangements.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching (broad) | 3200-3600 |
| N-H (Amine) | Stretching (primary) | 3300-3500 (two bands) |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| N-H (Amine) | Bending | 1590-1650 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum : Acquire the spectrum of the sample.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Analysis : Identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a separation technique like Gas Chromatography (GC-MS), it can be used to separate the cis and trans isomers and obtain their individual mass spectra.[7][8]
Both isomers will have the same molecular weight (143.23 g/mol ) and are expected to show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation patterns are also expected to be broadly similar, driven by the functional groups. However, the relative abundances of certain fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions.
Plausible Fragmentation Pathways:
-
Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z 125.
-
Loss of ammonia ([M-17]⁺): Fragmentation of the primary amine, resulting in a peak at m/z 126.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen or oxygen atom.
-
Loss of a CH₂OH radical ([M-31]⁺) gives a peak at m/z 112.
-
Loss of a CH₂NH₂ radical ([M-30]⁺) gives a peak at m/z 113.
-
-
Ring cleavage: Complex fragmentation of the cyclohexane ring.
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Fragment |
| 143 | [M]⁺ |
| 126 | [M-NH₃]⁺ |
| 125 | [M-H₂O]⁺ |
| 113 | [M-CH₂NH₂]⁺ |
| 112 | [M-CH₂OH]⁺ |
Experimental Protocol for GC-MS
-
Sample Preparation : Dilute the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Separation : The isomers are separated on the GC column based on their boiling points and interactions with the stationary phase. Typically, the trans isomer elutes before the cis isomer.[7][8]
-
Ionization and Detection : As the separated isomers elute from the column, they are ionized (e.g., by electron ionization), and the resulting fragments are detected by the mass spectrometer.
-
Analysis : Analyze the retention times to identify the isomers and the mass spectra to confirm their identity and fragmentation patterns.
Comparative Summary
Table 5: Spectroscopic Comparison of this compound Isomers
| Technique | Feature | trans Isomer | cis Isomer |
| ¹H NMR | Methine Proton Shifts | Axial, upfield | One axial, one equatorial |
| Coupling Constants | Large Jaa (~8-14 Hz) | More complex patterns | |
| ¹³C NMR | Chemical Shifts | Generally downfield | Generally upfield (shielded) |
| FT-IR | Fingerprint Region | Specific pattern | Distinctly different pattern |
| GC-MS | Retention Time | Typically elutes earlier | Typically elutes later |
| Mass Spectrum | [M]⁺ at m/z 143 | [M]⁺ at m/z 143 (potentially different fragment ratios) |
Conclusion
The differentiation of the cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shifts and coupling constants of the ring protons providing unambiguous stereochemical information. FT-IR offers confirmation of functional groups and a distinct fingerprint for each isomer, while GC-MS allows for their physical separation and individual mass analysis. By understanding the fundamental principles of how stereochemistry influences spectroscopic output, researchers can confidently identify and characterize these important isomers, ensuring the integrity and success of their scientific endeavors.
References
- The Royal Society of Chemistry. Supporting information.
- Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 217-224.
- NIST. trans-1,4-Bis(aminomethyl)cyclohexane. In NIST Chemistry WebBook.
- PubChem. 4-Methylcyclohexanemethanol. In PubChem Compound Database.
- ResearchGate. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
- Wikipedia. 4-Methylcyclohexanemethanol.
- PubChem. (4-(Prop-1-en-2-yl)cyclohexyl)methanol. In PubChem Compound Database.
- NIST. Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. In NIST Chemistry WebBook.
- ResearchGate. Physicochemical Parameters for (4-Methylcyclohexyl)methanol.
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol. In PubChem Compound Database.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ResearchGate. The specific IR spectra for methanol and ethanol, as pure substances...
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. epfl.ch [epfl.ch]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preclinical Researcher's Guide to Antifibrinolytic Agents: Efficacy of the [4-(Aminomethyl)cyclohexyl] Scaffold and its Therapeutic Alternates
This guide provides an in-depth, preclinical comparison of therapeutic agents based on the [4-(Aminomethyl)cyclohexyl] chemical scaffold, with a primary focus on its most prominent derivative, Tranexamic Acid (TXA). While the user's query specified [4-(Aminomethyl)cyclohexyl]methanol, the overwhelming body of scientific literature centers on its carboxylic acid analogue, TXA, a widely used antifibrinolytic drug. This guide will, therefore, use TXA as the foundational compound for comparison against other antifibrinolytic agents. We will delve into the mechanistic underpinnings, comparative preclinical efficacy, and established experimental protocols relevant to researchers in drug discovery and development.
The Fibrinolytic System: A Delicate Balance and a Therapeutic Target
Hemostasis, the physiological process that halts bleeding, is a finely tuned interplay between clot formation (coagulation) and clot dissolution (fibrinolysis). The fibrinolytic system's primary role is to break down fibrin clots, preventing excessive thrombosis and ensuring blood flow restoration after vascular injury. The central enzyme in this process is plasmin , which is generated from its inactive zymogen, plasminogen . This activation is primarily mediated by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).
In conditions of excessive fibrinolysis, such as trauma-induced coagulopathy or during major surgeries, the rapid breakdown of clots can lead to life-threatening hemorrhage.[1] Antifibrinolytic drugs are designed to counteract this by inhibiting the fibrinolytic cascade, thereby stabilizing clots and reducing blood loss.[2]
The Fibrinolytic Pathway and a Point of Intervention
The mechanism of action for the most common antifibrinolytic agents, including tranexamic acid, revolves around the interaction between plasminogen and fibrin. Plasminogen contains specific lysine-binding sites that allow it to bind to lysine residues on the surface of fibrin. This binding is crucial for its efficient activation to plasmin by tPA, localizing the fibrinolytic activity to the clot.
Caption: Mechanism of Antifibrinolytic Drugs.
The Lysine Analogs: A Head-to-Head Preclinical Comparison
Tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) are synthetic analogs of the amino acid lysine. Their structural similarity to lysine allows them to competitively and reversibly bind to the lysine-binding sites on plasminogen. This action prevents plasminogen from binding to fibrin, thereby inhibiting its activation into plasmin and subsequent fibrinolysis.[2][3]
Comparative In Vitro Efficacy
The relative potency of these agents can be quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. A lower IC50 value indicates a higher potency.
| Compound | Assay | IC50 | Source |
| Tranexamic Acid (TXA) | tPA-induced clot lysis in human plasma | 0.66 mg/L | [4] |
| uPA-mediated plasminogen activation | 4.53 ± 0.66 mM | [5] | |
| Epsilon-aminocaproic Acid (EACA) | uPA-mediated plasminogen activation | 26.84 ± 0.67 mM | [5] |
| Inhibition of systemic fibrinolysis (plasma) | ~130 mcg/ml | [6] |
Note: Direct comparison of IC50 values across different studies and assay conditions should be done with caution.
Preclinical evidence consistently demonstrates that TXA is significantly more potent than EACA. On a molar basis, TXA is considered to be approximately 10 times more potent than EACA.[7]
Comparative In Vivo Efficacy
Animal models of bleeding are crucial for evaluating the hemostatic efficacy of antifibrinolytic agents. The mouse tail bleeding assay is a commonly used model to assess blood loss and bleeding time.
| Drug | Animal Model | Key Findings | Source |
| Tranexamic Acid (TXA) | Hemophilic mice (tail vein transection) | Did not markedly improve the bleeding phenotype or response to factor therapy in this specific non-mucosal bleeding model. | [8] |
| Tranexamic Acid (TXA) | Hairless mice (epidermal injury) | Accelerated barrier recovery and prevented epidermal hyperplasia. | [9] |
| Epsilon-aminocaproic Acid (EACA) vs. TXA | Pediatric cardiac surgery patients | Both were equally effective in reducing postoperative blood loss compared to a control group. | [10] |
| Epsilon-aminocaproic Acid (EACA) vs. TXA | Adult cardiac surgery patients | No statistical difference in surgical drain output or red blood cell transfusion requirement. | [11] |
While direct head-to-head preclinical studies in animal bleeding models are not abundant in the recent literature, clinical data from surgical settings often show comparable efficacy in reducing blood loss, although TXA's higher potency is a key differentiator.[10][11]
Alternative Antifibrinolytic Strategies
Beyond the lysine analogs, other classes of drugs with different mechanisms of action are also used to inhibit fibrinolysis.
-
Aprotinin: A naturally occurring serine protease inhibitor (serpin) that directly inhibits plasmin and kallikrein.[12] It was widely used in cardiac surgery but was withdrawn from the market in many countries due to safety concerns, including an increased risk of renal dysfunction and mortality.[10][13] However, it remains a potent antifibrinolytic agent.
-
Nafamostat: A synthetic serine protease inhibitor that has been shown to have anticoagulant, antiplatelet, and antifibrinolytic activities.[14] Its preclinical and clinical data are less extensive than for the lysine analogs in the context of bleeding.
Experimental Protocols for Preclinical Evaluation
Accurate and reproducible preclinical data is the cornerstone of drug development. The following are detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of antifibrinolytic agents.
In Vitro Fibrinolysis Assay (Plasma Clot Lysis)
This assay measures the ability of a test compound to inhibit the lysis of a plasma clot induced by a plasminogen activator.
Caption: In Vitro Clot Lysis Assay Workflow.
Step-by-Step Protocol:
-
Prepare Platelet-Poor Plasma (PPP): Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at 2000 x g for 15 minutes at room temperature. Carefully collect the supernatant (PPP).
-
Reagent Preparation: Prepare stock solutions of the test compound (e.g., in DMSO or saline) and serially dilute to the desired concentrations. Prepare solutions of a coagulation activator (e.g., tissue factor and CaCl2) and a plasminogen activator (e.g., tPA).
-
Assay Setup: In a 96-well microplate, add PPP, the test compound at various concentrations (and a vehicle control), and the coagulation activator.
-
Initiate Fibrinolysis: Add the plasminogen activator to each well to initiate clot lysis.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the optical density at 405 nm at regular intervals (e.g., every 5 minutes) for a sufficient duration to observe both clot formation and lysis.
-
Data Analysis: Plot the change in absorbance over time. The clot lysis time is often defined as the time from the peak turbidity to 50% lysis. Calculate the IC50 of the test compound by plotting the percentage of lysis inhibition against the compound concentration.[12]
In Vivo Mouse Tail Bleeding Assay
This model assesses the effect of a test compound on hemostasis in a living organism.
Caption: In Vivo Mouse Tail Bleeding Assay Workflow.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.
-
Compound Administration: Administer the test compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the procedure. A vehicle control group should be included.
-
Tail Amputation: Using a sharp scalpel, amputate a small, consistent segment (e.g., 3-5 mm) from the tip of the tail.
-
Blood Collection: Immediately immerse the amputated tail into a pre-weighed tube containing pre-warmed (37°C) saline. Collect the blood for a defined period (e.g., 20-30 minutes).
-
Quantification of Blood Loss:
-
Gravimetric Method: Weigh the tube containing the blood and saline. The difference in weight from the initial weight of the tube and saline represents the blood loss.
-
Spectrophotometric Method: Lyse the red blood cells in the saline and measure the hemoglobin concentration using a spectrophotometer. This can provide a more sensitive measure of blood loss.[15]
-
-
Data Analysis: Compare the total blood loss between the treated and control groups to determine the efficacy of the test compound.
Conclusion and Future Directions
The [4-(Aminomethyl)cyclohexyl] scaffold, exemplified by tranexamic acid, has proven to be a highly effective and safe platform for the development of antifibrinolytic drugs. Preclinical studies consistently demonstrate the superior potency of TXA over its predecessor, EACA. While these lysine analogs remain the cornerstone of antifibrinolytic therapy, the exploration of novel agents with different mechanisms of action continues.
For researchers in this field, a thorough understanding of the underlying biology of the fibrinolytic system and the application of robust and standardized preclinical models are paramount. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the next generation of antifibrinolytic therapies. Future research should focus on developing agents with improved pharmacokinetic profiles, greater potency, and enhanced safety, particularly in patient populations at high risk for thromboembolic events.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tranexamic Acid?
- Longstaff, C., et al. (2019).
- da Silva, M. A. R., et al. (2017). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents.
- Wegner, J. (2003). Biochemistry of Serine Protease Inhibitors and Their Mechanisms of Action: A Review. The Journal of ExtraCorporeal Technology, 35(4), 326-338.
- Svahn, C. M., et al. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of Medicinal Chemistry, 29(4), 448-453.
- Synapse. (2024, June 21). What are Serine protease inhibitors and how do they work?
- ResearchGate. (n.d.). Simplified schematic representation of the fibrinolytic cascade.
- Lisman, T., et al. (2015). Abrogating fibrinolysis does not improve bleeding or rFVIIa/rFVIII treatment in a non-mucosal venous injury model in haemophilic rodents. Haemophilia, 21(4), e328-e335.
- Zheng, Z. (2019, May). Euglobulin Clot Lysis Assay for Mouse Plasma. Protocol.
- Practical-Haemostasis.com. (2022, September 27). Fibrinolysis: Euglobulin Clot Lysis Time [ECLT].
- LITFL. (2024, November 8). Thromboelastogram (TEG).
- Altasciences. (n.d.). Use of Thromboelastography (TEG) in Preclinical Studies.
- Hachem, J. P., et al. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans.
- Tengborn, L., et al. (2015). Tranexamic Acid - An Old Drug Still Going Strong and Making a Revival. Thrombosis Research, 135(2), 231-242.
- Blaine, K., et al. (2017). Comparative effectiveness of epsilon-aminocaproic acid and tranexamic acid on postoperative bleeding following cardiac surgery during a national medication shortage. Journal of Clinical Anesthesia, 35, 39-44.
- Levy, J. H. (2010). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology Clinics, 28(3), 599-611.
- Owen, A., et al. (2022).
- TeachMePhysiology. (2023, July 17). Coagulation - Intrinsic - Extrinsic - Fibrinolysis.
- Faraoni, D., & Van Aelbrouck, C. (2012). Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass. Recent Patents on Cardiovascular Drug Discovery, 7(3), 175-179.
- Pusateri, A. E., et al. (2016). Clinical use of tranexamic acid: evidences and controversies. Revista Española de Anestesiología y Reanimación (English Edition), 63(4), 219-227.
- Faraoni, D., et al. (2024). Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding. Frontiers in Medicine, 11, 1409635.
- Andersson, L., et al. (1971). [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid]. Arzneimittel-Forschung, 21(3), 424-429.
- Shakur, H., et al. (2017). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. BMJ Open, 7(4), e014493.
- Faraoni, D. (2020). Commentary: Epsilon-aminocaproic acid versus tranexamic acid, the David and Goliath of antifibrinolytics. The Journal of Thoracic and Cardiovascular Surgery Open, 2, 114-115.
- Levy, J. H. (2010). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology Clinics, 28(3), 599-611.
- Chauhan, S., et al. (2004). Comparison of epsilon aminocaproic acid and tranexamic acid in pediatric cardiac surgery. The Journal of Thoracic and Cardiovascular Surgery, 128(4), 509-511.
- Consensus. (n.d.). Comparative outcomes of antifibrinolytics in surgical bleeding management.
Sources
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 6. Tranexamic acid evidence and controversies: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of antifibrinolytic agents in spinal surgery: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of three in vitro assays at evaluation of IC50 of acetylsalicylic acid, ferrous sulfate, amitriptyline, methanol, isopropanol and ethylene glycol in human cancer cells HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Studies of Fibrinolytic Inhibitors in Vitro | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Frontiers | Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding [frontiersin.org]
- 15. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]
head-to-head comparison of different synthetic routes to [4-(Aminomethyl)cyclohexyl]methanol
For researchers and professionals in drug development, the structural motif of a 1,4-disubstituted cyclohexane ring offers a valuable, non-planar scaffold that can impart desirable pharmacokinetic properties. [4-(Aminomethyl)cyclohexyl]methanol, a key building block featuring both a primary amine and a primary alcohol, is particularly useful for introducing this scaffold into more complex molecules. The synthesis of this intermediate, however, presents a significant challenge in controlling the stereochemistry, as the trans isomer is often the thermodynamically more stable and desired product.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for obtaining this compound. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, focusing on reaction mechanisms, stereochemical control, and practical, field-proven considerations for scalability and efficiency.
Core Synthetic Strategies
Three principal retrosynthetic disconnections guide the synthesis of this compound, each starting from a common, commercially available aromatic precursor:
-
Route A: Commencing with p-Aminobenzoic Acid or its esters , this route leverages a direct hydrogenation of the aromatic ring, followed by reduction of the carboxyl functionality.
-
Route B: Starting from p-Nitrobenzoic Acid or its esters , this pathway introduces an initial nitro group reduction prior to the core transformations of ring saturation and carboxyl reduction.
-
Route C (Proposed): A conceptually distinct approach beginning with Terephthalic Acid , requiring selective differentiation and transformation of the two identical carboxylic acid groups.
Below, we analyze each route in detail, providing representative protocols and a critical evaluation of their respective merits and drawbacks.
Route A: Hydrogenation and Reduction of p-Aminobenzoic Acid Derivatives
This is arguably the most direct approach, beginning with an aromatic ring already bearing the requisite amino and carboxyl functionalities (or their precursors). The primary challenges lie in achieving efficient hydrogenation of the electron-rich aromatic ring without catalyst poisoning by the amine, controlling the cis/trans stereoselectivity, and the powerful reduction of the carboxylic ester.
Mechanistic Considerations & Causality
-
Aromatic Ring Hydrogenation & Stereocontrol: The catalytic hydrogenation of the p-aminobenzoate ester is the most critical step for establishing the cyclohexane core.
-
Catalyst Choice: Ruthenium-based catalysts (e.g., Ru/C) are particularly effective for the hydrogenation of aromatic rings containing electron-donating groups like amines. They are generally more robust and less prone to poisoning than palladium catalysts in this context.
-
Stereoselectivity: The hydrogenation of a substituted benzene ring can yield both cis and trans isomers. The trans isomer, with both substituents in equatorial positions in the chair conformation, is thermodynamically more stable. Performing the hydrogenation under high pressure and elevated temperature, often in the presence of a base, can facilitate in-situ equilibration, driving the reaction toward the more stable trans product.[1] A patent describing a similar process reports achieving a cis:trans ratio of 1:4.6 using a Ruthenium catalyst under basic conditions.
-
-
Cis-to-Trans Isomerization (Epimerization): If the hydrogenation yields an unsatisfactory mixture of isomers, a dedicated isomerization step can be employed. This is typically a base-catalyzed epimerization. The base (e.g., potassium tert-butoxide) abstracts the acidic proton alpha to the carbonyl group, forming an enolate intermediate. Reprotonation can occur from either face, but the process is reversible. Over time, the reaction equilibrates to favor the thermodynamically more stable trans isomer, where the bulky substituents are further apart.
-
Ester Reduction: The reduction of the ester group to a primary alcohol requires a strong hydride reducing agent.
-
LiAlH₄ vs. NaBH₄: Sodium borohydride (NaBH₄) is not sufficiently reactive to reduce esters, which are less electrophilic than aldehydes or ketones.[2][3][4][5] Lithium aluminum hydride (LiAlH₄), a much more powerful reducing agent, is necessary. The greater reactivity of LiAlH₄ stems from the more polar Al-H bond compared to the B-H bond in NaBH₄, making the hydride ion more available for nucleophilic attack.[2][3][5]
-
Mechanism: The reduction proceeds via two hydride additions. The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the alkoxide (e.g., -OEt) to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon aqueous workup.[2][4]
-
Amine Protection: Because LiAlH₄ can react with the acidic protons of the primary amine, a protection step is often necessary before the reduction. The Boc (tert-butoxycarbonyl) group is a common choice as it is stable to the reducing conditions and can be readily removed later.
-
Experimental Workflow: Route A
The following multi-step protocol is a representative synthesis adapted from a detailed patent.[3]
Caption: Experimental workflow for Route B.
Detailed Protocol: Route B (Initial Step)
Step 1: Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate
-
Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving it with an equimolar amount of sodium hydroxide (or start with the corresponding ester in a suitable solvent like ethanol or THF).
-
Charge the solution and a 5% Pd/C catalyst into an autoclave.
-
Purge with nitrogen, then pressurize with hydrogen to 1–2 MPa.
-
Heat the reaction to 60–70 °C for approximately 2 hours until hydrogen uptake ceases.
-
After cooling and venting, filter the catalyst.
-
If starting from the acid, acidify the filtrate to precipitate the p-aminobenzoic acid. If starting from the ester, the product is isolated by solvent removal and workup.
-
Reported Yield: >95%.
-
The resulting Ethyl 4-Aminobenzoate is then carried forward using the protocol described in Route A .
Route C (Proposed): Selective Functionalization of Terephthalic Acid
A synthesis starting from the inexpensive commodity chemical terephthalic acid is attractive from a cost perspective. However, it requires the selective modification of one of the two identical carboxylic acid groups, which is a significant synthetic challenge. A plausible, though not widely documented, approach would proceed through a monoamide intermediate.
Mechanistic Considerations & Causality
-
Selective Mono-amidation: Converting terephthalic acid to its monoamide derivative, 4-carboxybenzamide, would be the key first step. This is challenging to do directly and with high selectivity. A more controlled method might involve converting terephthalic acid to its diacyl chloride and then reacting it with one equivalent of ammonia under carefully controlled conditions.
-
Chemoselective Reduction: The primary challenge of this route is the chemoselective reduction of the carboxylic acid in the presence of the amide.
-
Standard powerful reductants like LiAlH₄ will typically reduce both functional groups. [5][6] * Milder reagents like borane (BH₃) complexes are known to selectively reduce carboxylic acids over esters and amides under certain conditions. This selectivity arises because the borane first forms a complex with the acidic proton of the carboxylic acid, activating it for reduction.
-
-
Subsequent Transformations: Once the mono-alcohol is formed (4-(hydroxymethyl)benzamide), the remaining steps would involve hydrogenation of the aromatic ring and reduction of the amide to the aminomethyl group. LiAlH₄ is effective for reducing amides to amines. [6]The order of these last two steps would need to be optimized.
Proposed Experimental Workflow: Route C
Caption: A proposed experimental workflow for Route C.
This route remains largely conceptual and would require significant process development to overcome the selectivity challenges. While highly appealing for its low-cost starting material, the lack of established, high-yielding protocols makes it less practical for immediate application compared to Routes A and B.
Head-to-Head Comparison Summary
| Metric | Route A (from p-Aminobenzoate) | Route B (from p-Nitrobenzoate) | Route C (Proposed, from Terephthalic Acid) |
| Starting Material Cost | Moderate | Low to Moderate | Very Low |
| Number of Steps | ~4 steps | ~5 steps | ~4 steps (conceptual) |
| Key Challenge(s) | Ring hydrogenation stereocontrol; use of strong reductants. | Extra step for nitro reduction. | Selective mono-functionalization; chemoselective reductions. |
| Stereocontrol | Fair to Good; established methods for favoring trans isomer via catalyst choice and isomerization. [3] | Same as Route A, but initial step is simpler. | Would need to be developed; likely similar to Route A. |
| Overall Yield | Moderate (Estimated ~40-50% based on patent data) | Moderate (Slightly lower than A due to extra step) | Unknown (Likely low without significant optimization) |
| Scalability | Feasible; high-pressure hydrogenation requires specialized equipment. [3] | Feasible; all steps are standard industrial reactions. | Challenging due to selectivity issues. |
| Maturity | Well-documented in patent literature. | Well-documented in patent literature. | Conceptual; requires significant R&D. |
Conclusion and Recommendation
For researchers requiring a reliable and well-documented synthesis of trans-[4-(aminomethyl)cyclohexyl]methanol, Route A , starting from an ester of p-aminobenzoic acid, represents the most robust and scientifically grounded approach. The challenges of stereocontrol and strong reducing agents are addressed by established, albeit demanding, protocols found in the patent literature. The multi-step nature of the synthesis allows for purification and characterization at intermediate stages, providing better overall control.
Route B is a very strong alternative, particularly if the cost of the p-nitrobenzoic acid derivative is significantly lower than its amino counterpart. The initial nitro reduction is a highly efficient and clean reaction that leads directly into the established workflow of Route A.
While Route C is intellectually appealing due to its use of a bulk chemical feedstock, it remains a conceptual challenge. The difficulties associated with selective functionalization and reduction make it a high-risk, high-reward pathway suitable for a long-term process chemistry research project rather than for immediate, reliable production of the target molecule.
Ultimately, the choice between Route A and Route B will likely be dictated by the cost and availability of the starting materials, as both converge on a similar and feasible synthetic endgame.
References
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
- Google Patents. (2013). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
- LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wong, F. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube.
- Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- ResearchGate. (n.d.). Chemoselective reduction of amides.
- Gáspár, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Procter, D. J., et al. (2021). A practical catalytic reductive amination of carboxylic acids. Chemical Science.
- LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides.
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Mechanism of Action of [4-(Aminomethyl)cyclohexyl]methanol Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous validation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for elucidating the MoA of [4-(Aminomethyl)cyclohexyl]methanol derivatives, a class of compounds whose rigid cyclohexane scaffold and functional groups suggest a potential for specific biological interactions.
Given the nascent stage of research into this specific chemical series, we will proceed by postulating a common and plausible hypothetical MoA: the inhibition of a protein kinase. The structural motifs within this compound — a primary amine for potential hydrogen bonding in a kinase hinge region and a hydroxyl group for additional interactions — make this a rational starting point for a comprehensive validation strategy. This guide will compare and contrast orthogonal experimental approaches, providing the technical details and strategic insights necessary to build a robust and defensible MoA model.
Conceptual Framework: A Multi-Pillar Approach to MoA Validation
A definitive MoA validation is not achieved through a single experiment. Instead, it requires a weight-of-evidence approach, built upon three pillars of investigation:
-
Unbiased Target Identification: Who does the compound talk to in the complex environment of the cell?
-
Direct Target Engagement & Biophysical Characterization: Does the compound physically bind to the putative target, and with what affinity and kinetics?
-
Cellular & Functional Confirmation: Does this binding event translate into the intended biological consequence in a cellular context?
This guide will dissect each pillar, offering a comparative analysis of state-of-the-art techniques.
Pillar 1: Unbiased Target Identification – Casting a Wide Net
Before diving deep into a hypothesized target, it is prudent to first survey the proteome for potential binding partners. This unbiased approach can confirm a suspected interaction or, intriguingly, reveal unexpected off-targets that could be critical for understanding a compound's efficacy and safety profile.[1]
Comparison of Primary Target Identification Strategies
| Technique | Principle | Advantages | Considerations |
| Chemical Proteomics | Immobilized compound is used as "bait" to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.[1] | Identifies direct binding partners; provides a proteome-wide view. | Requires chemical modification of the compound for immobilization, which may alter its binding properties.[2][3] |
| In Silico Repurposing | Ligand-based computational screening compares the 2D or 3D structure of the derivative to databases of compounds with known targets (e.g., ChEMBEL, DrugBank).[4] | Rapid and cost-effective for hypothesis generation; no experimental work required initially. | Predictions are inferential and require subsequent experimental validation; success depends on the quality and coverage of the databases. |
Experimental Workflow: Chemical Proteomics
The following workflow outlines a typical chemical proteomics experiment for identifying the protein targets of a this compound derivative.
Caption: Chemical Proteomics Workflow for Target Identification.
Pillar 2: Direct Target Engagement & Biophysical Characterization
Once a putative target, such as a specific kinase, has been identified, the next critical step is to confirm direct physical binding. This is a cornerstone of MoA validation, as it demonstrates that the compound interacts with its intended target in a specific and measurable way.[5][6] We will compare three gold-standard techniques for this purpose.
Comparative Analysis of Target Engagement Assays
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8][9] | Target engagement in cells/tissues; apparent melting temperature (Tm) shift. | Label-free; performed in a native cellular environment, accounting for cellular factors.[10] | Indirect measure of binding; not all proteins exhibit a clear thermal shift.[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target protein in solution.[12][13][14] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction; label-free and in-solution.[15] | Requires large amounts of pure, soluble protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target.[16][17][18] | Binding kinetics (kon, koff), binding affinity (KD). | Real-time, label-free measurement of kinetics; high sensitivity, requires smaller amounts of protein than ITC.[19] | Requires immobilization of the target protein, which could affect its conformation; potential for mass transport artifacts.[18] |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for validating the engagement of a this compound derivative with its hypothesized kinase target in intact cells.
1. Cell Culture and Treatment:
-
Culture the chosen cell line to 80-90% confluency.
-
Treat cells with varying concentrations of the derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
2. Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[7][8]
3. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or other gentle methods.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]
4. Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target kinase remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
5. Data Analysis:
-
Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[8]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Pillar 3: Cellular & Functional Confirmation
Confirming direct binding is necessary but not sufficient. The ultimate proof of an MoA lies in demonstrating that this binding event leads to a functional consequence in a cellular context. For our hypothetical kinase inhibitor, this means showing that the compound inhibits the kinase's activity and modulates its downstream signaling pathway.
Assessing Kinase Inhibition and Selectivity: Kinome Profiling
It's rare for a kinase inhibitor to be entirely specific. Understanding its selectivity profile across the human kinome is crucial for predicting potential off-target effects and identifying opportunities for drug repurposing.[20][21] Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of kinases.[22][23]
Example Kinome Profiling Data:
The table below illustrates hypothetical data for a this compound derivative screened against a panel of kinases at a fixed concentration (e.g., 1 µM).
| Kinase Target | Family | % Inhibition at 1 µM |
| Hypothesized Target Kinase (HTK) | Tyrosine Kinase | 95% |
| Kinase A | Serine/Threonine Kinase | 8% |
| Kinase B | Tyrosine Kinase | 12% |
| Kinase C | Lipid Kinase | 3% |
| ... (300+ other kinases) | ... | <10% |
This data would provide strong evidence for the compound's potency and selectivity for the hypothesized target kinase.
Confirming Functional Effects: Downstream Signaling
To link target engagement to a functional outcome, one must demonstrate that the compound inhibits the kinase's signaling pathway within the cell.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat cells with increasing concentrations of the this compound derivative. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).
-
Stimulation (if necessary): Stimulate the cells with a growth factor or other agent known to activate the hypothesized kinase.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein to ensure equal loading.
-
-
Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, confirms that the compound is inhibiting the kinase's activity in the cell.
Caption: Inhibition of a Hypothetical Kinase Signaling Pathway.
Conclusion
Validating the mechanism of action of a novel compound series like this compound derivatives is a systematic process of hypothesis generation and rigorous testing. By employing a multi-pronged approach that combines unbiased target identification, direct biophysical characterization, and functional cellular assays, researchers can build a compelling and robust case for a specific MoA. This guide has provided a comparative framework of essential techniques, from the broad strokes of chemical proteomics to the fine details of ITC and the functional readout of cellular signaling assays. Each method offers unique insights, and it is their collective power that transforms a promising molecule into a well-understood chemical probe or a potential therapeutic agent.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology.
- Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". (2025). BenchChem.
- Kinome Profiling Service. MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Target profiling of small molecules by chemical proteomics. (2009).
- Identification of Direct Protein Targets of Small Molecules. (2014). ACS Chemical Biology.
- Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles. (1978). Arzneimittel-Forschung.
- Kinome Profiling. (2024). Oncolines B.V.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies.
- Determining target engagement in living systems. (2012).
- EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. (2024). YouTube.
- KinomeView Profiling. Cell Signaling Technology.
- Isothermal Titr
- Identification of Direct Protein Targets of Small Molecules. (2014). ACS Chemical Biology.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Isothermal titration calorimetry in drug discovery. (2007). Methods in Molecular Biology.
- Identification of Direct Protein Targets of Small Molecules. (2014). ACS Chemical Biology.
- A beginner’s guide to surface plasmon resonance. (2023). The Biochemist.
- Target Identification and Valid
- Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
- Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Biophysical Techniques in Drug Discovery.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- MDC Connects: Target Valid
- Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. Pelago Bioscience.
- Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic-like activity. (2006). Bioorganic & Medicinal Chemistry.
- Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers. (2025). BenchChem.
- Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. (2004). Organic & Biomolecular Chemistry.
- Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2.
- Identification of potential biological targets of oxindole scaffolds via in silico repositioning str
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
Sources
- 1. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential biological targets of... | F1000Research [f1000research.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Khan Academy [khanacademy.org]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 20. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. assayquant.com [assayquant.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Kinome Profiling - Oncolines B.V. [oncolines.com]
benchmark studies of [4-(Aminomethyl)cyclohexyl]methanol in material science
An In-Depth Comparative Guide to [4-(Aminomethyl)cyclohexyl]methanol (AMCM) in High-Performance Polymers
Authored by a Senior Application Scientist
In the pursuit of advanced materials with superior thermal, mechanical, and chemical resilience, the selection of appropriate monomers is paramount. Among the class of cycloaliphatic building blocks, this compound (AMCM) presents a unique and versatile molecular architecture. This guide provides a comprehensive benchmark analysis of AMCM, comparing its performance in key polymer systems—epoxy resins, polyamides, and polyurethanes—against established alternatives. We will delve into the causal relationships between its structure and resulting material properties, supported by detailed experimental protocols and comparative data.
The Molecular Advantage of AMCM: Structure and Functionality
This compound is a bifunctional monomer characterized by a cyclohexane ring, a primary amine group, and a primary hydroxyl group. This distinct structure imparts a combination of desirable attributes to polymers:
-
Cycloaliphatic Backbone : The rigid, saturated ring structure of the cyclohexane moiety contributes to higher glass transition temperatures (Tg), improved thermal stability, and excellent resistance to UV degradation compared to linear aliphatic or aromatic counterparts.
-
Dual Reactivity : The presence of both an amine (-NH₂) and a hydroxyl (-OH) group allows AMCM to act as a versatile building block. The amine group is highly reactive with epoxides, isocyanates, and carboxylic acid derivatives, while the hydroxyl group can participate in esterification and urethane-forming reactions. This dual functionality opens pathways for creating complex polymer architectures.
-
Stereochemistry : AMCM exists as cis and trans isomers, the ratio of which can influence polymer chain packing and, consequently, the final material properties such as crystallinity and solubility.
This guide will compare AMCM-derived polymers with those synthesized from other common bifunctional monomers, including cycloaliphatic diamines like 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) and aromatic diamines such as m-xylylenediamine (MXDA).
Caption: Workflow for epoxy specimen preparation and tensile testing.
Performance Benchmark: AMCM in Polyamides and Polyurethanes
AMCM's dual functionality allows it to be incorporated into condensation polymers like polyamides (reacting with diacids) and polyurethanes (reacting with diisocyanates). The cycloaliphatic ring is a key feature for enhancing the performance of these materials.
Comparative Analysis: Polyamides
Here, we compare a polyamide synthesized from AMCM and a linear diacid (e.g., adipic acid) with polyamides made from 1,3-BAC (a cycloaliphatic diamine) and hexamethylenediamine (HMDA, a linear diamine).
| Property | Polyamide (AMCM-based) | Polyamide (1,3-BAC-based) | Polyamide (HMDA-based, Nylon 6,6) | Test Standard |
| Glass Transition Temp. (Tg) | High (~220-240 °C) | High (~250-270 °C) | Low (~50-60 °C) | ASTM D3418 |
| 10% Weight Loss Temp. (TGA) | > 420 °C | > 440 °C | ~400 °C | ASTM E1131 |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP) | Limited Solubility | Soluble in formic acid | Solubility Tests |
| Film Properties | Tough, flexible films | Strong, potentially brittle films | Strong, ductile films | Visual/Mechanical |
Expert Insights: The introduction of the bulky, rigid cyclohexyl group from AMCM and 1,3-BAC drastically increases the glass transition temperature compared to the flexible linear chain of HMDA-based polyamides.[1] This makes AMCM-based polyamides suitable for high-temperature applications. The presence of both amide and ester/ether linkages (from the -OH group of AMCM) can disrupt chain packing, potentially improving solubility in organic solvents, which is a common challenge for rigid aromatic or cycloaliphatic polyamides.[2][3]
Experimental Protocol: Synthesis of AMCM-based Polyamide
This protocol describes a laboratory-scale low-temperature polycondensation reaction.
1. Monomer & Solvent Preparation: a. Prepare a solution of adipoyl chloride in a dry, inert solvent like N-methyl-2-pyrrolidone (NMP). b. Prepare a separate solution of AMCM and a base (e.g., pyridine or triethylamine to act as an acid scavenger) in NMP.
2. Polymerization Reaction: a. Place the AMCM solution in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet. b. Cool the flask in an ice bath to 0-5 °C. c. Add the adipoyl chloride solution dropwise to the stirred AMCM solution under a nitrogen atmosphere. The reaction is exothermic. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours to build molecular weight.
3. Polymer Isolation & Purification: a. Precipitate the polymer by pouring the viscous reaction solution into a non-solvent like ethanol or water. b. Filter the resulting fibrous or powdered polymer. c. Wash the polymer thoroughly with hot water and ethanol to remove unreacted monomers and salts.[1] d. Dry the polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.
4. Characterization: a. Determine inherent viscosity to estimate molecular weight. b. Characterize the structure using FTIR and NMR spectroscopy.[4][5] c. Analyze thermal properties using DSC (for Tg) and TGA (for thermal stability).[6]
Conclusion: The Strategic Value of AMCM
This compound is a high-value monomer for developing advanced polymers with enhanced thermal stability, mechanical robustness, and environmental resistance.
-
As an Epoxy Hardener , it offers a compelling balance of properties, particularly for applications requiring excellent thermal performance and UV stability, though its cure rate may need optimization.
-
In Polyamides and Polyurethanes , it serves as a "performance-advantaged" building block, significantly elevating the glass transition temperature and thermal stability of the resulting polymers compared to traditional linear aliphatic monomers.[7][8] Its unique amino-alcohol functionality provides a handle for further polymer modification.
The choice to formulate with AMCM is a strategic one, driven by the need for performance beyond what conventional monomers can offer. This guide provides the foundational data and methodologies for researchers and developers to effectively benchmark and integrate AMCM into their next generation of high-performance materials.
References
- METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS.
- Sarkar, A. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Gougeon, P. Testing Epoxy to Determine Physical Properties. Epoxyworks.
- Caltrans. METHOD FOR TESTING EPOXY RESIN ADHESIVE, BINDERS, AND SEALANTS.
- Epoxy Technology. Epoxy Adhesive Test Measurement Guide.
- ASTM International. ASTM D4142-89(2017) - Standard Guide for Testing Epoxy Resins.
- Taylor & Francis Online. Synthesis and characterization of polyurethane-urea-amide based on functionalized polystyrene.
- ResearchGate. Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques.
- Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene.
- MDPI. Molecular-Level Investigation of Cycloaliphatic Epoxidised Ionic Liquids as a New Generation of Monomers for Versatile Poly(Ionic Liquids).
- PubMed. Synthesis and characterization of novel polyurethane cationomers with dipeptide sequences and alkylammonium groups.
- ResearchGate. Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
- ResearchGate. Synthesis and Characterization of Polyurethane-urea-amide Based on Functionalised Polystyrene.
- ACS Publications. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance.
- Semantic Scholar. Physical, Thermal, and Mechanical Properties of Polymers.
- ResearchGate. Synthesis and properties of polyamides based on 5,5′-bis[4-(4-aminophenoxy)phenyl]-hexahydro-4,7-methanoindan.
- Royal Society of Chemistry. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5.
- PubMed. Investigation of Thermal and Viscoelastic Properties of Polymers Relevant to Hot Melt Extrusion, IV: Affinisol™ HPMC HME Polymers.
- PubChem. (4-(Methylamino)cyclohexyl)methanol.
- Jiangsu Tetra New Materials Technology. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines.
- MDPI. Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins.
- YouTube. Quick Review of Polyamide Synthesis.
- Royal Society of Chemistry. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation.
- Google Patents. Polyurethane-urea polymers derived from cyclohexane dimethanol.
- ResearchGate. Summary of mechanical and thermal properties of polymers.
- ResearchGate. Sugar-based bicyclic monomers for aliphatic polyesters: a comparative appraisal of acetalized alditols and isosorbide.
- Google Patents. Epoxy resins comprising a cycloaliphatic diamine curing agent.
- ResearchGate. Thermal and Mechanical Properties of Polymer Coatings.
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol.
- Chemspace. This compound.
- ResearchGate. New polyurethanes based on 4,4′‐diphenylmethane diisocyanate and 1,4:3,6 dianhydrosorbitol, 2. Synthesis and properties of segmented polyurethane elastomers.
- ResearchGate. Curing cycloaliphatic epoxy resin with 4-methylhexahydrophthalic anhydride: Catalyzed vs. uncatalyzed reaction.
- National Institutes of Health. Monomers and Macromolecular Materials from Renewable Resources: State of the Art and Perspectives.
- Wikipedia. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate.
- ChemRxiv. Materials Science.
Sources
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Thermal and Viscoelastic Properties of Polymers Relevant to Hot Melt Extrusion, IV: Affinisol™ HPMC HME Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [4-(Aminomethyl)cyclohexyl]methanol
As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work and the safety of our workplace depend fundamentally on the responsible management of the chemical reagents we use, from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [4-(Aminomethyl)cyclohexyl]methanol, grounded in established safety principles and regulatory compliance. The objective is to move beyond mere instruction and provide a framework of understanding, ensuring that these procedures become an intrinsic part of your laboratory workflow.
Core Principles: Hazard Assessment and Mitigation
Understanding the "why" behind disposal protocols is critical for ensuring they are followed correctly. The disposal procedure for any chemical is dictated by its inherent physical, chemical, and toxicological properties. While this compound itself does not have a comprehensive, universally available hazard profile, we can infer its primary risks from structurally similar compounds and its functional groups (an amine and an alcohol).
The hydrochloride salt of a closely related isomer, for instance, is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. The parent structure, cyclohexylmethanol, is classified as a combustible liquid[2]. Therefore, a cautious and conservative approach is warranted.
Table 1: Inferred Hazard Profile and Rationale
| Hazard Classification | Precautionary Rationale | Supporting Evidence |
| Skin Irritant | The amino group can impart basicity, leading to irritation upon prolonged contact. | SDS for [1-(Aminomethyl)cyclohexyl)methanol hydrochloride indicates H315: Causes skin irritation[1]. |
| Serious Eye Irritant | Alkaline or amine-containing compounds can be particularly damaging to eye tissue. | SDS for the hydrochloride salt indicates H319: Causes serious eye irritation[1]. |
| Respiratory Irritant | Vapors or aerosols, if generated, may irritate the respiratory tract. | SDS for the hydrochloride salt indicates H335: May cause respiratory irritation[1]. |
| Combustible Liquid | While not highly flammable, it can ignite with a sufficient heat source. | The related compound, Cyclohexylmethanol, is a Category 4 Combustible Liquid[2]. |
This assessment mandates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Pre-Disposal Protocol: Engineering Controls and PPE
Before handling the chemical for disposal, establishing a safe environment is paramount. This protocol is designed to minimize exposure and mitigate risks.
Step-by-Step Pre-Disposal Setup:
-
Work Area Selection: All transfers of this compound waste must be conducted within a certified chemical fume hood. This engineering control is your primary defense against the inhalation of potentially harmful vapors[3].
-
Personal Protective Equipment (PPE): Don the following minimum required PPE. Remember, PPE must be inspected for integrity before each use.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield[2][4]. Standard safety glasses are insufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory. An apron may be used for additional protection during larger volume transfers[2].
-
-
Gather Materials: Have all necessary materials ready before you begin: the designated waste container, a funnel, and spill cleanup materials.
Waste Segregation and Containerization: A Self-Validating System
The cornerstone of trustworthy chemical waste management is rigorous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. The guiding principle is simple: Do not mix this compound waste with any other chemical waste stream unless explicitly approved by your institution's Environmental Health & Safety (EHS) department [3].
Protocol for Waste Container Preparation:
-
Select the Correct Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free from cracks or damage[3]. For liquid waste, this is typically a high-density polyethylene (HDPE) carboy.
-
Affix a Hazardous Waste Label: Before any waste is added, the container must be properly labeled. An incomplete label is a compliance violation and a safety hazard. The label must include[3]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A list of all components and their approximate concentrations (e.g., "this compound, >95%"). If it is in solution, list the solvent as well (e.g., "Methanol, approx. 50%").
-
The associated hazards (e.g., "Irritant," "Combustible").
-
The date accumulation started.
-
The name and contact information of the responsible researcher or lab.
-
-
Place in Secondary Containment: The labeled container should be placed in a designated Satellite Accumulation Area (SAA). The SAA must provide secondary containment (e.g., a chemical-resistant tub) capable of holding the entire volume of the largest container within it[3].
Step-by-Step Disposal and Decontamination Procedures
A. Disposal of Unused or Residual Product
-
Transfer: Working in the fume hood, carefully pour the liquid this compound waste into the labeled hazardous waste container. Use a funnel to prevent spills[3]. If transferring solid material, use a dedicated spatula or scoop.
-
Seal Container: Tightly seal the waste container cap. Do not leave it open to the atmosphere[1].
-
Store Securely: Return the sealed container to its designated SAA.
B. Management of Spills and Contaminated Materials
Small spills can happen even in the most careful laboratories. A prepared response is essential.
-
Alert Personnel: Immediately alert others in the lab of the spill.
-
Isolate and Ventilate: Ensure the fume hood is operating correctly. Keep all sources of ignition away from the spill area[2].
-
Contain the Spill: Cover drains to prevent environmental release. For larger spills, create a dike around the liquid with an inert absorbent material.
-
Absorb and Collect: Cover the spill with a liquid-absorbent material such as Chemizorb®, vermiculite, or dry sand. Do not use combustible materials like paper towels as the primary absorbent[4].
-
Package Contaminated Waste: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., broken glass, used gloves) into a separate, clearly labeled hazardous waste container for solid waste.
-
Clean the Area: Decontaminate the affected surface area according to your laboratory's standard operating procedures. The cleaning materials (e.g., wipes) should also be disposed of as hazardous solid waste.
The Disposal Decision Workflow
To ensure a consistent and compliant process, the following workflow diagram illustrates the decision-making and procedural steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Final Disposal and Regulatory Adherence
The ultimate fate of the collected waste is managed by your institution and its licensed hazardous waste disposal vendors. Laboratory personnel are responsible for the process up to the point of pickup.
-
Never pour this chemical down the drain. This is a direct violation of environmental regulations and introduces pollutants into the water system[1][5].
-
Adhere to Local and National Regulations: All waste disposal must be in accordance with local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6].
-
Engage a Professional Service: The final step is always to have the waste collected by your institution's EHS department or a certified hazardous waste disposal company[7]. They have the expertise and permits to transport, treat, and dispose of the material in an approved waste disposal plant[1][2].
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH), PMC. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Catalyst-free amino-alcoholysis depolymerization strategy. Royal Society of Chemistry Publishing. [Link]
- Methanol Safety Data Sheet.
- Amino Alcohol-Using Catalyst Waste Peel Kinnow-Citrus. Scribd. [Link]
- Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis.
- How to Dispose of Methanol? CBG Biotech. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency (EPA). [Link]
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]75)
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling [4-(Aminomethyl)cyclohexyl]methanol
This guide provides an in-depth operational plan for the safe handling of [4-(Aminomethyl)cyclohexyl]methanol, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The information presented here is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure the well-being of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets for similar compounds indicate that it may cause skin, eye, and respiratory irritation.[1][2] It is also classified as a combustible liquid, meaning it can ignite when exposed to a heat source.[3][4] A thorough risk assessment is the foundational step before any handling of this compound.
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of fumes or aerosols may lead to respiratory tract irritation.[1][2]
-
Combustibility: Classified as a combustible liquid, it has a flashpoint that allows it to form ignitable mixtures with air at elevated temperatures.[3][4]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or butyl rubber gloves | To prevent skin contact and irritation. |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield | To protect against splashes and eye irritation. |
| Body Protection | Chemical-resistant lab coat or apron | To protect the body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area; respirator if needed | To minimize inhalation of vapors or mists. |
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Impervious gloves are mandatory.
-
Material: Nitrile or butyl rubber gloves are recommended for their chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.
-
Technique: Employ proper glove removal techniques to avoid contaminating your hands. After use, dispose of gloves in a designated hazardous waste container.
Eye and Face Protection: Shielding from Splashes
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: Tight-sealing safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are essential.[4]
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection: Minimizing Contamination
Protective clothing is necessary to prevent the contamination of personal clothing and skin.
-
Standard Laboratory Attire: A chemical-resistant lab coat or apron should be worn.[4]
-
Additional Measures: For larger quantities or in situations with a higher risk of spillage, consider disposable chemical-resistant coveralls.[5]
Respiratory Protection: Ensuring Clean Air
Handling this compound should always be performed in a well-ventilated area, such as a chemical fume hood.[1]
-
Engineering Controls: A properly functioning fume hood is the primary means of controlling inhalation exposure.
-
Respirators: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the concentration of airborne contaminants.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Handling Checklist:
-
Confirm that the work area is clean and uncluttered.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower and verify they are accessible.[6]
-
Gather all necessary PPE and inspect it for integrity.
-
Have a designated, labeled waste container ready for contaminated materials.
Donning PPE Workflow
Caption: Sequential workflow for donning Personal Protective Equipment.
Handling Protocol:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames.[4]
Doffing PPE Workflow
Caption: Sequential workflow for doffing Personal Protective Equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment. This substance should be treated as hazardous waste.
Waste Segregation and Collection:
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a designated hazardous waste container. Do not dispose of this waste in the regular trash.[7]
Disposal Procedure:
-
All waste must be accumulated at the point of generation.[7]
-
Containers must be kept tightly sealed except when adding waste.[7]
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves arranging for pickup by a licensed professional waste disposal service.[2][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[3] If irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the area. For small spills, absorb with an inert material and place it into a suitable disposal container. For large spills, follow your institution's emergency spill response protocol.
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- Ori-McKenney Lab. Methanol Safety Data Sheet.
- Material Safety Data Sheet. (2024, September 13).
- CHEMM. Personal Protective Equipment (PPE).
- Hazardous Waste Disposal Procedures.
- Boston University. Chemical Waste Management Guide.
Sources
- 1. aksci.com [aksci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 7. mtu.edu [mtu.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
